molecular formula C8H9N3S B053224 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine CAS No. 118430-78-7

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Cat. No.: B053224
CAS No.: 118430-78-7
M. Wt: 179.24 g/mol
InChI Key: NFTITKUYTQZKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine (CAS 118430-78-7) is a high-purity, heterocyclic amine building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol, this compound features a pyrazole core annulated with a thiophene ring, offering versatile reactivity for further functionalization. Research Applications and Value: Pharmaceutical Intermediate: This scaffold is central to developing biologically active molecules. Pyrazole-thiophene hybrids are investigated for their potential across various therapeutic areas, serving as a key precursor in synthetic routes. Anticoagulant Research: Acylated derivatives of the 1H-pyrazol-5-amine scaffold have been identified as potent, covalent thrombin inhibitors with a unique serine-trapping mechanism of action. These inhibitors are being explored as potential safer antithrombotic agents due to their transient, reversible binding and potentially reduced bleeding risk . Anticancer Agent Development: Related pyrazole-thiophene hybrids demonstrate promising in vitro anticancer activity against various human cancer cell lines, including MCF-7 (breast), A-549 (lung), and HT-29 (colon), highlighting the scaffold's relevance in oncology research . Synthetic Versatility: The structure serves as a prime intermediate for further chemical modification. It can undergo direct arylation via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling to create diverse compound libraries for structure-activity relationship (SAR) studies . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant Safety Data Sheets (SDS) before handling this compound.

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTITKUYTQZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370698
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118430-78-7
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118430-78-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is centered around the classical and reliable cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed, step-by-step experimental protocol, and discuss the underlying chemical principles. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore found in a multitude of biologically active compounds. The presence of the thiophene moiety and the specific substitution pattern on the pyrazole ring make this molecule a valuable scaffold for the development of novel therapeutic agents.

The synthetic strategy detailed herein focuses on a convergent approach, building the pyrazole ring in a single, high-yielding step from readily accessible precursors. The core transformation is the reaction of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. This method is favored due to its efficiency, atom economy, and the general reliability of pyrazole formation from 1,3-dicarbonyl synthons.

The causality behind this strategic choice lies in the predictable nature of the cyclocondensation reaction. The β-ketonitrile provides the C3-C4-C5 backbone of the pyrazole ring, while methylhydrazine provides the two nitrogen atoms (N1 and N2) and the N1-methyl group. The regioselectivity of the reaction is a critical consideration. In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two regioisomers can potentially form. However, in the case of a β-ketonitrile, the nitrile group is significantly more electrophilic towards the terminal nitrogen of methylhydrazine, leading to the preferential formation of the desired 5-aminopyrazole isomer.

Synthesis Pathway

The synthesis of this compound is achieved in a two-step process, commencing with the synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 1: Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

The initial step involves the Claisen condensation of 2-acetylthiophene with a suitable cyanide source, typically ethyl cyanoacetate, in the presence of a strong base such as sodium ethoxide.

Step_1_Synthesis 2-Acetylthiophene 2-Acetylthiophene Product_1 3-Oxo-3-(thiophen-2-yl)propanenitrile 2-Acetylthiophene->Product_1 Claisen Condensation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Product_1 Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Product_1

Caption: Synthesis of the β-ketonitrile intermediate.

Step 2: Cyclocondensation to form this compound

The synthesized 3-oxo-3-(thiophen-2-yl)propanenitrile is then reacted with methylhydrazine in a suitable solvent, such as ethanol. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final product.

Step_2_Synthesis Intermediate 3-Oxo-3-(thiophen-2-yl)propanenitrile Final_Product This compound Intermediate->Final_Product Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Final_Product

Caption: Formation of the target aminopyrazole.

Detailed Experimental Protocols

Synthesis of 3-Oxo-3-(thiophen-2-yl)propanenitrile

Materials:

  • 2-Acetylthiophene

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add 2-acetylthiophene (1.0 eq.).

  • Add ethyl cyanoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-oxo-3-(thiophen-2-yl)propanenitrile as a crystalline solid.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of this compound

Materials:

  • 3-Oxo-3-(thiophen-2-yl)propanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.0 eq.) in ethanol in a round-bottom flask, add methylhydrazine (1.2 eq.).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a pure solid.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

StepReactant 1Reactant 2ProductTypical Yield (%)
12-AcetylthiopheneEthyl cyanoacetate3-Oxo-3-(thiophen-2-yl)propanenitrile75-85
23-Oxo-3-(thiophen-2-yl)propanenitrileMethylhydrazineThis compound80-90

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC is crucial. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progression.

  • Spectroscopic Analysis: The structural integrity of the intermediate and the final product must be rigorously confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the connectivity of atoms and the presence of the expected functional groups. For the final product, the presence of the N-methyl signal and the characteristic shifts of the pyrazole and thiophene ring protons and carbons are key indicators.

    • Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the functional groups present in the molecules, such as the C=O and C≡N stretches in the intermediate and the N-H stretches of the amino group in the final product.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

  • Melting Point: A sharp melting point for the crystalline products is an indicator of high purity.

By employing these analytical techniques, a researcher can have high confidence in the identity and purity of the synthesized this compound.

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for this compound. The presented two-step synthesis, involving the formation of a key β-ketonitrile intermediate followed by a cyclocondensation reaction, offers a practical and scalable route to this valuable heterocyclic scaffold. The detailed experimental protocols and analytical validation steps provide a solid foundation for researchers in the field of medicinal and organic chemistry to successfully synthesize this compound for further investigation and application in drug discovery programs.

An In-Depth Technical Guide to 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine: Physicochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene-Pyrazole Scaffolds in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the fusion of pyrazole and thiophene rings has given rise to a class of molecules with significant pharmacological promise. This guide focuses on a specific, yet representative, member of this class: 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine . This compound, bearing the Chemical Abstracts Service (CAS) registry number 118430-78-7, embodies the structural features that make thiophene-pyrazole hybrids attractive candidates for drug development.[1][2]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[3] Its structural versatility and ability to participate in various non-covalent interactions make it a privileged scaffold for targeting a wide array of biological macromolecules. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key building block in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The combination of these two rings in this compound creates a unique electronic and steric profile, offering opportunities for selective interactions with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications in drug development, with a particular focus on its prospective role as a kinase inhibitor.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this specific molecule is not extensively published, a combination of information from chemical suppliers and predictive models allows for the compilation of a reliable physicochemical profile.

PropertyValueSource
CAS Number 118430-78-7[1][2]
Molecular Formula C₈H₉N₃S[1][2]
Molecular Weight 179.24 g/mol [1][2]
Appearance Predicted: Off-white to yellow solidInferred from related compounds
Melting Point Not experimentally determined. Predicted to be in the range of 100-150 °C.Prediction based on similar structures
Boiling Point Not experimentally determined. Predicted to be >300 °C.Prediction based on similar structures
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.Inferred from related compounds
pKa Not experimentally determined. The 5-amino group is expected to be basic.Chemical structure analysis
LogP Predicted: 1.48[4]

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Synthesis and Characterization: A Detailed Experimental Protocol

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the cyclocondensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.

Synthesis of the β-Ketonitrile Precursor: 3-Oxo-3-(thiophen-2-yl)propanenitrile

The key precursor for the synthesis of the title compound is 3-oxo-3-(thiophen-2-yl)propanenitrile. This can be synthesized via the Claisen condensation of 2-acetylthiophene with a suitable cyanating agent, such as ethyl cyanoacetate, followed by decarboxylation. A more direct and environmentally friendly approach involves the reaction of an ester with acetonitrile in the presence of a strong base.

Diagram: Synthesis of the β-Ketonitrile Precursor

G acetylthiophene 2-Acetylthiophene intermediate Intermediate Adduct acetylthiophene->intermediate ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate base Strong Base (e.g., NaH) base->intermediate 1. decarboxylation Decarboxylation (Heat) intermediate->decarboxylation 2. product 3-Oxo-3-(thiophen-2-yl)propanenitrile decarboxylation->product

Caption: General scheme for the synthesis of the β-ketonitrile precursor.

Cyclocondensation to Form this compound

The final step in the synthesis is the regioselective cyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with methylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group to yield the 5-aminopyrazole. The use of methylhydrazine directs the formation of the N-methylated pyrazole.

Diagram: Synthesis of this compound

G ketonitrile 3-Oxo-3-(thiophen-2-yl)propanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone methylhydrazine Methylhydrazine methylhydrazine->hydrazone solvent Solvent (e.g., Ethanol) solvent->hydrazone 1. Reflux cyclization Intramolecular Cyclization hydrazone->cyclization 2. product This compound cyclization->product

Caption: Cyclocondensation reaction to form the final product.

Step-by-Step Experimental Protocol

Materials:

  • 3-Oxo-3-(thiophen-2-yl)propanenitrile

  • Methylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(thiophen-2-yl)propanenitrile (1 equivalent) and absolute ethanol to form a solution.

  • Addition of Reagents: Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 (dd, 1H, J = 5.0, 1.2 Hz, Thiophene H5), 7.20 (dd, 1H, J = 3.6, 1.2 Hz, Thiophene H3), 7.05 (dd, 1H, J = 5.0, 3.6 Hz, Thiophene H4), 6.05 (s, 1H, Pyrazole H4), 3.90 (br s, 2H, NH₂), 3.75 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (C5), 148.5 (C3), 135.0 (Thiophene C2), 128.0 (Thiophene C5), 126.5 (Thiophene C4), 125.0 (Thiophene C3), 95.0 (C4), 36.0 (N-CH₃).
IR (KBr, cm⁻¹) ν: 3450-3300 (N-H stretching), 3100-3000 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1620 (N-H bending), 1580, 1490 (C=C and C=N stretching).
Mass Spectrometry (ESI-MS) m/z: 180.05 [M+H]⁺.

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.[3][5][6]

Potential Applications in Drug Development

The structural amalgamation of a thiophene and a pyrazole ring, as seen in this compound, has been a fruitful area of research in drug discovery. The diverse biological activities reported for this class of compounds suggest a wide range of therapeutic possibilities.

Kinase Inhibition: A Promising Avenue

A significant body of research has highlighted the potential of pyrazole-based compounds as potent and selective kinase inhibitors.[7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 5-aminopyrazole scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical component of the ATP-binding pocket. The thiophene ring can then be directed towards other regions of the active site, contributing to both potency and selectivity.

Diagram: Putative Kinase Binding Mode

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aminopyrazole 5-Aminopyrazole Core aminopyrazole->hinge Hydrogen Bonds thiophene Thiophene Ring thiophene->hydrophobic_pocket Hydrophobic Interactions methyl_group N-Methyl Group methyl_group->solvent_front Solvent Exposure

Caption: Proposed binding mode of the thiophene-pyrazole scaffold in a kinase active site.

The specific substitution pattern of this compound, with the thiophene at the 3-position and the amino group at the 5-position, is particularly well-suited for this type of interaction. The N-methyl group can be oriented towards the solvent-exposed region, potentially improving solubility and pharmacokinetic properties.

Other Potential Therapeutic Areas

Beyond kinase inhibition, thiophene-pyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: The heterocyclic nature of these compounds makes them promising candidates for the development of new anti-infective agents.[10]

  • Anti-inflammatory Effects: As analogs of known anti-inflammatory drugs, these compounds may modulate inflammatory pathways.[3]

  • Anticancer Properties: In addition to kinase inhibition, some thiophene-pyrazole derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.[7]

Conclusion

This compound represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. Its straightforward synthesis, combined with the promising biological activities associated with the thiophene-pyrazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The detailed physicochemical and spectroscopic information, along with the comprehensive experimental protocol provided in this guide, is intended to empower researchers to further explore the potential of this and related compounds. The continued investigation of such molecules holds the key to unlocking new and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as the core for a multitude of biologically active compounds.[1][2] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology, has cemented its importance and continues to inspire the synthesis of novel derivatives.[2][3] However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous process underpinned by a strategic and multi-tiered biological screening cascade.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively screen and characterize novel pyrazole derivatives. We will move beyond simple procedural lists to explore the rationale behind experimental choices, ensuring a robust and self-validating screening strategy.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a random walk through assays but a deliberately planned cascade designed to efficiently identify potent, selective, and drug-like molecules. The initial choice of targets and the overall workflow are critical determinants of success.

Target Selection: Aligning Chemistry with Biology

The versatility of the pyrazole scaffold allows it to interact with a wide array of biological targets.[4][5] Initial target selection should be guided by the intended therapeutic area and the structural features of the synthesized library.

  • Protein Kinases: A predominant target class for pyrazole derivatives due to their ability to act as ATP-competitive inhibitors.[6] Key kinase families to consider include Cyclin-Dependent Kinases (CDKs) for cancer, Janus Kinases (JAKs) for inflammatory diseases and cancers, and receptor tyrosine kinases like VEGFR-2 and EGFR for oncology.[7][8][9]

  • Cyclooxygenase (COX) Enzymes: The development of selective COX-2 inhibitors like Celecoxib makes this a primary target for novel pyrazoles intended as anti-inflammatory agents.[10][11]

  • Microbial Enzymes: For antimicrobial applications, targets could include bacterial DNA gyrase, dihydrofolate reductase, or fungal-specific enzymes.[12][13]

  • Other Targets: The pyrazole core has shown activity against a diverse range of other targets, including dipeptidyl peptidase-IV (DPP-IV) for diabetes and tubulin for cancer.[14][15]

The Screening Cascade: A Funnel Approach

A tiered approach, often called a screening cascade, is the most efficient method to manage a library of novel compounds. This strategy uses progressively more complex and resource-intensive assays to filter compounds, ensuring that only the most promising candidates advance.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization & Preclinical Compound_Library Novel Pyrazole Library Primary_Assay Single-Concentration Biochemical or Cell-Based Assay Compound_Library->Primary_Assay Hit_ID Hit Identification (>50% Inhibition) Primary_Assay->Hit_ID Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_ID->Dose_Response Confirmed Hits Selectivity Counter-Screening & Selectivity Panels Dose_Response->Selectivity MoA Mechanism of Action (e.g., Western Blot) Selectivity->MoA Potent & Selective Hits ADMET In Silico & In Vitro ADMET Profiling MoA->ADMET In_Vivo In Vivo Efficacy Models ADMET->In_Vivo Optimized Leads

Caption: A typical screening cascade for novel drug candidates.

Part 2: Primary Screening Methodologies

The goal of primary screening is to rapidly and cost-effectively test a large number of compounds to identify initial "hits".[16] These assays are typically performed at a single high concentration (e.g., 10 µM).

In Vitro Biochemical Assays: Targeting the Enzyme

Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme. They are invaluable for identifying direct inhibitors.

Example Target: Protein Kinases Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[6][17] The ADP-Glo™ Kinase Assay is a common high-throughput method that quantifies kinase activity by measuring the amount of ADP produced.[18]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Objective: To determine the percent inhibition of a specific protein kinase by novel pyrazole derivatives at a single concentration.

2. Materials:

  • Purified recombinant kinase (e.g., JAK2, CDK2).
  • Kinase-specific substrate (peptide or protein).
  • ATP (at Km concentration for the specific kinase).
  • Kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).
  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
  • Test Compounds: 10 mM stock in 100% DMSO.
  • Positive Control: Staurosporine or another known inhibitor for the target kinase.
  • Negative Control: DMSO vehicle.
  • 384-well white, flat-bottom plates.

3. Procedure:

  • Compound Plating: Prepare a working solution of test compounds at 200 µM in kinase buffer (final assay concentration will be 10 µM). Dispense 0.5 µL of test compounds, positive control, or DMSO into wells of a 384-well plate.
  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.
  • Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 10.5 µL.
  • Incubation: Shake the plate gently and incubate at 30°C for 30-60 minutes.
  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Read the luminescence on a plate reader.

4. Data Analysis & Validation:

  • Calculate Percent Inhibition: 100 * (1 - (Lumi_Compound - Lumi_Background) / (Lumi_DMSO - Lumi_Background))
  • Self-Validation: The positive control (e.g., Staurosporine) should show >90% inhibition. The Z'-factor for the plate (a measure of assay quality) should be > 0.5. Hits are typically defined as compounds showing >50% inhibition.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays measure the overall effect of a compound on cellular function, such as proliferation, viability, or signaling. They provide a more physiologically relevant context than biochemical assays.

Example: Anticancer Antiproliferative Screening A common first step for anticancer drug discovery is to screen compounds for their ability to inhibit the growth of cancer cell lines.[7][19] The choice of cell lines is critical; for a library of potential kinase inhibitors, one might select cell lines known to be dependent on that kinase's activity (e.g., HEL cells for JAK2 inhibitors).[9]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

1. Objective: To assess the cytotoxic or cytostatic effect of novel pyrazole derivatives on a cancer cell line.

2. Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7][19]
  • Complete growth medium (e.g., DMEM + 10% FBS).
  • Test Compounds: 10 mM stock in 100% DMSO.
  • Positive Control: Doxorubicin or another known cytotoxic agent.
  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Solubilization Solution (e.g., DMSO or acidified isopropanol).
  • 96-well clear, flat-bottom plates.

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive controls.
  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

4. Data Analysis & Validation:

  • Calculate Percent Viability: 100 * (Abs_Compound / Abs_DMSO)
  • Self-Validation: The positive control should yield a dose-dependent decrease in viability. Wells with no cells serve as a background control. The results from this assay are used to generate dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Secondary Assays and Mechanism of Action

Once primary hits are identified, the focus shifts to confirming their activity, determining their potency and selectivity, and understanding how they work.

Dose-Response and Potency Determination

Single-point screening is insufficient to characterize a compound. A full dose-response curve (typically 8-10 concentrations) must be generated to calculate the IC50 (for inhibition) or EC50 (for activation) value. This quantitative measure of potency is critical for comparing compounds and making structure-activity relationship (SAR) decisions.[19]

Table 1: Representative Screening Data for Novel Pyrazole Kinase Inhibitors

Compound IDPrimary Screen (% Inhibition @ 10 µM)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (Off-Target/Target)
PYR-001 95%505,000100
PYR-002 88%1201501.25
PYR-003 45%>10,000>10,000-
Staurosporine 99%252.5

This table presents hypothetical data for illustrative purposes.

Selectivity Profiling: A Test of Specificity

A potent compound is not necessarily a good drug candidate; it must also be selective. A compound that inhibits many targets can lead to off-target toxicity. The causality behind this step is to de-risk a candidate early. For kinase inhibitors, hits should be screened against a panel of related kinases to determine their selectivity profile.[6][17] A compound like PYR-001 in the table above, with a 100-fold selectivity, is far more desirable than a non-selective compound like PYR-002 .

Mechanism of Action (MoA) Elucidation

MoA studies confirm that the compound works through the intended biological mechanism. For a pyrazole derivative designed to inhibit a specific kinase in a signaling pathway, a key experiment is to demonstrate that it blocks the phosphorylation of that kinase's downstream substrate in cells.

Example: Inhibition of the JAK/STAT Pathway Several 4-amino-(1H)-pyrazole derivatives are potent JAK inhibitors.[9] The JAK/STAT pathway is crucial for cytokine signaling.[8] Inhibition of JAK should prevent the phosphorylation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to GeneTx Gene Transcription Nucleus->GeneTx Inhibitor Pyrazole Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

This hypothesis can be tested using Western blotting. Cells would be treated with the pyrazole inhibitor, stimulated with a cytokine, and cell lysates would be probed with antibodies specific for phosphorylated STAT (p-STAT). A successful inhibitor would show a dose-dependent reduction in the p-STAT signal compared to the vehicle control.[8]

Part 4: Early-Stage Preclinical Profiling

Promising leads must be evaluated for their drug-like properties. Modern drug discovery integrates these assessments early to prevent late-stage failures.

In Silico and In Vitro ADMET Screening

Before committing to expensive in vivo studies, a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be evaluated.[20]

  • In Silico Screening: Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity based on the compound's structure.[21][22]

  • In Vitro ADMET Assays: Laboratory-based assays can measure properties like metabolic stability in liver microsomes, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes.

In Vivo Efficacy Models

The final validation for a drug candidate is its efficacy in a living organism. The choice of model is critical and depends on the therapeutic area.

  • Oncology: Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are used to assess a compound's ability to inhibit tumor growth.[7][23]

  • Inflammation: The carrageenan-induced paw edema model in rats is a classic method to evaluate the in vivo anti-inflammatory activity of novel compounds.[24][25]

Conclusion

The biological screening of novel pyrazole derivatives is a systematic, multi-faceted process that relies on an intelligent and logical progression of assays. By starting with a broad, high-throughput screen and progressively filtering compounds through more detailed secondary and mechanistic studies, researchers can efficiently identify candidates with genuine therapeutic potential. Each step in the cascade is a self-validating system, with built-in controls and rational decision points, ensuring that only the most robust and promising molecules proceed. This integrated approach, combining biochemical rigor, cell biology, and early pharmacokinetic profiling, is essential to unlock the full potential of the versatile pyrazole scaffold in modern drug discovery.

References

In Silico Frontiers: A Technical Guide to Modeling 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine and its Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive technical guide for the in silico modeling of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a representative of the promising pyrazole-thiophene scaffold in medicinal chemistry. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the therapeutic potential of this class of molecules. By elucidating the causality behind methodological choices and providing self-validating protocols, this guide aims to empower researchers to rationally design and screen novel therapeutic agents.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in designing molecules that interact with a wide array of biological targets.[1] When combined with a thiophene moiety, another heterocycle known to enhance pharmacokinetic and pharmacodynamic profiles, the resulting compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Recent studies have highlighted the potential of pyrazole-thiophene hybrids as multi-target inhibitors, for instance, against key proteins in cancer signaling pathways like EGFR and VEGFR-2.[6][7]

This guide will navigate the essential in silico techniques, from initial structure preparation to the prediction of biological activity and pharmacokinetic properties. We will explore molecular docking to predict binding modes, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate chemical structure with biological activity, molecular dynamics simulations to understand dynamic interactions, and ADMET prediction to assess drug-likeness.

I. Foundational Steps: Ligand and Target Preparation

The journey of in silico modeling begins with the meticulous preparation of the small molecule (ligand) and its biological target (protein). The accuracy of all subsequent predictions hinges on the quality of these initial structures.

Ligand Preparation

The representative ligand for this guide is this compound. While specific experimental data for this exact molecule is not extensively available, its structure can be obtained from chemical databases like PubChem for analogous compounds (e.g., 1-Methyl-3-(thiophen-3-yl)-1h-pyrazol-5-amine).[8]

Protocol for Ligand Preparation:

  • 2D Structure Sketching and Conversion:

    • Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step removes steric clashes and obtains a low-energy conformation.

  • File Format Conversion:

    • Save the optimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. Software like Open Babel can be used for this conversion.[9]

Target Identification and Preparation

Given the known activities of pyrazole-thiophene scaffolds, we will consider two primary therapeutic areas for target selection: oncology and inflammation.

  • Oncology Target: Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Pyrazole derivatives have been shown to inhibit its activity.[6] We will use the PDB ID: 6LU7 for our workflow.

  • Inflammation Target: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene-pyrazole hybrids have demonstrated COX-2 inhibitory potential.[10][11] We will use the PDB ID: 3LN1.

Protocol for Target Preparation:

  • PDB File Retrieval:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning:

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using software like AutoDockTools or PyMOL.[9][12] This is crucial as they can interfere with the docking process.

  • Adding Hydrogens and Charges:

    • Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding.

    • Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.[9]

  • Defining the Binding Site:

    • Identify the binding pocket of the protein. This can be done based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

II. Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[12] It allows us to visualize potential binding modes and estimate the binding affinity, providing a rationale for the molecule's biological activity.

Diagram of the Molecular Docking Workflow:

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Clean, Add Hydrogens & Charges) protein_prep->grid_gen docking Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking docking->scoring

Caption: A streamlined workflow for molecular docking studies.

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Generation:

    • Define a grid box that encompasses the entire binding site of the target protein. This box defines the search space for the ligand.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculation.[12] The program will systematically search for the best binding poses of the ligand within the defined grid box.

  • Analysis of Results:

    • The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding.< -6.0 kcal/mol (indicative of good binding)
RMSD Root Mean Square Deviation between docked poses.< 2.0 Å (indicates convergence of results)

III. Correlating Structure with Activity: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[13] A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds.

Diagram of the QSAR Modeling Workflow:

G data_collection Data Collection (Chemical Structures & Biological Activity) descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc data_split Data Splitting (Training and Test Sets) descriptor_calc->data_split model_build Model Building (e.g., MLR, PLS) data_split->model_build model_val Model Validation model_build->model_val prediction Prediction of New Compounds model_val->prediction

Caption: The iterative process of developing and validating a QSAR model.

Protocol for QSAR Model Development:

  • Data Set Preparation:

    • Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to validate its predictive power.

  • Model Building and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

    • Validate the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[14]

Statistical ParameterAcceptable Value
R² (Coefficient of Determination) > 0.6
Q² (Predictive R²) > 0.5

IV. Simulating Dynamic Behavior: Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[15] This provides insights into the stability of the binding pose and the flexibility of the protein.

Protocol for Molecular Dynamics Simulation using GROMACS:

  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Solvate the complex in a box of water molecules and add ions to neutralize the system.[16]

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the solvated system.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).[17]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the ligand in the binding pocket and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

V. Assessing Drug-Likeness: ADMET Prediction

For a compound to be a successful drug, it must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET prediction tools can help identify potential liabilities early in the drug discovery process.[19][20]

Protocol for ADMET Prediction:

  • Input the Molecular Structure:

    • Use online platforms or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict the ADMET properties of this compound.[18]

  • Analyze the Predictions:

    • Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

    • Pay close attention to predictions of potential toxicity, such as hERG inhibition or Ames mutagenicity.[21]

ADMET PropertyDesirable Range/Outcome
LogP (Lipophilicity) 1-3
Molecular Weight < 500 Da
H-bond Donors < 5
H-bond Acceptors < 10
Ames Mutagenicity Non-mutagenic
hERG Inhibition Non-inhibitor

VI. Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for the initial assessment of this compound and its analogs. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this promising chemical scaffold, thereby accelerating the drug discovery and development process. The predictions generated from these computational studies can guide the synthesis of more potent and safer drug candidates, ultimately increasing the efficiency and success rate of preclinical research.

References

The Pivotal Role of Pyrazoles and Computational Insight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for Pyrazole Compounds: A Guide for Researchers and Drug Development Professionals

Abstract Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities and versatile chemical properties.[1][2][3] Understanding the intricate relationship between the structure of these compounds and their function is paramount for rational drug design and the development of novel materials. Quantum chemical calculations have emerged as an indispensable tool, providing profound insights into the electronic structure, reactivity, and energetic landscapes of pyrazole derivatives at the atomic level.[4] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical foundations, practical workflows, and key applications of quantum chemistry in the study of pyrazole compounds. We will explore the causality behind methodological choices, from selecting the appropriate level of theory to interpreting complex output data, thereby empowering researchers to leverage computational chemistry for accelerated discovery and innovation.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical development.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][5][6] This biological versatility stems from the unique electronic distribution within the aromatic ring and its ability to engage in various intermolecular interactions, such as hydrogen bonding.

Predicting how modifications to the pyrazole core will impact its biological activity is a central challenge in drug discovery. This is where quantum chemical calculations provide a decisive advantage. By solving the Schrödinger equation (or its approximations), these methods allow us to model molecular properties with high fidelity, including:

  • Molecular Geometry: Determining the most stable 3D structure.[7]

  • Electronic Properties: Mapping electron density, identifying reactive sites, and quantifying molecular orbital energies.[8][9]

  • Reaction Energetics: Calculating the stability of different isomers or tautomers and predicting the outcomes of chemical reactions.[10][11]

These computational insights enable a knowledge-driven approach to molecular design, reducing the time and cost associated with trial-and-error laboratory synthesis.[4]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of a quantum chemical calculation is fundamentally determined by the chosen level of theory and the basis set. This choice represents a critical balance between computational cost and the desired precision for the property being investigated.

The Workhorse: Density Functional Theory (DFT)

For most applications involving pyrazole-sized molecules, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[12] Unlike more computationally expensive wave-function-based methods, DFT calculates the total energy of a system based on its electron density.

Causality Behind Method Selection:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. Its enduring popularity is due to its proven track record of providing reliable results for a broad range of organic molecules and properties, including geometries and vibrational frequencies.[10][13]

  • M06-2X (Minnesota, 2006, with double the amount of exact exchange): This functional is particularly well-suited for systems where non-covalent interactions are important, such as in the study of ligand-receptor binding or molecular aggregation. It often yields more accurate thermochemistry and barrier heights than B3LYP.[10]

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

Understanding Basis Set Nomenclature (Pople Style):

  • Example: 6-311++G(d,p)

    • 6-311: Describes the number of functions used for core and valence electrons, indicating a flexible "triple-split" valence description.

    • G: Signifies a Gaussian-type orbital function.

    • ++: The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen. These functions are crucial for accurately describing anions, lone pairs, and weak interactions.

    • (d,p): These are polarization functions (d functions on heavy atoms, p functions on hydrogen). They allow the shape of the atomic orbitals to distort, which is essential for describing chemical bonds accurately.[10]

For reliable results on pyrazole systems, a basis set like 6-311++G(d,p) is highly recommended as it provides the necessary flexibility to describe both the covalent bonding framework and the non-bonding electrons on the nitrogen atoms.[10]

The Computational Workflow: A Self-Validating Protocol

A robust computational study follows a logical sequence of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.

Experimental Protocol: Standard Computational Workflow
  • Input Structure Generation: Build an initial 3D structure of the pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization calculation to find the structure that corresponds to a minimum on the potential energy surface. This step is crucial as all subsequent properties depend on the molecular geometry.[14]

  • Vibrational Frequency Calculation: At the same level of theory, calculate the vibrational frequencies.

    • Self-Validation Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[10]

  • Property Calculations: Using the validated minimum-energy structure, perform single-point energy calculations to derive various molecular properties.

G cluster_prep Preparation cluster_core Core Calculation cluster_validation Validation cluster_analysis Analysis A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Imaginary Frequencies? C->D D->B Yes (Re-optimize) E 4. Property Calculation (HOMO-LUMO, MEP, NBO) D->E No (True Minimum) F 5. Interpretation & Application (Reactivity, Stability, SAR) E->F

Caption: Standard workflow for quantum chemical calculations.

Interpreting the Results: From Numbers to Chemical Insight

The true power of quantum chemistry lies in the interpretation of its numerical output. Several key analyses provide a deep understanding of a pyrazole derivative's chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[9]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8][15] This is particularly useful in drug design for assessing the metabolic stability of a compound.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[16][17] It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen or oxygen. These are the preferred sites for electrophilic attack and hydrogen bond acceptance.[1]

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.[16]

For pyrazoles, the MEP map clearly identifies the pyridine-like nitrogen as the most negative region, making it the primary site for protonation and coordination.[16][18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs.[19]

  • Atomic Charges: NBO provides a more chemically realistic estimation of partial atomic charges than other methods, helping to quantify the polarity of bonds.

  • Donor-Acceptor Interactions: It quantifies the stabilizing energy from interactions like hyperconjugation (e.g., interaction between a lone pair on a nitrogen and an antibonding orbital of an adjacent bond). This analysis is crucial for understanding substituent effects on the aromaticity and stability of the pyrazole ring.[20][21]

G cluster_calc Calculated Properties cluster_insight Derived Chemical Insights A HOMO-LUMO Orbitals D Chemical Reactivity & Stability (ΔE) A->D B Molecular Electrostatic Potential (MEP) E Sites for Intermolecular Interactions (H-bonding) B->E C Natural Bond Orbital (NBO) Charges F Bond Polarity & Substituent Effects C->F

Caption: From calculated properties to chemical insights.

Applications in Drug Discovery

Quantum chemical calculations directly inform and accelerate the drug discovery pipeline.

Rationalizing Structure-Activity Relationships (SAR)

By calculating descriptors for a series of pyrazole analogs, one can build Quantitative Structure-Activity Relationship (QSAR) models.[22] For example, a correlation might be found between the calculated HOMO energy (electron-donating ability) and the compound's inhibitory activity against a specific kinase. This allows for the in silico prediction of the activity of novel, unsynthesized compounds.[23]

Enhancing Molecular Docking Studies

Molecular docking predicts how a ligand binds to a protein's active site. The accuracy of docking is highly dependent on the quality of the input ligand structure and its atomic charges.

  • Optimized Geometries: Using a geometry optimized with DFT provides a more realistic and lower-energy conformation of the pyrazole ligand than one from a simple 2D-to-3D conversion.

  • Quantum Mechanical Charges: Using NBO or other quantum mechanically derived atomic charges provides a more accurate representation of the electrostatic interactions between the ligand and the protein, leading to more reliable binding energy predictions.[5][6][24]

Practical Considerations

Table 1: Summary of Common Computational Approaches for Pyrazoles
MethodTypical Basis SetRelative CostPrimary Applications
DFT (B3LYP) 6-311+G(d,p)ModerateGeometry optimization, vibrational frequencies, MEP, general electronic properties.[13]
DFT (M06-2X) 6-311+G(d,p)Moderate-HighThermochemistry, reaction barriers, systems with non-covalent interactions.[10]
TD-DFT 6-311+G(d,p)Moderate-HighPrediction of UV-Vis absorption spectra and electronic excitations.[8]
MP2 aug-cc-pVDZHighHigh-accuracy benchmark for geometries and energies, especially when electron correlation is critical.[7][25]
Software Packages

A variety of software packages are available to perform these calculations.

  • Commercial: [26]

    • Gaussian: A widely used and versatile program with a vast array of implemented methods.[27]

    • Q-Chem: A comprehensive quantum chemistry package known for its modern algorithms.[28]

  • Open-Source/Free for Academics: [26][29]

    • GAMESS: A powerful and general-purpose quantum chemistry package available at no cost to academics and industrial users.[30]

    • CP2K: Optimized for molecular dynamics and simulations of large systems.[29]

Conclusion

Quantum chemical calculations are a powerful, predictive, and indispensable component of modern research on pyrazole compounds. By providing unparalleled insight into molecular structure, stability, and reactivity, these computational methods empower scientists to design more effective drugs and novel materials with greater speed and efficiency. The systematic and self-validating workflow outlined in this guide, combining robust theoretical methods like DFT with insightful analyses such as MEP and NBO, provides a solid foundation for researchers to confidently apply computational chemistry to solve complex scientific challenges in the fascinating world of pyrazoles.

References

A Technical Guide to the Discovery and Synthesis of Thiophene-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview for researchers, medicinal chemists, and drug development professionals on the synthesis of thiophene-containing pyrazoles, a privileged scaffold in modern pharmacology. These hybrid heterocyclic systems exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document eschews a rigid template, instead focusing on the core synthetic strategies that are most relevant in the field. We delve into the mechanistic rationale behind key transformations, provide field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is structured around three primary synthetic approaches: building the thiophene ring onto a pyrazole core, constructing the pyrazole onto a thiophene scaffold, and the convergent assembly of both rings via multicomponent reactions. Key reaction mechanisms, experimental workflows, and a case study on a celecoxib analogue are visualized using diagrams to ensure clarity and practical applicability.

Part 1: The Thiophene-Pyrazole Scaffold: A Privileged Heterocyclic Motif in Medicinal Chemistry

The Individual Significance of Pyrazole and Thiophene Rings

Heterocyclic compounds are the bedrock of medicinal chemistry. Among them, pyrazole and thiophene rings are independently recognized as crucial pharmacophores.

  • Pyrazole: This five-membered ring with two adjacent nitrogen atoms is a cornerstone of many approved drugs.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] Pyrazole derivatives are known for a vast array of pharmacological effects, including anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral activities.[3][4] Marketed drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature the pyrazole core, underscoring its therapeutic importance.[5][6]

  • Thiophene: As a sulfur-containing isostere of benzene, the thiophene ring is frequently incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity.[6] The sulfur atom can engage in unique interactions with biological targets, improving binding affinity.[6] Thiophene derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antihistaminic, and anticonvulsant agents.[5][7]

Synergistic Bioactivity: The Power of the Hybrid Scaffold

The combination of thiophene and pyrazole moieties into a single molecular entity often leads to synergistic or enhanced biological activity.[8] This "hybrid molecule" approach is a powerful strategy in drug design. The resulting thiophene-pyrazole scaffold can interact with multiple biological targets or bind more effectively to a single target. For instance, novel thiophene-celecoxib hybrids have been synthesized to create potent anti-inflammatory agents with potentially improved safety profiles.[9] Furthermore, certain diarylpyrazole derivatives containing a thiophene ring have shown potent antiproliferative activity against cancer cell lines, highlighting their potential in oncology.[10] The fusion of these two versatile rings creates a scaffold with broad therapeutic potential, making its synthesis a key focus for medicinal chemists.[11]

Part 2: Key Synthetic Strategies for Thiophene-Pyrazole Scaffolds

The construction of the thiophene-pyrazole core can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Formation of the Thiophene Ring onto a Pre-functionalized Pyrazole Core

This approach is highly effective when a substituted pyrazole is readily available. The most prominent method for this transformation is the Gewald aminothiophene synthesis.

The Gewald reaction is a powerful, one-pot multicomponent condensation that produces a polysubstituted 2-aminothiophene.[12][13] It typically involves the reaction of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[14]

Causality and Mechanism: The reaction's success hinges on a sequence of well-defined steps.[15][16]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, which is crucial for the subsequent steps.[12][16]

  • Sulfur Addition: The elemental sulfur (typically S8) is activated by the base and adds to the α-position of the unsaturated nitrile. The precise mechanism of sulfur ring-opening and addition is complex and can involve polysulfide intermediates.[15][16]

  • Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, attacking the cyano group. A subsequent tautomerization and aromatization yields the stable 2-aminothiophene ring. The formation of the aromatic thiophene is the thermodynamic driving force for the entire sequence.[15][16]

Diagram: Generalized Mechanism of the Gewald Reaction

Gewald_Mechanism start Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 Base addition Michael Addition of Sulfur intermediate1->addition sulfur Elemental Sulfur (S8) + Base sulfur->addition intermediate2 Thiolate Adduct addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product 2-Aminothiophene Product tautomerization->product

Caption: Key steps of the Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of a Pyrazole-Substituted 2-Aminothiophene

This protocol is a representative example adapted from established methodologies.[13]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the pyrazole-containing ketone (1.0 eq), malononitrile (1.1 eq), and ethanol (15 mL/mmol of ketone).

  • Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 2-aminothiophene derivative.

Strategy B: Formation of the Pyrazole Ring onto a Pre-functionalized Thiophene Core

This strategy is advantageous when the thiophene starting material is more accessible or when specific substitution on the thiophene ring is required. The most common method is the cyclocondensation of a hydrazine with a 1,3-dielectrophile.

This is the quintessential method for pyrazole synthesis.[17] The reaction involves condensing a hydrazine derivative (in this case, one bearing a thiophene substituent) with a 1,3-dicarbonyl compound or its equivalent.[2][18]

Causality and Mechanism: The reaction proceeds via a nucleophilic attack mechanism.

  • Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The regioselectivity of the reaction (which nitrogen attacks which carbonyl first) can be influenced by the electronic and steric nature of the substituents on both reactants.

Diagram: Pyrazole Formation via Cyclocondensation

Pyrazole_Condensation reactants Thiophene-Hydrazine + 1,3-Dicarbonyl Compound step1 Nucleophilic Attack & Dehydration (Step 1) reactants->step1 Acid/Base Catalysis hydrazone Hydrazone Intermediate step1->hydrazone step2 Intramolecular Cyclization hydrazone->step2 cyclic_intermediate Non-aromatic Cyclic Intermediate step2->cyclic_intermediate step3 Dehydration & Aromatization cyclic_intermediate->step3 product Thiophene-Pyrazole Product step3->product

Caption: Cyclocondensation pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of a 1-(Thiophen-2-yl)pyrazole Derivative

This protocol is a generalized procedure based on classical methods.[11][17]

  • Reactant Preparation: Dissolve the thiophene-containing 1,3-dicarbonyl compound (e.g., 1-(thiophen-2-yl)butane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine hydrochloride (1.0-1.2 eq) to the solution. If a hydrochloride salt is used, a base like sodium acetate may be added to liberate the free hydrazine.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Strategy C: Convergent Synthesis via Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[19] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.[20][21]

Causality and Rationale: The power of MCRs lies in their convergent nature. Instead of building one ring and then the other in a linear fashion, MCRs can construct the core scaffold in a single, highly efficient operation. For thiophene-pyrazoles, this could involve, for example, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and a source of sulfur. The reaction sequence is carefully orchestrated in one pot, often proceeding through a cascade of reactions like Knoevenagel condensation, Michael addition, and cyclization.[20]

Table 1: Comparison of Synthetic Strategies

StrategyKey Reaction TypeAdvantagesDisadvantagesBest Suited For
Strategy A Gewald ReactionHigh convergence, mild conditions, readily available starting materials.[13]Limited to 2-aminothiophenes, regioselectivity can be an issue.Accessing diverse 2-aminothiophene-pyrazoles.
Strategy B CyclocondensationWell-established, reliable, good control over pyrazole substitution.[17]Requires pre-functionalized thiophenes which may be complex to synthesize.Specific substitution patterns on the thiophene ring are required.
Strategy C Multicomponent ReactionHigh atom economy, operational simplicity, rapid library synthesis.[19][22]Reaction discovery and optimization can be complex.High-throughput screening and diversity-oriented synthesis.

Part 3: Case Study: Synthesis of a Thiophene-Containing Celecoxib Analogue

Celecoxib is a selective COX-2 inhibitor with a core pyrazole structure.[23] Replacing its p-tolyl group with a thiophene ring is a common medicinal chemistry strategy known as bioisosteric replacement.[9] This modification can alter the drug's potency, selectivity, and metabolic profile.

Diagram: Retrosynthetic Analysis of a Thiophene-Celecoxib Analogue

Retrosynthesis target Thiophene-Celecoxib Analogue (Target) disconnect1 Pyrazole Formation (C-N, C=N bonds) target->disconnect1 intermediate1 Thiophene-Substituted 1,3-Diketone disconnect1->intermediate1 intermediate2 4-Sulfamoylphenyl- hydrazine disconnect1->intermediate2 disconnect2 Claisen Condensation (C-C bond) intermediate1->disconnect2 start1 Thiophene Methyl Ketone (e.g., 2-Acetylthiophene) disconnect2->start1 start2 Trifluoroacetate Ester (e.g., Ethyl Trifluoroacetate) disconnect2->start2

Caption: Retrosynthesis via pyrazole cyclocondensation.

This retrosynthesis points to a Strategy B approach. The key steps are a Claisen condensation to form the thiophene-containing 1,3-diketone, followed by a cyclocondensation reaction with the appropriate hydrazine.[9][24]

Experimental Workflow

  • Synthesis of the 1,3-Diketone Intermediate:

    • React 2-acetylthiophene with a trifluoroacetate ester (e.g., ethyl trifluoroacetate) in the presence of a strong base like sodium ethoxide.

    • The base deprotonates the methyl group of the acetylthiophene, creating a nucleophile that attacks the ester.

    • An acidic workup yields the 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione intermediate.

  • Cyclocondensation to Form the Final Product:

    • React the synthesized diketone with 4-sulfamoylphenylhydrazine hydrochloride in a solvent like ethanol.

    • Heat the mixture to reflux to drive the cyclocondensation and dehydration, forming the pyrazole ring.

    • The final product is isolated after cooling, precipitation, and purification by recrystallization.

Part 4: Conclusion and Future Outlook

The synthesis of thiophene-containing pyrazoles is a dynamic and vital area of medicinal chemistry. The strategic choice between constructing the thiophene onto a pyrazole (Strategy A), building the pyrazole onto a thiophene (Strategy B), or assembling both simultaneously via MCRs (Strategy C) provides chemists with a versatile toolkit to access a vast chemical space. The Gewald reaction and classical pyrazole cyclocondensations remain foundational methods, while the increasing adoption of MCRs promises to accelerate the discovery of novel bioactive compounds. Future developments will likely focus on green chemistry approaches, such as the use of novel catalysts and solvent-free conditions, as well as the application of flow chemistry for safer and more scalable synthesis.[25] The continued exploration of this privileged scaffold is certain to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Structure-activity relationship (SAR) studies of pyrazole amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole Amines for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] When functionalized with an amino group, this heterocyclic motif gives rise to pyrazole amines (aminopyrazoles), a class of compounds exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and potent enzyme inhibition.[1][5][6][7] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole amines, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and resulting biological activity, moving beyond a mere catalog of compounds to offer field-proven insights into rational drug design. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, computational methodologies, and key SAR takeaways for designing the next generation of pyrazole amine-based therapeutics.

The Pyrazole Amine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthetic accessibility, metabolic stability, and unique electronic properties allow it to serve as a versatile framework in drug design.[4][8] The introduction of an amino group creates a key pharmacophoric element, providing a hydrogen bond donor/acceptor moiety crucial for molecular recognition at biological targets.[5][9]

Aminopyrazoles can exist as three primary positional isomers: 3-aminopyrazoles (3-APs), 4-aminopyrazoles (4-APs), and 5-aminopyrazoles (5-APs). The position of this amino group profoundly influences the molecule's interaction with target proteins and is a critical determinant of its pharmacological profile.[5][9]

  • 5-Aminopyrazoles (5-APs): This isomer is extensively reported in the literature, particularly as kinase inhibitors and anticancer agents.[5] The recent FDA approval of the 5-AP Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic value of this specific scaffold.[9][10]

  • 3-Aminopyrazoles (3-APs): This chemotype has also shown significant promise, particularly as anticancer and anti-inflammatory agents. The 3-amino group can form critical hydrogen bonds with target residues, mimicking endogenous ligands.[9]

  • 4-Aminopyrazoles (4-APs): While less explored than their 3-AP and 5-AP counterparts, 4-APs have demonstrated potential as anticonvulsants and antioxidants.[9] Several drug candidates in clinical trials, such as the CDK inhibitor AT7519, feature this core structure.[9]

The pyrazole amine framework is not merely a passive scaffold; its nitrogen atoms can act as hydrogen bond acceptors, while the N-H of an unsubstituted pyrazole and the amino group itself serve as hydrogen bond donors. This amphipathic nature, combined with the ability to position substituents in precise three-dimensional orientations, makes it an ideal starting point for lead optimization.

Logical Framework for SAR Exploration

Understanding the SAR of pyrazole amines requires a systematic approach. The drug discovery process typically follows a cycle of design, synthesis, and testing, where insights from each step inform the next iteration.

SAR_Workflow cluster_0 Design & Computational Analysis cluster_1 Synthesis & Purification cluster_2 Biological Evaluation Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target_ID->Lead_Gen Comp_Model Computational Modeling (Docking, QSAR) Lead_Gen->Comp_Model Analog_Design Analog Design Comp_Model->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Enzymatic, Cellular) Purification->In_Vitro In_Vivo In Vivo Models (PK/PD, Efficacy) In_Vitro->In_Vivo SAR_Analysis SAR Analysis & Data Interpretation In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis SAR_Analysis->Comp_Model Iterative Optimization

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Core Principles: Decoding the SAR of Pyrazole Amines as Kinase Inhibitors

One of the most successful applications of the pyrazole amine scaffold is in the development of protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.[11] Most kinase inhibitors are ATP-competitive, designed to occupy the adenine-binding pocket of the enzyme. The pyrazole amine core is an excellent "hinge-binder," mimicking the hydrogen bonding interactions of the adenine base with the kinase hinge region.[8][12]

General Binding Mode and Key Interactions

The typical binding mode involves the pyrazole amine forming one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a hinge residue (e.g., Cys133 in PLK1).[11] The various substituents on the pyrazole ring then extend into adjacent hydrophobic pockets to confer potency and selectivity.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Pyrazole Amine Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor N-H (Amine) N (Pyrazole) Inhibitor->Hinge_NH H-Bond Inhibitor->Hinge_CO H-Bond R1 R1 Group (Selectivity Pocket) Inhibitor->R1 R2 R2 Group (Solvent Front) Inhibitor->R2

Caption: General binding mode of a pyrazole amine kinase inhibitor in the ATP pocket.

Dissecting the Substitutions: A Summary Table

The art of designing a potent and selective kinase inhibitor lies in the judicious choice of substituents at each position of the pyrazole amine core. Small changes can lead to dramatic differences in activity, a phenomenon known as an "activity cliff".[13]

PositionRole in Kinase InhibitionSAR Insights & Causality
Amino Group Primary Hinge Interaction: The amino group (often at C3 or C5) is fundamental for anchoring the molecule in the ATP binding site.A primary or secondary amine is typically required for H-bonding. Bulky substituents on the amine are generally not tolerated as they clash with the hinge region.[12]
N1 Solvent Exposure & Selectivity: This position often points towards the solvent-exposed region of the active site.Substituents here can be modified to improve solubility and pharmacokinetic properties. They can also be designed to interact with residues outside the conserved ATP pocket to gain selectivity over other kinases.[14]
C3/C5 (Aryl) Hydrophobic Pocket Occupancy: Typically substituted with an aryl or heteroaryl ring that fits into a hydrophobic pocket.Electron-withdrawing groups (e.g., halogens) on this ring can enhance potency.[15] The nature and substitution pattern of this ring are key drivers of selectivity (e.g., targeting EGFR vs. VEGFR).[15]
C4 Potency & Vector for Growth: This position can be used to fine-tune potency or as an attachment point for linkers.Introducing small groups can optimize van der Waals interactions. In some cases, such as with pyrazolo[3,4-d]pyrimidines, substitution at this position with aniline moieties enhances potency, while aliphatic amines can decrease it.[15]

Case Study: Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors Structure-activity relationship analyses of pyrazolo[3,4-d]pyrimidine derivatives revealed that incorporating an aniline moiety at the 4-position enhanced cytotoxic potency.[15] Mechanistic studies confirmed that these compounds induced apoptosis and cell cycle arrest, acting as potent EGFR inhibitors.[15] This highlights a key design principle: using the C4 position to introduce moieties that can form additional interactions within the broader active site cleft.

SAR of Pyrazole Amines as Anti-inflammatory & Anticancer Agents

Beyond kinase inhibition, pyrazole amines display a wide array of anticancer and anti-inflammatory activities.[5][16] The SAR principles often overlap, as chronic inflammation is closely linked to cancer, and many targets (like COX-2) are relevant to both fields.[16]

Anti-inflammatory Activity (COX Inhibition)

The diaryl pyrazole scaffold is famously represented by the selective COX-2 inhibitor Celecoxib. While not an amine itself, the SAR studies on this class provide a blueprint for designing anti-inflammatory pyrazoles.[3][17] Key features for potent and selective COX-2 inhibition include:

  • Vicinal Diaryl Rings: Two aryl rings at adjacent positions on the pyrazole core are crucial for activity.

  • Sulfonamide/Methylsulfonyl Group: A para-SO₂NH₂ or -SO₂Me group on one of the aryl rings is a classic feature for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1.[16]

When adapting this for pyrazole amines, researchers often retain the diaryl substitution pattern and explore how the amino group can be used to form additional interactions or modulate physicochemical properties.

General Anticancer Activity

For broader anticancer applications, the SAR is more diverse as the molecular targets vary. However, some general trends have emerged:

Structural FeatureImpact on Anticancer ActivityExample & Rationale
Aryl Groups at C3/C5 Often essential for potency.A phenyl group at C3 and a dimethylaminophenyl group at C5 can confer significant cytotoxicity against cell lines like HCT-116 and MCF-7.[5][9] These lipophilic groups likely engage in hydrophobic interactions at the target site.
Substituents at C4 Can dramatically increase cytotoxicity.The introduction of a 1H-tetrazol-5-yl group at the C4 position of a 5-aminopyrazole significantly boosted cytotoxic activity, suggesting this group may form a key interaction or alter the electronic properties of the core.[5][9]
Electron-withdrawing Groups Frequently enhance potency.Compounds featuring electron-withdrawing groups on aryl rings at either the C3 or C5 position often show the greatest growth inhibition against cancer cells.[15] This may be due to enhanced binding affinity through favorable electrostatic interactions.
Hybrid Molecules Fusing pyrazole amines with other pharmacophores can lead to synergistic effects.Linking the pyrazole moiety to an indole or benzothiazole scaffold has produced hybrid compounds with potent cytotoxicity against a range of cancer cell lines, often superior to standard drugs like doxorubicin.[15]

Methodologies: A Practical Guide to SAR Exploration

A robust SAR study is built on a foundation of sound experimental and computational protocols. These systems must be self-validating, ensuring that the data generated is reliable and reproducible.

Protocol 1: Synthesis of a 5-Aminopyrazole Library

This protocol describes a common and versatile method for synthesizing a 1,3,4-trisubstituted 5-aminopyrazole core, allowing for diversification at multiple positions. The key step is the cyclocondensation of a β-ketonitrile with a substituted hydrazine.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Ethyl Acetoacetate - Aryl Aldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Ketoester Knoevenagel->Intermediate1 Michael Michael Addition (with Malononitrile) Intermediate1->Michael Intermediate2 Dihydropyridine Intermediate Michael->Intermediate2 Thorpe_Ziegler Thorpe-Ziegler Cyclization Intermediate2->Thorpe_Ziegler Intermediate3 Substituted 2-Amino-3-cyanopyridine Thorpe_Ziegler->Intermediate3 Hydrazine Hydrazine Condensation Intermediate3->Hydrazine Final_Product 5-Aminopyrazole Core Hydrazine->Final_Product

Caption: A representative synthetic workflow for constructing a 5-aminopyrazole scaffold.

Step-by-Step Methodology:

  • Synthesis of β-Ketonitrile:

    • Rationale: This step creates the key three-carbon unit required for cyclization. A common method is the condensation of a ketone with diethyl oxalate followed by reaction with a hydrazine.[18][19]

    • Procedure: To a solution of an appropriate ketone (1.0 eq) and diethyl oxalate (1.1 eq) in dry ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0°C. Stir the reaction at room temperature for 12 hours. Monitor by TLC. After completion, acidify with dilute HCl and extract the product with ethyl acetate.

  • Cyclocondensation with Hydrazine:

    • Rationale: This is the core ring-forming reaction. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, substituted hydrazines) determines the substituent at the N1 position.[18][19]

    • Procedure: Dissolve the β-ketonitrile intermediate (1.0 eq) in glacial acetic acid. Add the selected hydrazine derivative (1.1 eq). Reflux the mixture for 4-6 hours. Monitor by TLC.

    • Trustworthiness Check: The regioselectivity of this reaction can be an issue. Characterization by 2D NMR (HMBC, NOESY) is critical to confirm the correct isomer has been formed.

  • Purification and Characterization:

    • Procedure: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.

    • Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard, reliable method for determining the cytotoxic or growth-inhibitory effects of chemical compounds on cancer cell lines in vitro.[10]

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole amine derivatives in DMSO and then dilute further in culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Computational SAR Workflow (Docking & QSAR)

Rationale: Computational methods accelerate the SAR cycle by predicting the activity of virtual compounds, prioritizing synthesis efforts, and providing a structural basis for observed activities.[13][20]

Workflow Diagram:

Computational_SAR cluster_0 Preparation cluster_1 Analysis Protein_Prep Protein Structure Preparation (PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Library Preparation (2D to 3D) Ligand_Prep->Docking QSAR QSAR Model Building Ligand_Prep->QSAR Hypothesis Generate SAR Hypothesis Docking->Hypothesis QSAR->Hypothesis New_Design Design New Analogs Hypothesis->New_Design

Caption: Workflow for computational SAR analysis, integrating docking and QSAR.

Step-by-Step Methodology:

  • Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., a kinase domain) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Build a library of the synthesized pyrazole amines and virtual analogs. Generate low-energy 3D conformations and assign partial charges.

  • Molecular Docking:

    • Procedure: Define the binding site based on the co-crystallized ligand or known active site residues. Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand library into the prepared target.

    • Analysis: Score the resulting poses based on the predicted binding affinity. Visually inspect the top-ranked poses to analyze key interactions (H-bonds, hydrophobic contacts). This helps rationalize why certain substitutions increase or decrease activity.[21]

  • QSAR Model Development (Optional but Recommended):

    • Rationale: Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that correlate structural features with biological activity.[22]

    • Procedure: For a series of compounds with known IC₅₀ values, calculate a set of molecular descriptors (e.g., logP, molecular weight, electronic properties). Use statistical methods (e.g., multiple linear regression, partial least squares) to build a model that predicts pIC₅₀ (-log(IC₅₀)) from the descriptors.

    • Validation: The model must be rigorously validated using internal (cross-validation) and external test sets to ensure its predictive power. A good model can then be used to predict the activity of new, unsynthesized analogs.[23]

Conclusion and Future Directions

The pyrazole amine scaffold is a remarkably versatile and enduringly valuable framework in drug discovery. The structure-activity relationships explored in this guide demonstrate that a deep understanding of the role of each substituent is paramount for the successful design of potent and selective therapeutic agents.

Key SAR Takeaways:

  • The Amino Group is a Critical Anchor: Its position (3-, 4-, or 5-) and accessibility for hydrogen bonding are primary determinants of activity, especially in targets like kinases.

  • N1-Substitution Modulates PK Properties: This position is a prime handle for tuning solubility, metabolic stability, and other drug-like properties without disrupting core binding interactions.

  • C3/C5-Aryl Groups Drive Potency and Selectivity: These groups occupy key hydrophobic pockets, and their electronic and steric properties must be carefully optimized for a given target.

  • C4-Substitution Offers Fine-Tuning: The C4 position can be used to introduce small groups to optimize binding or larger moieties to probe for additional interactions, potentially leading to enhanced potency or novel mechanisms of action.

The future of pyrazole amine research will likely focus on their application to novel target classes, the development of covalent and allosteric inhibitors to overcome resistance, and the use of advanced computational techniques like AI and machine learning to navigate vast chemical space and design highly optimized drug candidates.[22][24] The principles and protocols outlined herein provide a robust foundation for researchers to continue unlocking the immense therapeutic potential of this privileged scaffold.

References

Methodological & Application

Application Protocol AP2026-01: Synthesis and Antimicrobial Evaluation of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, creating an urgent demand for the discovery and development of new chemical entities that can overcome existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of pharmacologically active agents.[2][3] Among these, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs and recognized for its broad spectrum of biological activities, including potent antimicrobial effects.[2][4][5]

The strategic combination of a pyrazole core with a thiophene ring is of particular interest. Thiophene derivatives themselves exhibit diverse therapeutic properties, and their incorporation into a pyrazole framework can enhance biological activity through synergistic effects.[2][3][6] This protocol details a robust and reproducible method for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, a key building block for creating a library of derivatives. Furthermore, it provides a standardized methodology for evaluating their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

The potential mechanism of action for many pyrazole-based antibacterials involves the inhibition of essential cellular processes, such as DNA gyrase activity, which is critical for bacterial replication.[1] This targeted approach, combined with the structural novelty of the thiophene-pyrazole hybrid, offers a promising avenue for developing next-generation antimicrobial agents.

Part I: Synthesis of this compound (4)

Principle and Rationale

The cornerstone of this synthetic strategy is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative, which is widely regarded as the most versatile and efficient method for constructing the 5-aminopyrazole ring system.[10] The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon.[10]

This protocol employs a two-step process:

  • Claisen Condensation: Synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile (2) , by reacting 2-acetylthiophene (1) with diethyl carbonate.

  • Cyclocondensation: Reaction of the β-ketonitrile (2) with methylhydrazine sulfate (3) to yield the target compound, this compound (4) . Using methylhydrazine ensures the regioselective formation of the N1-methylated pyrazole, a common and often crucial feature for biological activity.

Synthetic Workflow Diagram

G cluster_1 Step 2: Pyrazole Cyclization A 2-Acetylthiophene (1) D 3-Oxo-3-(thiophen-2-yl)propanenitrile (2) A->D Toluene, Reflux B Diethyl Carbonate B->D C Sodium Ethoxide (Base) C->D D_clone Intermediate (2) E Methylhydrazine Sulfate (3) F 1-Methyl-3-(thiophen-2-yl)-1H- pyrazol-5-amine (4) E->F G Purification (Recrystallization) F->G D_clone->F H Characterization (NMR, MS, IR) G->H I Derivative Synthesis H->I

Caption: Synthetic workflow for this compound.

Materials and Equipment
Reagents & SolventsEquipment
2-Acetylthiophene (≥99%)Round-bottom flasks (100 mL, 250 mL)
Diethyl carbonate (≥99%)Reflux condenser
Sodium ethoxide (≥95%)Magnetic stirrer with heating mantle
Toluene (Anhydrous)Ice bath
Hydrochloric acid (1 M)Büchner funnel and vacuum flask
Methylhydrazine sulfate (≥98%)Rotary evaporator
Ethanol (Absolute)pH paper or meter
Glacial acetic acidThin-layer chromatography (TLC) plates
Ethyl acetate (for TLC & extraction)NMR spectrometer, Mass spectrometer, FT-IR
Hexane (for TLC & recrystallization)Melting point apparatus

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Hydrazine derivatives are toxic and should be handled with extreme care.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile (2)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (5.1 g, 75 mmol) to anhydrous toluene (80 mL).

  • In a separate beaker, mix 2-acetylthiophene (1) (6.3 g, 50 mmol) and diethyl carbonate (8.85 g, 75 mmol).

  • Add the mixture from step 2 dropwise to the flask over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add 1 M HCl (aq) to neutralize the mixture to pH ~7. An organic layer will separate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate (2x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-ketonitrile (2) as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (4)

  • To a 100 mL round-bottom flask, add the crude 3-oxo-3-(thiophen-2-yl)propanenitrile (2) (approx. 50 mmol) and ethanol (50 mL).

  • Add methylhydrazine sulfate (3) (7.2 g, 50 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (approx. 1 mL).

  • Heat the mixture to reflux (approx. 80°C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure compound (4) as a crystalline solid.

  • Dry the product under vacuum, record the yield, and determine the melting point.

Characterization

Confirm the identity and purity of the synthesized compound (4) using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₈H₉N₃S ≈ 180.05).

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=N of the pyrazole).

Part II: Antimicrobial Susceptibility Testing

Principle and Rationale

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period. This protocol is based on the CLSI M07 guidelines for bacteria that grow aerobically, ensuring that the results are reproducible and comparable to established standards.[7][8][9]

Antimicrobial Assay Workflow

AST_Workflow A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) B Prepare 96-Well Plate: 2-fold Serial Dilutions A->B D Inoculate Plate B->D C Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (35-37°C, 18-24 h) D->E F Read MIC Value (Lowest concentration with no visible growth) E->F G Include Positive (No Drug) & Negative (No Bacteria) Controls G->B Control Wells

References

Application Notes and Protocols: Characterization of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting these enzymes remains a cornerstone of modern drug discovery. This document provides a comprehensive guide to the characterization of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine , a compound featuring a pyrazole-thiophene scaffold. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, known for its prevalence in numerous clinically evaluated and approved kinase inhibitors.[1][2] These application notes are designed to guide researchers through the essential stages of evaluating this compound's potential as a protein kinase inhibitor, from initial biochemical potency and selectivity profiling to validation in a cellular context.

Introduction: The Rationale for Investigating this compound

The pyrazole ring is a versatile heterocyclic scaffold extensively utilized in the development of protein kinase inhibitors (PKIs).[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal foundation for inhibitor design. When hybridized with a thiophene moiety—another privileged structure known to enhance potency and modulate pharmacokinetic properties—the resulting scaffold holds significant therapeutic promise.[3][4]

This compound combines these key features:

  • The 1-methyl-pyrazole core: Provides a stable, synthetically tractable base that can be oriented to engage with the kinase hinge region. The methyl group can contribute to potency and selectivity.[1]

  • The thiophene ring: Contributes to the molecule's lipophilicity and can form hydrophobic and aromatic interactions within the active site. Its substitution pattern can be modified to fine-tune selectivity.[3]

  • The 5-amine group: Acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.

Given these structural attributes, a systematic evaluation of this compound is warranted to determine its inhibitory potency, kinase selectivity profile, and cellular activity. The following protocols provide a robust framework for this investigation.

Initial Biochemical Characterization: Potency and Selectivity

The first step in characterizing a potential kinase inhibitor is to determine its activity against purified enzymes.[5] This biochemical approach provides a direct measure of the compound's ability to inhibit the target kinase's catalytic function.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6][7] It is applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP formed.[7]

Experimental Protocol: IC50 Determination

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). This will be the source plate for the assay.

  • Assay Plate Setup (384-well, low-volume, white plate):

    • Add 1 µL of each compound dilution to the appropriate wells.

    • Include control wells:

      • Positive Control (100% Inhibition): 1 µL DMSO plus a known broad-spectrum inhibitor (e.g., Staurosporine).

      • Negative Control (0% Inhibition): 1 µL DMSO.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations of the kinase and its specific substrate should be determined empirically to ensure the reaction is in the linear range.[8]

    • Add 2 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare a 2X ATP solution. The concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of an inhibitor. A highly selective compound is often preferred to minimize off-target effects. It is recommended to screen this compound against a broad panel of kinases representing different families of the human kinome. This service is commercially available from various vendors.

Data Presentation: Hypothetical Selectivity Profile

The results of such a screen can be summarized in a table to provide a clear overview of the compound's selectivity.

Kinase TargetIC₅₀ (nM)Kinase Family
Aurora A 15 Serine/Threonine
Aurora B 25 Serine/Threonine
VEGFR2 150 Tyrosine
JAK2 450 Tyrosine
CDK2 >10,000Serine/Threonine
p38α >10,000Serine/Threonine
JNK3 >10,000Serine/Threonine

Table 1: Example inhibitory activity of this compound against a panel of kinases. This data is illustrative and must be determined experimentally.

Cellular Activity and Target Engagement

While biochemical assays are essential, they do not fully replicate the complex intracellular environment.[9][10] Cell-based assays are crucial to confirm that the inhibitor can cross the cell membrane, engage its target in the presence of high cellular ATP concentrations, and exert a biological effect.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement (TE) Assay is a powerful method to quantify compound binding to a specific kinase target in living cells.

Principle: The assay uses a kinase of interest fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound to the kinase-luciferase fusion, energy transfer (BRET) occurs. An effective inhibitor will compete with the tracer for the ATP binding site, disrupting BRET and causing a decrease in the signal.[11] This allows for the quantitative measurement of inhibitor affinity in a physiological context.

Experimental Protocol: Cellular IC50 Determination

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (384-well, white plate):

    • Dispense 10 µL of the cell suspension into each well.

    • Add 100 nL of serially diluted this compound (prepared in DMSO) to the appropriate wells.

  • Tracer Addition and Signal Detection:

    • Prepare the NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add 5 µL of this solution to each well.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition and Analysis:

    • Measure both donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Cell Viability and Proliferation Assay

To determine the functional consequence of kinase inhibition, a cell proliferation assay is performed. For oncology applications, an effective kinase inhibitor is expected to reduce the proliferation of cancer cell lines that are dependent on the target kinase.

Principle: The Ba/F3 cell proliferation assay is a common method. Ba/F3 cells are dependent on Interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic, constitutively active kinase, they become IL-3 independent. Their survival now relies solely on the activity of the engineered kinase.[11] Inhibition of this kinase will lead to cell death, which can be quantified.

Experimental Workflow: Ba/F3 Proliferation Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_readout Readout prep1 Culture Ba/F3 cells expressing target oncogenic kinase prep2 Wash cells to remove IL-3 prep1->prep2 prep3 Resuspend in IL-3 free medium and plate in 96-well plates prep2->prep3 treat1 Add serial dilutions of This compound prep3->treat1 treat2 Incubate for 72 hours treat1->treat2 read1 Add CellTiter-Glo® Reagent treat2->read1 read2 Measure Luminescence (proportional to viable cells) read1->read2 Data Analysis (GI₅₀) Data Analysis (GI₅₀) read2->Data Analysis (GI₅₀)

Caption: Workflow for assessing antiproliferative activity.

Downstream Signaling and Mechanism of Action

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure the phosphorylation status of a known downstream substrate of the target kinase.

Western Blotting for Phospho-Substrate Levels

Principle: This technique allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a kinase's substrate, one can directly measure the impact of the inhibitor on the signaling pathway. A potent and specific inhibitor should reduce the level of the phospho-substrate without affecting the total amount of the substrate protein.[10]

Mechanism of Action Validation Workflow

Inhibitor 1-Methyl-3-(Thiophen-2-Yl)- 1H-Pyrazol-5-Amine Kinase Target Kinase (e.g., Aurora A) Inhibitor->Kinase Inhibits Substrate Downstream Substrate (e.g., Histone H3) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Histone H3) Phenotype Cellular Phenotype (e.g., Mitotic Arrest) pSubstrate->Phenotype Leads to

Caption: Proposed mechanism of action for the inhibitor.

Conclusion and Future Directions

These protocols provide a foundational framework for the comprehensive evaluation of this compound as a protein kinase inhibitor. The data generated from these experiments—biochemical IC₅₀, kinase selectivity profile, cellular target engagement, antiproliferative activity, and downstream signaling modulation—will provide a robust dataset to establish its potential as a lead compound for further preclinical development.[5] Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies in relevant disease models.

References

Application Notes and Protocols for the Cellular Characterization of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

Abstract

This document provides a comprehensive guide for the initial cell-based characterization of the novel synthetic compound, 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating significant anticancer activity by modulating various cellular targets.[1][2][3][4] Given the therapeutic potential of this chemical class, a structured approach to evaluating the biological effects of new analogues is critical. These application notes offer detailed, field-proven protocols for assessing the compound's impact on cancer cell viability, its potential to induce programmed cell death (apoptosis), and its influence on key intracellular signaling pathways. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals to elucidate the compound's mechanism of action.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of many pharmacologically active agents, with FDA-approved drugs targeting a range of diseases, including cancer.[2][4] Derivatives of pyrazole have been shown to exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and notably, potent anticancer effects.[3][4][5] Their anticancer mechanisms are diverse, often involving the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs), tubulin polymerization, and various protein kinases within signaling cascades crucial for tumor growth and survival.[1][2][5]

This compound is a novel small molecule belonging to this promising class. Its structural features, combining a pyrazole core with a thiophene moiety, suggest a potential for interaction with biological targets implicated in oncogenesis.[6] This guide provides the foundational experimental framework to begin investigating its biological activity in relevant cancer cell models. The following protocols are designed not just as a series of steps, but as a self-validating system to ensure data integrity and reproducibility, which are paramount in early-stage drug discovery.[7]

Preliminary Compound Handling and Preparation

Scientific rigor begins with the proper handling of the test article. The physical and chemical properties of a compound, such as its solubility and stability, are critical variables that can significantly impact experimental outcomes.

Solubility and Stock Solution Preparation

Most small-molecule inhibitors are soluble in dimethyl sulfoxide (DMSO), a standard solvent for in vitro biological assays.[8][9]

  • Recommendation: Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in high-purity, anhydrous DMSO.

  • Causality: A high-concentration stock minimizes the final percentage of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells and affect experimental results.[10] It is crucial to keep the final DMSO concentration in all wells (including vehicle controls) consistent and ideally below 0.5%.[10]

  • Procedure:

    • Accurately weigh the compound.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is fully dissolved before use.[11]

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[11] A study has shown that many compounds are stable in DMSO/water mixtures for extended periods at 4°C, but freezing is the standard for long-term preservation.[12]

Table 1: Compound Dilution Scheme
Stock ConcentrationSerial Dilution SolventIntermediate ConcentrationFinal Assay Concentration (Example)Final DMSO % (in 100 µL)
10 mM in 100% DMSO100% DMSO1 mM10 µM0.1%
10 mM in 100% DMSO100% DMSO100 µM1 µM0.1%
10 mM in 100% DMSO100% DMSO10 µM100 nM0.1%

Core Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in characterizing an unknown compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay

The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution Seed Seed cells in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for desired duration (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., SDS-HCl) Incubate3->Solubilize Incubate4 Incubate 4h to overnight Solubilize->Incubate4 Read Read Absorbance (570 nm) Incubate4->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed MTT Protocol

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[1][3]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate overnight at 37°C, 5% CO₂.

    • Expertise Note: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during treatment.[15]

  • Compound Treatment: On day two, prepare serial dilutions of the compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO at the same final concentration).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[16]

  • Formazan Formation: Return the plate to the incubator for 4 hours.[14] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well.[14][16] Pipette up and down to mix and ensure all formazan crystals are dissolved.

  • Absorbance Reading: Incubate the plate for an additional 4 hours to overnight at 37°C, protected from light.[14] Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Core Protocol: Apoptosis Detection (Caspase-3/7 Activity Assay)

If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.

Principle of the Caspase-Glo® 3/7 Assay

This assay utilizes a luminescent, substrate-based method to measure the activity of caspases-3 and -7.[17] The reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[17][18] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[17] The luminescent signal is directly proportional to the amount of active caspase-3/7.

Diagram 2: Apoptosis Assay Principle

Apoptosis_Principle cluster_cell Apoptotic Cell cluster_reagent Caspase-Glo® Reagent cluster_reaction Luminescent Reaction Caspase Active Caspase-3/7 Cleavage Substrate Cleavage Caspase->Cleavage Cleaves Substrate Pro-luminescent Substrate (DEVD) Substrate->Cleavage Luciferase Luciferase Light Light Signal (Luminescence) Luciferase->Light Catalyzes Amino Aminoluciferin Cleavage->Amino Releases Amino->Light

Caption: Principle of the luminescent caspase-3/7 activity assay.

Detailed Caspase-3/7 Protocol

Materials:

  • Cells cultured and treated as in the MTT assay (Section 3.2), typically in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • Luminometer plate reader.

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound at various concentrations (e.g., around the IC₅₀ value and higher) for a relevant time period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each 100 µL of sample in the 96-well plate.[19]

    • Trustworthiness Note: This "add-mix-measure" format is simple and reduces pipetting errors, as it combines cell lysis and substrate addition in one step.[17]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[19]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: The raw luminescence units (RLU) are proportional to caspase activity. Data can be expressed as fold-change in caspase activity compared to the vehicle-treated control.

Core Protocol: Signaling Pathway Analysis (Western Blotting)

To begin exploring the mechanism of action, Western blotting can be used to assess changes in the expression or phosphorylation status of key proteins in signaling pathways commonly affected by anticancer agents.[20][21] Pathways such as PI3K/Akt (survival) and MAPK/ERK (proliferation) are excellent starting points.[20]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[22] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[21] Secondary antibodies conjugated to an enzyme (like HRP) are then used for detection via chemiluminescence.[20]

Diagram 3: Western Blotting Workflow

WB_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation by Size) A->B C Electrotransfer to Membrane (e.g., PVDF) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to Target Protein) D->E F Secondary Antibody Incubation (Binds to Primary Ab) E->F G Detection (e.g., ECL) & Imaging F->G

Caption: Key stages of the Western Blotting protocol.

Detailed Western Blotting Protocol

Materials:

  • Cells cultured in 6-well plates and treated with the compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit for quantification.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF membrane, and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagent.[20]

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat with this compound at selected concentrations and time points. Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer.[22] Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature proteins.[20]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again as in step 8. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[20]

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). For signaling proteins, express the data as the ratio of the phosphorylated protein to the total protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would warrant further investigation, including broader screening against a panel of cancer cell lines, more in-depth mechanistic studies (e.g., kinase profiling, cell cycle analysis), and eventual progression to in vivo models. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.

References

Application Note: High-Throughput Screening of Pyrazole-Based Compound Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this scaffold, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles in drug candidates.[5] This has led to its recognition as a "privileged scaffold" in drug discovery.[1]

High-throughput screening (HTS) has revolutionized the process of identifying novel drug candidates by enabling the rapid evaluation of vast and diverse compound libraries.[6][7] When applied to pyrazole-based libraries, HTS provides a powerful engine for identifying novel hit compounds that can be optimized into lead candidates and, ultimately, new therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of HTS for the screening of pyrazole-based compound libraries. We will delve into the critical aspects of assay development, provide detailed protocols for primary and secondary screening, and discuss the essential steps of data analysis and hit validation.

I. Assay Development: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay technology should be tailored to the specific biological target and the nature of the pyrazole library.

A. Selecting the Optimal Assay Format

Commonly employed assay formats for screening small molecule libraries include fluorescence, luminescence, and absorbance-based methods. For pyrazole libraries, particularly those targeting kinases, fluorescence-based assays are often preferred due to their high sensitivity and compatibility with HTS automation.[8][9]

  • Fluorescence Polarization (FP): This technique is well-suited for studying molecular interactions in a homogeneous format. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are highly robust and minimize interference from compound autofluorescence and scattered light, making them ideal for HTS.[10]

  • Fluorescence Intensity (FI): Direct measurement of fluorescence intensity can be a straightforward method for assays where the enzymatic reaction produces or consumes a fluorescent product.[10]

Causality in Assay Selection: The choice of assay format is dictated by the mechanism of action of the target. For instance, in kinase inhibitor screening, a displacement assay using a fluorescently labeled ligand that binds to the ATP pocket can be highly effective.[11] The binding of a pyrazole-based inhibitor would displace the fluorescent probe, leading to a measurable change in the fluorescence signal.[11]

B. Protocol for Assay Miniaturization and Optimization

Transitioning an assay from a standard laboratory format to a high-throughput format (e.g., from 96- to 384- or 1536-well plates) is a critical step that requires careful optimization.[12][13]

Step-by-Step Miniaturization Protocol:

  • Reagent Concentration Optimization: Systematically vary the concentrations of all assay components (e.g., enzyme, substrate, fluorescent probe) to determine the optimal conditions that provide a robust signal window with minimal reagent consumption.

  • DMSO Tolerance: Since compound libraries are typically stored in dimethyl sulfoxide (DMSO), it is crucial to assess the assay's tolerance to various DMSO concentrations to ensure that the solvent does not interfere with the assay performance.[14]

  • Incubation Time and Temperature: Determine the optimal incubation time and temperature to ensure the reaction reaches a steady state or proceeds linearly within the desired timeframe.

  • Plate Uniformity: Assess for any plate-to-plate or intra-plate variability (e.g., "edge effects") that could introduce systematic errors into the screening data.[15]

C. Ensuring Assay Robustness: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[19]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Self-Validating System: The consistent achievement of a Z'-factor > 0.5 during assay development and pilot screening serves as a critical quality control checkpoint, validating the assay's readiness for a full-scale HTS campaign.[12][20]

II. Primary High-Throughput Screening Workflow

The primary screen involves testing every compound in the pyrazole library at a single concentration to identify "hits" that exhibit the desired biological activity.[20]

A. HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Pyrazole Compound Library Assay_Plates Assay Plate Preparation (384/1536-well) Compound_Library->Assay_Plates Compound_Dispensing Robotic Compound Dispensing Assay_Plates->Compound_Dispensing Reagent_Addition Assay Reagent Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Plate_Reading Plate Reading (e.g., Fluorescence) Incubation->Plate_Reading Data_QC Data Quality Control (Z') Plate_Reading->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Hit_Triage Primary_Hits Primary Hits from HTS Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assays->SAR_Analysis Lead_Series Validated Lead Series SAR_Analysis->Lead_Series

References

Application Notes & Protocols: Investigating the Anticancer Potential of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Heterocyclic Compound

The confluence of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents. The compound 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine represents such a design, integrating two heterocyclic systems, pyrazole and thiophene, both of which are prevalent in numerous compounds with demonstrated anticancer activity.

The pyrazole nucleus is a versatile scaffold known to impart a wide range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Derivatives of pyrazole have been shown to target multiple key players in cancer progression, such as protein kinases, tubulin, and carbonic anhydrases.[2][3] Similarly, the thiophene ring is a sulfur-containing heterocycle that serves as a cornerstone for many medicinal compounds.[6][7] Thiophene-based molecules have been reported to exhibit anticancer properties through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and the induction of apoptosis via reactive oxygen species (ROS).[8]

Given the established anticancer potential of its constituent moieties, this compound is a compelling candidate for investigation as a novel anticancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound's efficacy in cancer cell line studies. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for generating reliable and reproducible data.

Part 1: Initial Characterization and Cytotoxicity Screening

The first critical step in evaluating any novel compound is to determine its effect on cancer cell viability and to establish a working concentration range. This is typically achieved through a dose-response cytotoxicity assay.

Experimental Workflow for Initial Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Compound Compound Solubilization (e.g., in DMSO) Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Cell_Culture Cancer Cell Line Seeding (e.g., MCF-7, A549, HepG2) Treatment Incubation of Cells with Compound (24, 48, 72 hours) Cell_Culture->Treatment Serial_Dilution->Treatment MTT_Assay MTT/MTS Assay Treatment->MTT_Assay Data_Acquisition Absorbance Reading (Spectrophotometer) MTT_Assay->Data_Acquisition IC50 IC50 Calculation Data_Acquisition->IC50 Data_Interpretation Data Interpretation and Next Steps IC50->Data_Interpretation

Caption: Workflow for determining the IC50 value of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Summary:

Cell LineIC50 (µM) after 48h
MCF-712.5
A54925.8
HepG28.2

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect of the compound is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it useful for identifying dead cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Hypothetical Data Summary (HepG2 cells at 48h):

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control95.12.52.4
IC50 (8.2 µM)45.335.818.9
2x IC50 (16.4 µM)15.750.234.1

Part 3: Investigating Cell Cycle Effects

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

PI stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Part 4: Probing the Molecular Mechanism of Action

Identifying the molecular targets and signaling pathways affected by the compound is crucial for understanding its mechanism of action and for further drug development. Based on the known activities of pyrazole and thiophene derivatives, a plausible hypothesis is the modulation of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Hypothetical Signaling Pathway

G cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 1-Methyl-3-(Thiophen-2-Yl) -1H-Pyrazol-5-Amine Compound->Akt Inhibits

Caption: A hypothetical signaling pathway targeted by the compound.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The systematic approach, from initial cytotoxicity screening to mechanistic studies, will generate a comprehensive dataset to guide further research. Positive results from these in vitro studies would warrant progression to more complex models, such as 3D cell cultures and in vivo animal studies, to further validate its therapeutic potential.

References

Methodology for evaluating the anti-inflammatory properties of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the pre-clinical evaluation of pyrazole derivatives for anti-inflammatory properties, designed for researchers and drug development professionals. This document provides a strategic framework, detailed experimental protocols, and the scientific rationale behind each methodological choice.

Introduction: The Rationale for Targeting Inflammation with Pyrazole Derivatives

Inflammation is a fundamental biological process, an essential immune response to injury or infection. This complex cascade involves the release of mediators like prostaglandins, leukotrienes, and pro-inflammatory cytokines (e.g., TNF-α, IL-6), which orchestrate the body's defense and repair mechanisms.[1] Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to this process, with COX-2 being a primary therapeutic target for inflammation.[1] While acute inflammation is protective, chronic or dysregulated inflammation underpins a vast array of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3]

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting COX enzymes. However, their utility is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the constitutively expressed COX-1 enzyme.[1] This therapeutic gap has driven the search for novel agents with improved efficacy and safety profiles.

Pyrazole, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, renowned for its anti-inflammatory prowess.[2][3][4] The landmark success of Celecoxib, a selective COX-2 inhibitor built on a pyrazole core, validated this chemical class as a powerful tool for developing safer anti-inflammatory drugs.[1] Pyrazole derivatives offer synthetic versatility, allowing for fine-tuning of their pharmacological properties to target key inflammatory pathways beyond COX inhibition, including the suppression of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), and the modulation of cytokine production.[1]

This guide presents a comprehensive, multi-tiered methodology for the systematic evaluation of novel pyrazole derivatives, progressing from high-throughput in vitro assays to robust in vivo models of acute inflammation.

Guiding Strategy: A Tiered Approach to Evaluation

A successful evaluation pipeline relies on a logical progression from broad, high-throughput screening to more complex and physiologically relevant models. This ensures that resources are focused on the most promising candidates. The methodology is structured to first identify biological activity, then to elucidate the mechanism of action, and finally to confirm efficacy in a living system.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation a Primary Screening: COX-1/COX-2 Enzyme Inhibition b Cellular Screening: LPS-Stimulated Macrophages a->b Identify active compounds c Target Validation: Cytokine & NO Production b->c Confirm cellular activity d Pathway Analysis: NF-κB Signaling c->d Investigate mechanism e Gene Expression: qRT-PCR d->e Validate at transcriptional level f Preclinical Efficacy Model: Carrageenan-Induced Paw Edema e->f Test in whole organism G a Seed RAW 264.7 Macrophages in 96-well plate b Pre-treat with Pyrazole Derivative (1 hr) a->b c Stimulate with LPS (e.g., 1 µg/mL for 24 hr) b->c d Collect Supernatant c->d e Perform Cell Viability Assay (MTT) c->e h Harvest Cells for Gene Expression (qRT-PCR) c->h f Nitric Oxide (NO) Measurement (Griess Assay) d->f g Cytokine/PGE₂ Measurement (ELISA) d->g G a Acclimatize Animals (e.g., Wistar rats) b Group Animals (n=6/group) - Vehicle Control - Positive Control (Indomethacin) - Pyrazole Derivative (Dose 1, 2...) a->b c Measure Baseline Paw Volume (V₀) b->c d Administer Compound (e.g., Oral Gavage) c->d e Induce Inflammation (1 hr post-drug) Inject 0.1 mL 1% Carrageenan into subplantar region d->e f Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours e->f g Calculate % Edema Inhibition f->g

References

Unlocking the Agrochemical Potential of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agriculture

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Within the vast landscape of chemical synthesis, heterocyclic compounds, particularly those containing the pyrazole ring, have emerged as a highly successful class of pesticides.[1][2] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, imparts a unique combination of chemical stability and biological activity, making it a privileged structure in the design of fungicides, herbicides, and insecticides.[3][4] These compounds often exhibit high efficacy, low toxicity to non-target organisms, and novel modes of action, which are critical attributes in overcoming the challenge of pest resistance.[1]

This guide focuses on a specific, yet promising, member of this family: 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine . The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, is a strategic design element known to enhance the biological activity of various compounds.[5][6] This document provides a comprehensive overview of the potential applications of this molecule in agricultural research, complete with detailed protocols for its synthesis and biological screening.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for its effective application in research, from designing synthesis and purification strategies to formulating solutions for biological assays.

PropertyValueSource
Molecular Formula C₈H₉N₃S[7]
Molecular Weight 179.24 g/mol [7]
CAS Number 118430-78-7[7]
Purity Typically ≥97%[7]

Synthesis Protocol: A General Approach

Conceptual Synthetic Pathway

Synthesis_Pathway Thiophene Thiophene AcetylThiophene 2-Acetylthiophene Thiophene->AcetylThiophene Friedel-Crafts Acylation Chalcone Thiophene-based Chalcone AcetylThiophene->Chalcone Claisen-Schmidt Condensation Pyrazoline Intermediate Pyrazoline Chalcone->Pyrazoline Cyclocondensation with Methylhydrazine Target 1-Methyl-3-(Thiophen-2-Yl) -1H-Pyrazol-5-Amine Pyrazoline->Target Oxidation/Aromatization

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Laboratory Protocol

This protocol is a general guideline and may require optimization by the end-user. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Thiophen-2-yl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add an equimolar amount of 2-acetylthiophene.

  • Slowly add an equimolar amount of diethyl oxalate while stirring and maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 10% H₂SO₄) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

  • React the crude product with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the β-ketonitrile, 3-(thiophen-2-yl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

  • Dissolve the 3-(thiophen-2-yl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.[8]

  • Add methylhydrazine (1.1 equivalents) to the solution.[8]

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.[9]

Application Notes and Protocols for Agrochemical Screening

The following protocols are designed to facilitate the preliminary screening of this compound for its potential as a herbicide, fungicide, or insecticide.

Protocol 1: Herbicidal Activity Screening

This protocol is adapted from established methods for in-vitro and in-vivo herbicide screening.[4][10][11]

1.1 In Vitro Pre-emergence Herbicidal Assay (Seed Germination and Radicle Elongation)

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone). Create a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). The final solvent concentration in the assay should be non-phytotoxic (typically ≤1%).

  • Assay Setup: Place a sterile filter paper in a Petri dish (9 cm diameter). Add 5 mL of the test solution to evenly moisten the filter paper. A solvent-only solution serves as the negative control. A commercial herbicide can be used as a positive control.

  • Seed Plating: Place 10-20 seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce) on the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature (22-25°C) and a defined light/dark cycle (e.g., 16h light/8h dark).

  • Data Collection and Analysis: After 5-7 days, measure the germination rate (%) and the radicle (root) length of the seedlings. Calculate the inhibition percentage relative to the negative control.

1.2 Post-emergence Herbicidal Assay (Whole Plant Spray)

  • Plant Cultivation: Grow test plants (e.g., monocot and dicot weed species) in small pots containing a standard potting mix until they reach the 2-3 leaf stage.

  • Application of Test Compound: Prepare spray solutions of the test compound at various concentrations (e.g., 100, 500, 1000 g/ha) in a water-acetone mixture containing a surfactant (e.g., Tween-20).

  • Treatment: Spray the plants evenly with the test solutions until runoff. A solvent-surfactant solution is used as a negative control.

  • Evaluation: Keep the treated plants in a greenhouse under controlled conditions. Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7 and 14 days after treatment using a visual rating scale (e.g., 0 = no effect, 100 = complete kill).

Workflow for Herbicidal Screening

Herbicidal_Screening_Workflow Start Start: Test Compound InVitro In Vitro Assay (Seed Germination) Start->InVitro PostEmergence Post-emergence Assay (Whole Plant Spray) InVitro->PostEmergence If active DataAnalysis Data Analysis (Inhibition %, Visual Rating) PostEmergence->DataAnalysis Conclusion Conclusion on Herbicidal Potential DataAnalysis->Conclusion

Caption: A streamlined workflow for assessing the herbicidal potential of the test compound.

Protocol 2: Fungicidal Activity Screening

This protocol utilizes the mycelial growth inhibition method, a standard assay for evaluating the efficacy of potential fungicides.[3][5][12]

  • Preparation of Test Compound: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A solvent-only control and a commercial fungicide control should be included.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani), in the center of each PDA plate.[13]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis: When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Protocol 3: Insecticidal Activity Screening

This protocol outlines a general method for assessing the insecticidal activity of the test compound against a model insect pest.[14][15]

  • Preparation of Diet: Prepare an artificial diet for the target insect (e.g., diamondback moth, Plutella xylostella). While the diet is cooling but still liquid, incorporate the test compound, previously dissolved in a small amount of a suitable solvent, to achieve the desired concentrations.

  • Assay Setup: Dispense the treated diet into the wells of a multi-well plate. Allow the diet to solidify.

  • Insect Infestation: Place one or two early instar larvae of the target insect into each well.

  • Incubation: Cover the plate and incubate at an appropriate temperature and humidity for the insect species.

  • Data Collection and Analysis: After 3-5 days, record the number of dead larvae in each well. Calculate the mortality rate for each concentration. A solvent-only control and a commercial insecticide control should be included.

Concluding Remarks for the Research Professional

This compound represents a promising scaffold for the discovery of novel agrochemicals. The synthetic and screening protocols provided in this guide offer a robust framework for initiating research into its biological activities. As with any novel compound, careful optimization of both the synthesis and the bioassays will be crucial for obtaining reliable and reproducible results. The rich history of pyrazole derivatives in agriculture suggests that a thorough investigation of this particular molecule is a worthwhile endeavor.[1][2] It is through such systematic exploration that the next generation of effective and sustainable crop protection solutions will be discovered.

References

Application Note: A Multi-Tiered Assay Cascade for the Development and Characterization of Novel CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with Cyclin E or Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a high-priority target for therapeutic intervention.[1][3] The successful development of potent and selective CDK2 inhibitors requires a robust and multi-faceted assay development strategy. This guide provides a comprehensive framework for researchers, detailing a tiered approach from high-throughput biochemical screening to in-depth biophysical characterization and live-cell target engagement, ensuring a holistic understanding of inhibitor performance.

Introduction: The Rationale for a Tiered Assay Approach

The path from a chemical library to a validated lead compound is fraught with challenges. A single assay is insufficient to predict clinical success. An inhibitor's efficacy is not merely a function of its ability to inhibit a purified enzyme in a test tube; it must also permeate the cell membrane, engage its target in the complex intracellular milieu, and elicit a desired functional response.[4] Therefore, we present a logical, three-tiered assay cascade designed to comprehensively evaluate novel CDK2 inhibitors.

  • Biochemical Assays: The foundation of the cascade, used for primary screening to identify active compounds and accurately determine their potency (IC50) against the purified CDK2/Cyclin complex.

  • Cell-Based Assays: The critical second tier, designed to confirm that the inhibitor can cross the cell membrane and bind to CDK2 within living cells (target engagement) and subsequently affect cell proliferation.

  • Biophysical Assays: The final tier for lead candidates, providing deep mechanistic insight into the binding kinetics (on/off rates) and thermodynamics that drive the interaction, which are often correlated with clinical efficacy.[5]

This structured workflow ensures that resources are focused on compounds with the highest potential, providing a self-validating system where data from each tier informs and corroborates the others.

Section 1: Biochemical Assays - The Engine of Primary Screening

The initial goal is to identify compounds that directly inhibit the catalytic activity of the CDK2/Cyclin A or CDK2/Cyclin E complex. Homogeneous assays, where all reagents are added in a simple "mix-and-read" format, are ideal for high-throughput screening (HTS). We will detail two robust, industry-standard methods.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition. The assay is performed in two steps: first, the kinase reaction occurs, after which a reagent is added to deplete the remaining ATP. Second, a detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial ADP concentration.[6]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A 1. Add CDK2/Cyclin A2, Substrate (e.g., Histone H1), and Test Inhibitor to well B 2. Add ATP to initiate phosphorylation A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete unused ATP C->D E 5. Incubate at RT (e.g., 40 min) D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal E->F G 7. Incubate at RT (e.g., 30 min) F->G H 8. Read luminescence on a plate reader G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Reagents: CDK2/CyclinA2 enzyme, substrate (e.g., Histone H1 or a specific peptide), ATP, test compounds, ADP-Glo™ Kinase Assay Kit (Promega).[6][8]

  • Procedure (384-well plate format):

    • To the appropriate wells, add 2.5 µL of test compound diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing CDK2/CyclinA2 and substrate) to all wells.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for CDK2.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LANCE® Ultra TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for detecting kinase activity.[9] In this assay, a ULight™-labeled substrate is phosphorylated by CDK2. A europium (Eu)-labeled anti-phospho-substrate antibody then binds to the phosphorylated substrate. When the Eu donor and the ULight™ acceptor are brought into close proximity, excitation of the europium chelate at 320-340 nm results in energy transfer to the ULight™ acceptor, which then emits a long-lived signal at 665 nm.[10][11][12] The intensity of this signal is proportional to the level of substrate phosphorylation.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A 1. Add Test Inhibitor, CDK2/Cyclin A2, and ULight™-Substrate to well B 2. Add ATP to initiate phosphorylation A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add Stop Solution (EDTA) followed by Eu-labeled anti-phospho-antibody C->D E 5. Incubate at RT (e.g., 60 min) D->E F 6. Read TR-FRET signal on a compatible plate reader (Ex: 320nm, Em: 615nm & 665nm) E->F

Caption: Workflow for the LANCE® Ultra TR-FRET Kinase Assay.

  • Reagents: CDK2/CyclinA2 enzyme, ULight™-labeled peptide substrate, ATP, test compounds, Eu-labeled anti-phospho-antibody, LANCE Detection Buffer (PerkinElmer).[13]

  • Procedure (384-well plate format):

    • Add 2.5 µL of test compound diluted in kinase buffer.

    • Add 5 µL of a 2X solution of CDK2/CyclinA2 enzyme.

    • Add 2.5 µL of a 4X mix of ULight™-substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Stop Solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer).[14]

    • Add 5 µL of the Eu-labeled antibody diluted in 1X LANCE Detection Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.[10]

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: The TR-FRET signal is typically calculated as a ratio of the acceptor (665 nm) to donor (615 nm) emission. Calculate percent inhibition and determine IC50 values as described for the ADP-Glo™ assay.

ParameterADP-Glo™LANCE® Ultra TR-FRET
Principle Luminescence (ADP detection)Time-Resolved FRET (Phosphorylation detection)
Format Two-step addition after kinase reactionOne-step detection after kinase reaction
Sensitivity HighVery High
Throughput HighHigh
Interference Low (luminescence)Very Low (time-resolved)
Key Supplier PromegaRevvity (PerkinElmer)

Section 2: Cell-Based Assays - Proving Intracellular Efficacy

A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target. Cell-based assays are essential to confirm intracellular activity and measure the downstream functional consequences of target inhibition.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay directly measures compound binding to a target protein within intact, living cells.[15] The principle relies on Bioluminescence Resonance Energy Transfer (BRET) between CDK2 fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the CDK2 active site (the acceptor).[16] When a test compound is added, it competes with the tracer for binding to CDK2, leading to a dose-dependent decrease in the BRET signal.[15][16] This allows for the quantitative determination of intracellular compound affinity.

cluster_0 cluster_1 A CDK2-NanoLuc (Donor) Active Site Fluorescent Tracer (Acceptor) B BRET A:f0->B Binding B->A:f0 C Light Emission (618 nm) B->C Energy Transfer D CDK2-NanoLuc (Donor) Active Site Test Inhibitor E No BRET D:f0->E Binding E->D:f0 F Fluorescent Tracer (Displaced) A 1. Immobilize Ligand (e.g., CDK2/Cyclin A2) on sensor chip via amine coupling B 2. Association Phase: Inject Analyte (Inhibitor) at various concentrations A->B C 3. Dissociation Phase: Flow buffer over the surface to monitor inhibitor unbinding B->C D 4. Regeneration: Inject a harsh solution (e.g., low pH) to remove all bound analyte C->D E 5. Data Analysis: Fit sensorgram data to a kinetic model to derive k_on, k_off, and K_D D->E

References

Troubleshooting & Optimization

Troubleshooting unexpected side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without its challenges.[1][2][3] Unexpected side reactions, low yields, and purification difficulties can often impede progress.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. Here, we will not only describe the "what" and "how" of troubleshooting but also delve into the "why," grounding our advice in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Issue 1: Regioisomer Formation in Reactions with Unsymmetrical 1,3-Dicarbonyls

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of two regioisomers. Why is this happening, and how can I control the outcome?

A1: This is one of the most common challenges in pyrazole synthesis, particularly in the classic Knorr synthesis.[4][5] The formation of two regioisomers occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[6][7] The reaction proceeds through a hydrazone intermediate, and the initial nucleophilic attack determines the final substitution pattern on the pyrazole ring.[7][8]

The regiochemical outcome is a delicate balance of several competing factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (EWG) near one carbonyl will render it more electrophilic and thus more susceptible to nucleophilic attack by the more nucleophilic nitrogen of the hydrazine (typically the terminal NH2 group).[7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[7]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable factors.[7][9]

    • pH Control: Under acidic conditions, the hydrazine can be protonated. This alters the relative nucleophilicity of its two nitrogen atoms. The terminal nitrogen (NH2) is generally more basic and nucleophilic. However, under strongly acidic conditions, the equilibrium between the possible intermediates can be shifted, sometimes reversing the selectivity observed under neutral or basic conditions.[7][9][10]

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases, favoring the formation of one isomer.[6] This is attributed to the solvent's ability to form specific hydrogen bonds that stabilize one reaction pathway over the other.

Troubleshooting Guide: Controlling Regioselectivity

Parameter Recommendation & Rationale
pH Adjustment Acidic Conditions (e.g., AcOH, TFA): Often favors attack of the more nucleophilic terminal hydrazine nitrogen at the more electrophilic (less hindered) carbonyl. Protonation of the carbonyl can accelerate this step.[10] Start with catalytic amounts of acid and monitor the isomer ratio.
Neutral/Basic Conditions (e.g., EtOH, pyridine): The outcome may be governed more by the inherent electronic and steric properties of the substrates.[9]
Solvent Selection Fluorinated Alcohols (TFE, HFIP): These non-coordinating, highly polar, and acidic solvents can significantly enhance selectivity.[6] They are believed to stabilize key intermediates through hydrogen bonding, directing the reaction towards a single regioisomer.[6] This is a highly recommended first-line strategy.
Aprotic vs. Protic Solvents: Changing from a protic solvent like ethanol to an aprotic one like DMF or acetonitrile can alter the solvation of the reactants and intermediates, potentially influencing the isomer ratio.
Temperature Lower Temperatures: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy. However, this may come at the cost of a longer reaction time.
Substrate Modification Protecting Groups: If possible, temporarily converting one carbonyl to a less reactive functional group (e.g., a ketal) can force the reaction to proceed through a single pathway. This adds steps but offers definitive control.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions in HFIP are often faster than in conventional solvents like ethanol.[6]

  • Work-up: Upon completion, remove the HFIP under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

Diagram: Factors Influencing Regioselectivity

G center Regioselective Outcome electronics Electronic Effects (EWG/EDG) electronics->center sterics Steric Hindrance sterics->center conditions Reaction Conditions conditions->center pH pH (Acidic/Basic) conditions->pH influences solvent Solvent Choice (e.g., HFIP) conditions->solvent influences temp Temperature conditions->temp influences

Caption: Key factors governing the regioselectivity in pyrazole synthesis.

Issue 2: Low Yield and Incomplete Conversion

Q2: My pyrazole synthesis is giving a very low yield, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A2: Low yields in pyrazole synthesis can often be traced back to several key issues, ranging from reactant stability to suboptimal reaction conditions.[9]

  • Decomposition of Starting Materials:

    • 1,3-Dicarbonyls: Some β-dicarbonyl compounds can be unstable, particularly under harsh pH conditions (strongly basic or acidic) or at elevated temperatures, leading to cleavage or self-condensation side reactions.[9]

    • Hydrazines: Hydrazine derivatives can be sensitive to air oxidation. If using a hydrazine salt (e.g., hydrochloride), it must be neutralized in situ to generate the free, nucleophilic hydrazine.[9] Failure to do so will result in no reaction.

  • Reversibility and Unfavorable Equilibrium: The initial step of hydrazone formation is often reversible. The subsequent intramolecular cyclization and dehydration drives the reaction to completion. If the dehydration step is slow or inefficient, the reaction may not proceed to completion.

  • Insufficient Activation: The cyclization step requires the nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl. If this carbonyl is not sufficiently electrophilic, or if the nitrogen is not sufficiently nucleophilic, this step can be a bottleneck.

Troubleshooting Workflow: Improving Low Yields

G start Low Yield / Incomplete Conversion check_sm Verify Starting Material Quality & Stoichiometry start->check_sm Step 1 check_base Using Hydrazine Salt? Ensure Base is Added (e.g., Pyridine, Et3N) check_sm->check_base add_catalyst Add Acid Catalyst (e.g., AcOH, p-TsOH) check_base->add_catalyst If conversion is still low increase_temp Increase Temperature / Switch to Reflux add_catalyst->increase_temp Rationale: Acid catalyzes both condensation and dehydration remove_water Use Dean-Stark Trap or Anhydrous Solvent increase_temp->remove_water Rationale: Dehydration is the rate-determining step success Yield Improved remove_water->success

Caption: A stepwise workflow for troubleshooting low pyrazole yields.

Experimental Protocol: Acid-Catalyzed Synthesis with Water Removal

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., toluene or xylene).

  • Reagent Addition: Add the hydrazine or hydrazine derivative (1.0-1.1 eq). If using a hydrazine salt, add an equivalent of a base like pyridine first.[9]

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap will drive the equilibrium towards the pyrazole product.

  • Monitoring: Monitor the reaction by TLC or by observing the amount of water collected in the trap.

  • Work-up: Once the reaction is complete, cool the mixture, wash with a mild base (e.g., sat. NaHCO3 solution) to remove the acid catalyst, dry the organic layer, and concentrate under reduced pressure. Purify the crude product as needed.

Issue 3: Unexpected N-Alkylation Side Products

Q3: I am trying to perform a reaction on the pyrazole ring, but I am getting N-alkylation side products. How can I prevent this?

A3: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is a pyrrole-type nitrogen and is readily deprotonated to form a nucleophilic pyrazolate anion, especially in the presence of a base.[11] The N2 nitrogen is a pyridine-type and is generally less reactive towards electrophiles unless the N1 position is substituted.[11] Unwanted N-alkylation is a common side reaction when performing chemistry on a pyrazole that has a free N-H group, particularly when using basic conditions and electrophilic reagents (like alkyl halides).[12][13]

Strategies to Prevent Unwanted N-Alkylation:

  • Protecting Groups: The most robust strategy is to protect the N1 position before carrying out further transformations. A common protecting group is the Boc (tert-butyloxycarbonyl) group, which can be installed using Boc-anhydride and removed under acidic conditions. Other groups like benzyl (Bn) or p-methoxybenzyl (PMB) are also effective.

  • Reaction Condition Optimization:

    • Avoid Strong Bases: If possible, avoid the use of strong bases like NaH, LDA, or n-BuLi, which will quantitatively deprotonate the pyrazole N-H.[12]

    • Control Stoichiometry: Use the minimum required amount of base if it is essential for the desired reaction.

    • Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the undesired N-alkylation.

Protocol: N1-Boc Protection of a Pyrazole

  • Dissolution: Dissolve the N-H pyrazole (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base and Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.1-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until all the starting pyrazole is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to yield the N1-Boc protected pyrazole, which is now ready for subsequent reactions without the risk of N-alkylation.

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Selectivity Challenge

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1][2][3] However, the highly conserved nature of this ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5]

Off-target effects, where an inhibitor modulates unintended kinases or other proteins, can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[5][6] This guide provides a structured approach to understanding, identifying, and mitigating these off-target effects through a series of frequently asked questions, troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental concepts behind off-target activity.

Q1: What are off-target effects and why are they a primary concern with kinase inhibitors? A1: Off-target effects are unintended molecular interactions between a drug and proteins other than its designated target.[5][6] For kinase inhibitors, this often means binding to and inhibiting other kinases. This is a major concern because the human kinome has over 500 members, many with similar ATP-binding sites.[7] Unintended inhibition can disrupt unrelated signaling pathways, leading to flawed conclusions about the target's function and causing cellular toxicity.[5][6]

Q2: My experimental results are unexpected. How can I tell if off-target effects are the cause? A2: Unanticipated cellular responses are a classic sign of off-target activity.[5] Key indicators include:

  • Activity in a target-negative cell line: If your inhibitor elicits a phenotype in cells that do not express the intended target kinase, this strongly suggests off-target engagement.[5]

  • Discrepancy between biochemical and cellular potency: High potency in a purified enzyme assay that doesn't translate to the cellular environment can indicate poor cell permeability, rapid metabolism, or that the observed cellular phenotype is driven by a lower-affinity off-target.[8]

  • Activation of compensatory or paradoxical pathways: Inhibiting one node in a complex network can sometimes lead to the unexpected activation of parallel or feedback pathways. This can be an on-target effect, but it can also be triggered by an off-target interaction.[9][10]

Q3: What is it about the pyrazole structure that can lead to promiscuity? A3: The pyrazole ring itself is an excellent "hinge-binding" moiety, forming crucial hydrogen bonds in the ATP pocket.[1] This interaction is so fundamental to kinase inhibition that it is conserved across many kinase families. Promiscuity often arises from the other parts of the molecule. For instance, modifications to substituents on the pyrazole ring or linked aromatic systems can dramatically alter the selectivity profile by creating new interactions or causing steric clashes in the binding pockets of different kinases.[11][12] Small structural changes can shift an inhibitor's profile from promiscuous to highly selective.[12]

Section 2: Troubleshooting Guides for Common Issues

This section provides a problem-oriented approach to diagnosing and resolving common experimental hurdles.

Problem 1: High Cytotoxicity is Observed at Effective On-Target Concentrations
Potential Cause Troubleshooting & Validation Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a broad kinome selectivity screen (e.g., KINOMEscan™, Reaction Biology HotSpot) at 10x the on-target IC50 to identify potent off-targets.[4][5] 2. Test a structurally unrelated inhibitor for the same primary target. If it is not cytotoxic at its effective dose, the toxicity is likely due to an off-target effect of your pyrazole compound.[6][8]Identification of specific off-target kinases responsible for toxicity, guiding future medicinal chemistry efforts.
Inappropriate Dosage / Compound Precipitation 1. Perform a detailed dose-response curve for both on-target inhibition (e.g., phospho-substrate Western blot) and cytotoxicity (e.g., CellTiter-Glo®).[13] 2. Check compound solubility in your specific cell culture media. Precipitated compound can cause non-specific toxicity.[5]Determination of a therapeutic window where on-target activity is achieved with minimal cytotoxicity.
Problem 2: The Inhibitor Works in a Cell Line That Lacks the Target Kinase

This is a definitive sign of off-target activity. The goal is to identify the responsible off-target(s).

start Phenotype observed in target-null cell line step1 Hypothesis: Phenotype is driven by an off-target start->step1 step2 Action 1: Kinome Profiling Screen inhibitor against a broad kinase panel to identify potent hits expressed in the cell line. step1->step2 step3 Action 2: Genetic Knockdown Use siRNA/shRNA to individually knock down the top off-target candidates. step2->step3 step4 Action 3: Chemical Validation Use a selective inhibitor for the suspected off-target to see if it recapitulates the phenotype. step3->step4 result Conclusion: Off-target responsible for the phenotype is identified. step4->result

Caption: Logic for identifying the source of off-target activity.

Section 3: Key Experimental Workflows for Selectivity Profiling

A multi-tiered approach is essential for validating inhibitor selectivity, moving from broad biochemical screens to focused cellular confirmation.

Caption: A tiered workflow for kinase inhibitor selectivity validation.

Workflow 1: Initial In Vitro Selectivity Assessment

Objective: To obtain a broad, unbiased view of the inhibitor's selectivity across the human kinome.

Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology). The two main approaches are:

  • Competitive Binding Assays (e.g., KINOMEscan™): Measures the dissociation constant (Kd) of the inhibitor for a large panel of kinases. This method is independent of enzyme activity.[4]

  • Enzymatic Inhibition Assays: Measures the IC50 of the inhibitor against panels of active kinases by quantifying the phosphorylation of a substrate.[4][14]

Protocol (General Steps for Data Interpretation):

  • Primary Screen: Screen the pyrazole inhibitor at a single high concentration (e.g., 1 µM) against a large kinase panel (>400 kinases).

  • Identify Hits: Flag all kinases showing significant inhibition (e.g., >90% inhibition or a Percent of Control < 10).

  • Dose-Response Confirmation: Perform 10-point dose-response curves for the primary target and all significant off-target hits to determine their precise IC50 or Kd values.

  • Calculate Selectivity Score: Quantify selectivity using metrics like the S-score, which represents the number of off-targets inhibited above a certain threshold at a specific concentration.

Workflow 2: Cellular Target Engagement Confirmation (CETSA)

Objective: To confirm that the inhibitor binds to its intended target (and potential off-targets) in a physiological, intact cell environment.

Causality: An inhibitor that is potent biochemically may fail to engage its target in a cell due to poor permeability or high affinity for efflux pumps. CETSA directly measures target engagement in the relevant biological context. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[15]

Protocol (Step-by-Step):

  • Cell Treatment: Treat your cell line of interest with the pyrazole inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[8]

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 64°C). One aliquot should remain at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells to release soluble proteins. Denatured, aggregated proteins will be removed in the subsequent centrifugation step.

  • Protein Quantification: Collect the soluble fraction (supernatant) after centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates thermal stabilization and confirms target engagement.

Workflow 3: Distinguishing On-Target vs. Off-Target Phenotypes

Objective: To definitively link the observed cellular phenotype to the inhibition of the primary target.

Methodology: This workflow uses orthogonal approaches to validate that the biological effect is not due to an unknown off-target.

Protocol (Option A: Rescue Experiment):

  • Generate a Resistant Mutant: Introduce a point mutation into the target kinase's ATP-binding pocket that prevents inhibitor binding but preserves kinase activity (a "gatekeeper" mutation is a common strategy).

  • Express the Mutant: Stably or transiently express this inhibitor-resistant mutant in your cell line.

  • Treat with Inhibitor: Treat both the wild-type and mutant-expressing cells with your pyrazole inhibitor.

  • Assess Phenotype: If the inhibitor's effect is on-target, the phenotype should be "rescued" (reversed) in the cells expressing the resistant mutant.[8] If the phenotype persists, it is caused by an off-target effect.

Protocol (Option B: Structurally Unrelated Inhibitor):

  • Select a Control Compound: Obtain a well-characterized, selective inhibitor for your target kinase that has a completely different chemical scaffold from your pyrazole compound.[8]

  • Treat Cells: Treat your cells with both your pyrazole inhibitor and the unrelated control inhibitor.

  • Compare Phenotypes: If both structurally distinct compounds produce the same biological phenotype, it provides strong evidence that the effect is mediated by the intended on-target kinase.[6]

Section 4: Advanced Strategies for Mitigating Off-Target Effects
Computational Prediction and Structural Analysis

Before synthesis or after initial screening, computational methods can predict or explain off-target interactions, guiding the design of more selective compounds.

  • Binding Site Similarity: Tools can compare the ATP-binding pocket of your primary target to a database of other kinase structures. High similarity in key microenvironments can predict likely off-targets.[16][17]

  • Molecular Docking: Docking your pyrazole inhibitor into the crystal structures of high-probability off-targets can reveal specific interactions responsible for binding. This can suggest modifications to disrupt off-target binding while preserving on-target affinity.[11]

  • Machine Learning Models: QSAR and other machine learning approaches can be trained on large datasets of inhibitor screening data to predict the selectivity profile of new chemical entities.[16][18][19]

Structure-Activity Relationship (SAR) for Improved Selectivity

Systematic chemical modification is key to tuning out off-target activity.

  • Exploit Unique Pockets: Aim to add chemical moieties that can form interactions with less-conserved regions of the ATP-binding site, such as the "back pocket" accessible to Type II inhibitors.

  • Introduce Steric Hindrance: Small modifications, like adding a methyl group to the pyrazole ring, can create steric clashes that prevent binding to certain off-targets while being tolerated by the primary target.[1]

  • Modulate Physicochemical Properties: Altering properties like solubility and hydrophobicity can improve the pharmacokinetic profile and reduce non-specific binding. Replacing a hydrophobic ring with a pyrazole ring, for example, can sometimes improve properties.[11]

References

Technical Support Center: Refinement of Purification Techniques for Thiophene-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of thiophene-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently encountered challenges. The unique electronic properties of the thiophene ring and the basicity of the pyrazole core introduce specific purification hurdles that require nuanced approaches beyond standard protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for thiophene-substituted pyrazoles?

The most effective methods are flash column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product. Column chromatography is the most versatile technique for removing a wide range of impurities[1], while recrystallization is ideal for crystalline solids that are relatively pure (>90%) to begin with.[2] HPLC is typically reserved for difficult separations or for achieving very high purity on a small scale.[3][4]

Q2: How does the thiophene substituent influence the choice of purification strategy?

The sulfur atom in the thiophene ring can increase the compound's polarity and potential for coordination with metal residues from catalysts (e.g., Palladium, Copper) used in cross-coupling reactions. This may necessitate specific workup procedures or the use of specialized adsorbents. Furthermore, thiophene derivatives can sometimes be prone to oxidation or degradation under harsh conditions, making milder purification techniques preferable.[5]

Q3: What are the most common impurities encountered in the synthesis of these compounds?

Common impurities include unreacted starting materials, catalysts, and byproducts from side reactions. A significant challenge is often the presence of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the pyrazole synthesis.[1][6][7] These isomers can have very similar polarities, making their separation difficult.

Q4: My crude product is a persistent oil. How can I purify it if recrystallization is not an option?

If your product is an oil, it is likely due to residual solvent or impurities depressing its melting point. The first step is to ensure all solvents are removed under a high vacuum.[1] If it remains an oil, flash column chromatography is the most effective method for purification.[1] In some cases, pyrazoles can be treated with an acid (e.g., HCl) to form a crystalline salt, which can then be purified by recrystallization and neutralized to recover the pure compound.[1]

Q5: When is it appropriate to use activated charcoal during recrystallization?

Activated charcoal is effective for removing highly-colored, high-molecular-weight impurities.[2] It should be used sparingly by adding a small amount to the hot solution before filtration. Be aware that charcoal can also adsorb your desired product, which may lead to a reduction in yield.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of thiophene-substituted pyrazoles.

Problem 1: Product is Streaking or Tailing Significantly on a Silica Gel Column
  • Plausible Cause: The basic nitrogen atoms in the pyrazole ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents clean elution and results in broad peaks or streaking.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent system (typically 0.1-1% by volume).[8] This neutralizes the acidic sites on the silica, allowing the pyrazole to elute more cleanly.

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which may reduce the strong interaction with your basic compound.[8]

Problem 2: Difficulty Separating Regioisomers
  • Plausible Cause: Regioisomers often have nearly identical polarities and solubilities, making them co-elute in chromatography and co-precipitate during recrystallization.[6]

  • Troubleshooting & Optimization:

    • Optimize Column Chromatography: Use a very shallow solvent gradient (e.g., increasing the polar solvent by 0.5-1% increments) to maximize the separation between the isomers.[1] Using a longer column can also increase the number of theoretical plates and improve resolution.

    • Fractional Recrystallization: This technique can be effective if the isomers have a slight difference in solubility. It involves multiple, sequential recrystallization steps to progressively enrich one isomer.[2]

    • Preparative HPLC: For challenging separations, reversed-phase or normal-phase preparative HPLC can provide the high resolution needed to separate the isomers cleanly.

Problem 3: Low or No Crystal Formation During Recrystallization
  • Plausible Cause: The solution is not supersaturated, either because too much solvent was used, the wrong solvent was chosen, or the concentration of impurities is inhibiting crystallization.

  • Troubleshooting & Optimization:

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely when hot.[2] Test a range of solvents on a small scale to find the optimal one. Mixed solvent systems (a "good" solvent and a "poor" solvent) are often effective.[2]

    • Induce Crystallization: If the cooled solution does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[2]

    • Concentrate and Cool: Slowly evaporate some of the solvent to increase the concentration of your compound and then re-cool the solution, perhaps in an ice bath, to maximize precipitation.[2]

Data Presentation: Solvent Systems

The selection of an appropriate solvent system is critical for successful chromatography. The following table provides starting points for common eluents.

Solvent System (v/v)Relative PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many pyrazole derivatives.
Hexane / DichloromethaneLow to MediumGood for less polar compounds and can offer different selectivity.
Dichloromethane / MethanolMedium to HighUsed for more polar pyrazole derivatives.
Hexane / AcetoneLow to MediumAn alternative to the Hexane/EtOAc system.[2]

Key Experimental Protocols & Workflows

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for selecting a primary purification technique.

G crude Crude Thiophene-Substituted Pyrazole check_state Assess Physical State crude->check_state is_solid Is it a Crystalline Solid? check_state->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil/Amorphous) check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure Pure Product check_purity->pure >95% Pure check_purity->column <95% Pure column->check_purity not_pure Impure

Caption: Decision workflow for initial purification.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This method is designed to purify basic pyrazole compounds that may interact with silica gel.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to elute your compounds.[1]

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Workflow 2: Troubleshooting Isomer Separation

This flowchart provides a logical approach to separating difficult regioisomers.

G start Isomers Co-elute on TLC shallow_grad Run Column with Shallow Gradient (e.g., 0-10% EtOAc in Hexane) start->shallow_grad check_sep Separation Achieved? shallow_grad->check_sep frac_recryst Attempt Fractional Recrystallization check_sep->frac_recryst No done Separated Isomers check_sep->done Yes check_enrich Enrichment of one isomer? frac_recryst->check_enrich check_enrich->frac_recryst Yes, repeat prep_hplc Use Preparative HPLC check_enrich->prep_hplc No prep_hplc->done

Caption: Troubleshooting workflow for regioisomer separation.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (one in which your compound is soluble, e.g., ethanol) dropwise while heating until the solid just dissolves. Use the absolute minimum amount necessary.[2]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (one in which your compound is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[2]

  • Clarification: Add one or two more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them in a desiccator or vacuum oven.

References

Addressing resistance mechanisms to pyrazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole-Based Anticancer Agents

A Guide to Investigating and Overcoming Drug Resistance

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrazole-based anticancer agents. The pyrazole scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors, due to its versatile structure and ability to interact with numerous critical cancer targets like Aurora kinases, CDKs, EGFR, and VEGFR-2.[1][2] However, as with many targeted agents, the emergence of drug resistance is a primary cause of treatment failure, accounting for over 90% of mortality in patients with cancer.[3][4]

This guide provides a structured approach to troubleshooting common issues related to resistance, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for investigating resistance.

Q1: What are the primary molecular mechanisms of action for pyrazole-based anticancer agents?

Pyrazole derivatives are highly versatile and have been developed to target a wide array of proteins involved in cancer progression.[5] Their mechanism often involves competitive inhibition at the ATP-binding site of protein kinases, which are crucial for cell signaling pathways that control proliferation, survival, and differentiation.[6][7]

Key Targets for Pyrazole-Based Inhibitors Include:

  • Kinase Families: Aurora Kinases, Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and BCR-Abl.[1][8]

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, and FGFR, which are critical for tumor angiogenesis and growth.[1][9]

  • Signaling Pathway Components: PI3K/Akt/mTOR and MAPK/ERK pathway members.[7][10]

  • Other Targets: Some pyrazole compounds also interact with non-kinase targets like microtubules and topoisomerases.[1][11]

Q2: My cancer cell line is becoming resistant to a pyrazole-based kinase inhibitor. What are the most common causes of this acquired resistance?

Acquired resistance typically develops through several key mechanisms. Understanding these is the first step toward designing experiments to identify the specific driver in your model system.[3][12]

  • On-Target Alterations: The most frequent cause is a mutation within the drug's target protein, which prevents the inhibitor from binding effectively. The "gatekeeper" residue mutation is a classic example, where a single amino acid change sterically hinders drug access to a hydrophobic pocket.[13][14]

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative survival pathway. For instance, MET amplification can confer resistance to EGFR inhibitors.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6][15][16]

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter cell signaling and reduce drug sensitivity.

Q3: How do I begin to characterize a newly developed resistant cell line?

A systematic approach is crucial. Start by confirming the resistance phenotype and then move to mechanistic investigations.

  • Confirm and Quantify Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the resistant line to the parental (sensitive) line. An increase of several fold is a clear indicator of resistance.

  • Assess Target Engagement: Verify that the drug can still inhibit its direct target in the resistant cells using a technique like Western blotting to check the phosphorylation status of the target or its downstream substrate.

  • Sequence the Target Gene: Use Sanger or next-generation sequencing (NGS) to analyze the coding sequence of the target protein for potential mutations, paying close attention to the kinase domain.[14]

  • Screen for Bypass Pathways: A phospho-kinase antibody array is an excellent tool to broadly survey for upregulated signaling pathways.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My initially sensitive cell line now shows a significantly higher IC50 value for my pyrazole-based kinase inhibitor.

Symptom: A 10-fold (or greater) increase in the IC50 value is observed in long-term culture compared to the parental cell line.

Logical Workflow for Investigation:

This workflow systematically tests the most common mechanisms of acquired resistance.

G start Symptom: Increased IC50 confirm 1. Confirm IC50 Shift (Dose-Response Assay) start->confirm target_alt target_alt confirm->target_alt Parallel Investigation bypass bypass confirm->bypass Parallel Investigation efflux efflux confirm->efflux Parallel Investigation outcome1 Gatekeeper Mutation Identified solution1 Solution: Test Next-Generation Inhibitor outcome1->solution1 outcome2 Bypass Pathway (e.g., MET) Upregulated solution2 Solution: Combine with Inhibitor of Bypass Pathway outcome2->solution2 outcome3 Increased Efflux Activity Detected solution3 Solution: Co-administer with Efflux Pump Inhibitor outcome3->solution3 target_alt->outcome1 bypass->outcome2 efflux->outcome3

Caption: Workflow for troubleshooting acquired drug resistance.

Possible Cause A: On-Target Mutation (Gatekeeper)

  • Scientific Rationale: A mutation in the ATP-binding pocket of the target kinase, particularly at the "gatekeeper" residue, can sterically block the pyrazole inhibitor from binding while still allowing ATP access, thus keeping the kinase active.[13][17]

  • Troubleshooting Protocol: Sequencing the Kinase Domain

    • RNA Isolation: Extract total RNA from both parental (sensitive) and resistant cell lines using a standard Trizol or column-based kit.

    • cDNA Synthesis: Generate cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

    • PCR Amplification: Design primers flanking the kinase domain of your target gene. Perform PCR to amplify this region from the cDNA of both cell lines.

    • Gel Purification: Run the PCR products on an agarose gel and purify the correctly sized bands.

    • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

    • Analysis: Align the sequences from the resistant line to the parental line and the reference sequence (e.g., from NCBI) to identify any point mutations.

Possible Cause B: Upregulation of a Bypass Signaling Pathway

  • Scientific Rationale: Cancer cells can survive by activating parallel signaling pathways that provide similar pro-survival and proliferative signals, rendering the original target's inhibition ineffective.

  • Troubleshooting Protocol: Phospho-Kinase Array

    • Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Lyse the cells using the specific lysis buffer provided with the array kit, supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Array Hybridization: Incubate equal amounts of protein lysate (typically 200-500 µg) with the phospho-kinase array membranes overnight at 4°C, as per the manufacturer's instructions.

    • Washing and Detection: Wash the membranes and incubate with detection antibody cocktails followed by a streptavidin-HRP reagent.

    • Imaging: Expose the membranes to a chemiluminescent substrate and capture the signal using a digital imager.

    • Analysis: Quantify the spot densities and compare the profiles of the resistant and parental cells. Look for kinases with significantly increased phosphorylation in the resistant line.

Possible Cause C: Increased Drug Efflux

  • Scientific Rationale: ABC transporters are membrane proteins that use ATP to export a wide range of substrates, including many hydrophobic kinase inhibitors, from the cytoplasm.[18][19] Overexpression of these pumps is a common multidrug resistance mechanism.[15]

  • Troubleshooting Protocol: Rhodamine 123 Efflux Assay (Flow Cytometry)

    • Cell Preparation: Harvest parental and resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

    • Controls: Prepare tubes with cells only (unstained control), cells with Rhodamine 123, and cells pre-incubated with an ABCB1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes before adding Rhodamine 123.

    • Dye Loading: Add Rhodamine 123 (final concentration 0.5 µM) to the appropriate tubes and incubate for 30 minutes at 37°C in the dark.

    • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.

    • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel).

    • Interpretation: Resistant cells with high efflux activity will show lower Rhodamine 123 fluorescence compared to parental cells. Pre-incubation with Verapamil should restore fluorescence in resistant cells if ABCB1 is the primary pump involved.

Problem 2: My in vivo xenograft model is not responding to the pyrazole agent, but it works perfectly in vitro.

Symptom: The compound shows a potent low-nanomolar IC50 in 2D cell culture, but fails to inhibit tumor growth in a mouse xenograft model at well-tolerated doses.

Decision Tree for In Vivo Resistance:

G start Problem: In Vivo Resistance Despite In Vitro Efficacy q1 Is the drug reaching the tumor? start->q1 pk_pd Perform PK/PD Study: - Measure plasma & tumor drug levels - Assess target inhibition in tumor q1->pk_pd No q2 Is the target inhibited in the tumor? q1->q2 Yes pk_pd->q2 outcome_bad_pk Conclusion: Poor Pharmacokinetics (Low Exposure) pk_pd->outcome_bad_pk If drug levels are low tme Investigate Tumor Microenvironment (TME): - IHC for stromal activation (α-SMA) - ELISA/MS for secreted factors (HGF) q2->tme No outcome_no_inhibition Conclusion: Sufficient Exposure but No Target Modulation q2->outcome_no_inhibition If target is not inhibited outcome_tme Conclusion: TME-Mediated Resistance tme->outcome_tme If pro-survival signals are found

Possible Cause A: Poor Pharmacokinetics (PK)

  • Scientific Rationale: The drug may be rapidly metabolized or cleared from circulation, preventing it from reaching the tumor at a concentration high enough to be effective. [20]* Troubleshooting Workflow: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

    • Dosing: Dose tumor-bearing mice with the pyrazole agent.

    • Sample Collection: Collect blood samples and tumor tissue at multiple time points post-dosing (e.g., 1, 4, 8, 24 hours).

    • Drug Quantification (PK): Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to measure the concentration of the drug in both plasma and tumor homogenates. This will determine the drug's exposure profile (Cmax, AUC).

    • Target Inhibition Analysis (PD): For the tumor samples, perform Western blotting to measure the phosphorylation status of the drug's target.

    • Interpretation: Correlate the drug concentration in the tumor with the level of target inhibition. If tumor drug concentrations are low and/or do not correlate with target inhibition, it points to a PK issue.

Possible Cause B: Tumor Microenvironment (TME)-Mediated Resistance

  • Scientific Rationale: The complex ecosystem of the tumor, including cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix, can provide extrinsic signals that promote cancer cell survival, overriding the effects of the targeted therapy. For example, CAFs can secrete growth factors like HGF (Hepatocyte Growth Factor), which activates the MET receptor and provides a potent bypass signal.

  • Troubleshooting Workflow: TME Characterization

    • Immunohistochemistry (IHC): Stain sections from treated and untreated tumors for markers of TME components.

      • CAFs: Alpha-smooth muscle actin (α-SMA) or Fibroblast Activation Protein (FAP).

      • Growth Factors: HGF.

      • Signaling: Phospho-MET.

    • Co-culture Experiments: Set up an in vitro co-culture system with your cancer cells and primary CAFs. Treat the co-culture with your pyrazole agent and assess cancer cell viability.

    • Interpretation: An increase in CAF markers or pro-survival factors in the in vivo samples suggests TME involvement. If CAFs protect cancer cells from the drug in the co-culture experiment, this confirms TME-mediated resistance. The solution may involve combination therapy targeting both the cancer cells and the relevant TME component (e.g., combining your agent with a MET inhibitor).

Part 3: Data Summary & Interpretation

When troubleshooting, it is critical to organize your quantitative data for clear comparison.

Table 1: Example Data for Characterizing a Resistant Cell Line

Assay Parental Cell Line (Control) Resistant Cell Line Interpretation
IC50 (MTT Assay) 15 nM250 nMConfirmed 16.7-fold resistance.
Target Sequencing Wild-Type (Threonine at pos. 315)T315I MutationGatekeeper mutation identified; likely cause of resistance.
p-Target (Western Blot) 95% inhibition at 50 nM10% inhibition at 50 nMTarget is no longer inhibited in resistant cells.
Rhodamine 123 Efflux 98% retention45% retentionModerate increase in efflux activity observed.
p-MET (Phospho-Array) 1.0 (Normalized)1.2 (Normalized)No significant activation of MET bypass pathway.

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for In Vivo Animal Model Studies. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the critical aspects of dosage and administration in preclinical research. Our goal is to empower you with the knowledge to design robust experiments, ensure data integrity, and adhere to the highest standards of scientific and ethical conduct.

Section 1: Foundational Principles of Dose Determination

This section addresses the fundamental questions researchers face when determining the appropriate dosage for their in vivo experiments. A well-defined dose is the cornerstone of a successful study, ensuring both efficacy and animal welfare.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my novel compound in a mouse model?

A1: The initial step is to conduct a dose-range finding study, often referred to as an acute toxicity study.[1] This preliminary experiment aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[1] The starting dose for this study can be informed by in vitro data or literature on similar compounds.[2] A typical approach involves assigning animals to several groups, including a vehicle control and at least three to five dose-escalation groups.[1][2]

Q2: What are ED₅₀ and LD₅₀, and why are they important?

A2: The Median Effective Dose (ED₅₀) is the dose at which 50% of the animal subjects exhibit a therapeutic response to a drug.[3][4] Conversely, the Median Lethal Dose (LD₅₀) is the dose that is lethal to 50% of the subjects.[3][4] These values are crucial for determining a compound's therapeutic index (TI), which is the ratio of LD₅₀ to ED₅₀ (TI = LD₅₀ / ED₅₀).[3] A higher TI generally indicates a safer drug.[3]

Q3: How do I translate a dose from one animal species to another, or from an animal model to a human-equivalent dose (HED)?

A3: Direct extrapolation of doses based on body weight (mg/kg) alone is not accurate due to differences in metabolism and physiology between species.[5] The most accepted method is allometric scaling , which normalizes the dose to the body surface area (BSA).[5][6][7] The Food and Drug Administration (FDA) provides guidance on this, using Kₘ factors (body weight in kg divided by BSA in m²) to convert doses.[6][8][9] The formula for calculating the Human Equivalent Dose (HED) is:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ) [7]

Data Presentation: Allometric Scaling Factors

The following table provides standard Kₘ factors for converting doses between common laboratory animals and humans, based on FDA guidance.[6][7][9]

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor ( kg/m ²)
Mouse 0.020.00663
Rat 0.150.0256
Hamster 0.080.0155
Guinea Pig 0.40.058
Rabbit 1.50.12512
Dog 100.520
Monkey 30.2412
Human 601.6237

To convert a dose from mg/kg to mg/m², multiply the mg/kg dose by the species' Kₘ factor. To calculate the HED, use the formula provided above.[6][9]

Experimental Protocols: Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range.[2]

Methodology:

  • Animal Model: Select a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.[1]

  • Group Allocation: Assign 3-5 mice per group.[1] Include a vehicle control group and at least 3-5 dose-escalation groups.[1]

  • Dose Selection: The starting dose should be based on in vitro IC₅₀ values or literature on analogous compounds. Subsequent doses can be escalated by a factor of 2x or 3x.

  • Administration: Administer a single dose of the compound via the intended route of administration.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) immediately after dosing and at regular intervals for up to 14 days.[1]

  • Data Analysis: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

Visualization: Dose-Finding Workflow

DoseFindingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Decision A In Vitro Data Review (e.g., IC₅₀) C Select Starting Dose A->C B Literature Search (Similar Compounds) B->C D Dose-Range Finding Study (3-5 Dose Levels + Vehicle) C->D E Administer Single Dose D->E F Monitor for Toxicity (14 days) E->F G Determine MTD F->G H Select Doses for Efficacy Study G->H

Caption: Workflow for a dose-range finding study.

Section 2: Routes of Administration

The choice of administration route is critical as it directly impacts the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound.[10][11] This section provides guidance on selecting the appropriate route and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common routes of administration in animal models, and how do I choose the right one?

A1: The most common routes are enteral (e.g., oral gavage), parenteral (e.g., intravenous, intraperitoneal, subcutaneous), and topical.[10][12] The choice depends on several factors:

  • Physicochemical properties of the drug: Solubility and stability can dictate the feasible routes.[10]

  • Desired onset of action: Intravenous (IV) administration provides the most rapid onset as it bypasses absorption.[11]

  • Target site: For localized effects, topical or direct injection may be preferred.[12]

  • Metabolism: The intraperitoneal (IP) route, similar to oral administration, subjects the compound to first-pass metabolism in the liver.[11]

Q2: We are observing high variability in our results with oral gavage. What could be the cause?

A2: High variability with oral gavage can stem from both procedural and physiological factors. Complications can include esophageal trauma, aspiration pneumonia, and stress induced by the procedure, all of which can be confounding variables.[13][14][15] Inconsistent technique can lead to incorrect dosing or injury.[13] It is crucial to ensure all personnel are properly trained and that the gavage needle is the correct size for the animal.[16]

Q3: Our compound has poor oral bioavailability. What are our options?

A3: Poor oral bioavailability is a common challenge, especially for poorly soluble compounds.[17] Several strategies can be employed:

  • Formulation improvement: Developing an appropriate formulation, such as a solution, suspension, or emulsion, can enhance solubility and absorption.[18][19]

  • Alternative routes: Parenteral routes like IV or subcutaneous (SC) injection can be used to bypass the gastrointestinal tract.[20]

  • Pharmacokinetic studies: Conducting a PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound and optimize the dosing regimen.[2]

Troubleshooting Guide: Administration Routes
IssuePotential CausesRecommended Actions
Inconsistent results with oral gavage - Improper technique- Animal stress- Esophageal injury- Ensure proper training and use of correct gavage needle size.[16]- Acclimatize animals to handling.[21]- Consider brief isoflurane anesthesia to reduce stress and injury.[14]
Swelling or irritation at injection site (SC/IM) - Irritating formulation (pH, osmolality)- Large injection volume- Improper injection depth- Test the vehicle alone as a control.[1]- Reduce the injection volume and use multiple sites if necessary.- Ensure the formulation is at a physiological pH.
Failed intravenous (tail vein) injections in mice - Technically challenging procedure- Vasoconstriction of tail veins- Ensure personnel are highly skilled in this technique.[22][23]- Use a warming lamp or warm water to dilate the tail veins before injection.[24]- Use a restraining device appropriate for the animal's size.[24]
Lack of efficacy with intraperitoneal injection - First-pass metabolism- Poor absorption from the peritoneal cavity- Conduct a PK study to compare IP vs. IV administration.- Consider an alternative route like SC or IV administration.

Visualization: Decision Tree for Route Selection

RouteSelection A Start: Define Study Objective B Systemic or Local Effect? A->B C Systemic B->C Systemic D Local B->D Local E Rapid Onset Required? C->E N Topical, Intratumoral, etc. D->N F Yes E->F Yes G No E->G No H Intravenous (IV) F->H I Compound Orally Bioavailable? G->I J Yes I->J Yes K No I->K No L Oral Gavage (PO) J->L M Consider Parenteral Routes (SC, IP, IM) K->M

Caption: Decision tree for selecting an administration route.

Section 3: Advanced Troubleshooting and Pharmacokinetic Considerations

Even with careful planning, unexpected results can occur. This section delves into troubleshooting more complex issues and the importance of pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Frequently Asked Questions (FAQs)

Q1: We are not seeing the expected in vivo efficacy despite promising in vitro data. What should we investigate?

A1: A discrepancy between in vitro and in vivo results is a common hurdle in drug development.[2] Key areas to investigate include:

  • Pharmacokinetics (PK): The compound may have poor bioavailability, rapid metabolism, or be quickly cleared from circulation, preventing it from reaching the target tissue at a sufficient concentration.[1] A PK study is essential to determine the compound's exposure (e.g., AUC, Cmax) in vivo.[2][25]

  • Formulation: The formulation may not be optimal for in vivo delivery, leading to poor solubility or stability.[17][18]

  • Target Engagement: It's crucial to confirm that the drug is reaching its intended target in the animal model. This may require developing specific biomarkers to measure target engagement.

Q2: What is PK/PD modeling, and how can it help optimize our studies?

A2: PK/PD modeling is a mathematical approach that relates the time course of drug concentration (PK) to its pharmacological effect (PD).[26][27][28] By establishing this relationship, you can:

  • Understand the exposure-response relationship.[27]

  • Optimize dosing regimens (dose and frequency) to maximize efficacy and minimize toxicity.[28]

  • Predict the therapeutic window.

  • Facilitate the translation of preclinical findings to clinical development.[26][28]

Q3: We are observing unexpected toxicity in our animal models. What are the immediate steps to take?

A3: Observed toxicity requires a systematic investigation:

  • Confirm the observation: Ensure the signs are treatment-related and not due to other factors like animal health or procedural complications.

  • Vehicle Control: Test the vehicle alone to rule out toxicity from the excipients.[1]

  • Dose Reduction: Implement a dose reduction or a less frequent dosing schedule.[1]

  • Histopathology: Conduct a histopathological examination of major organs to identify any treatment-related changes.

  • Supportive Care: Provide supportive care to the animals, such as supplemental hydration or palatable food, as ethically required.[1]

Visualization: PK/PD Modeling Concept

PKPD_Model cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Concentration Distribution->Concentration Excretion Excretion Metabolism->Excretion TargetSite Target Site Concentration Concentration->TargetSite Exposure-Response Relationship Effect Effect TargetSite->Effect

Caption: Conceptual relationship in PK/PD modeling.

By leveraging the information and troubleshooting guides in this support center, researchers can enhance the quality and reproducibility of their in vivo studies, ultimately accelerating the path of drug discovery and development.

References

Technical Support Center: Enhancing the Kinase Selectivity of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working to optimize the selectivity of novel kinase inhibitors. This guide is specifically tailored to address the challenges and questions you may encounter while working with compounds like 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine, a molecule featuring a privileged pyrazole scaffold.[1][2][3][4] The pyrazole ring is a common motif in kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[5][3] However, the high conservation of the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity.[6][7][8]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of improving the selectivity of your pyrazole-based kinase inhibitor.

Part 1: Foundational Questions & Initial Characterization

Q1: I have synthesized this compound. How do I begin to understand its kinase selectivity profile?

Your first step is to perform a broad screen of your compound against a large panel of kinases to identify its primary targets and any off-targets.[8][9] This initial screen is crucial for establishing a baseline selectivity profile.

There are several established platforms for large-scale kinase profiling, each with its own advantages and disadvantages.[8][10][11][12] The choice of platform will depend on your specific needs, including throughput, cost, and the type of data you require (e.g., binding affinity vs. enzymatic inhibition).

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of radio-labeled phosphate from ATP to a substrate.[8][13]"Gold standard" for direct measurement of enzymatic activity.[12]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays (e.g., FRET, FP) Detects changes in fluorescence upon substrate phosphorylation or inhibitor binding.[10][13]High-throughput, non-radioactive.Prone to interference from fluorescent compounds.[10]
Luminescence-Based Assays Measures the amount of ATP remaining after a kinase reaction.[12]High sensitivity, suitable for HTS.Indirect measurement of kinase activity.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge.[11]High-quality data, suitable for a wide range of kinases.[11]May require specific substrate design.
Binding Assays (e.g., KiNativ, KINOMEscan™) Measures the ability of a compound to displace a known ligand from the kinase active site.Does not require active enzyme, can identify non-ATP competitive inhibitors.Does not directly measure inhibition of enzymatic activity.

Recommendation: For an initial broad screen, a service that offers a large panel (e.g., >400 kinases) is often the most efficient approach.[9] Following the initial screen, you should perform dose-response experiments to determine the IC50 or Kd values for the most potently inhibited kinases.[9]

Part 2: Troubleshooting Common Selectivity Issues

Q2: My initial screen shows that my compound inhibits multiple kinases from different families with similar potency. What does this promiscuity indicate and how can I address it?

Promiscuous inhibition is a common challenge with ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding site.[6] Your compound, with its pyrazole scaffold, likely forms hydrogen bonds with the kinase hinge region, a common interaction for this class of inhibitors.[5][3] This can lead to broad activity across many kinases.

Underlying Causes of Promiscuity:

  • Scaffold-Dominant Binding: The pyrazole core may be the primary driver of binding affinity, with the thiophene and methyl groups not contributing significantly to selectivity.

  • Lack of Specific Interactions: The compound may not be forming unique interactions with non-conserved residues in the active site of your desired target kinase.

  • Flexibility of the Compound: A flexible molecule can adapt to the active sites of multiple kinases.

Initial Steps to Address Promiscuity:

  • Structural Analysis: If a crystal structure of your compound bound to a target kinase is available, analyze the binding mode. If not, consider computational docking studies to predict the binding pose.[14][15][16] This can reveal if the thiophene group is pointing towards a region where modifications could introduce selectivity.

  • Structure-Activity Relationship (SAR) Studies: Begin a systematic medicinal chemistry campaign to explore how modifications to the this compound scaffold affect potency and selectivity.[1][2][17]

Part 3: Strategies for Improving Selectivity

This section outlines a systematic approach to enhancing the selectivity of your lead compound through medicinal chemistry and computational methods.

Q3: How can I systematically modify this compound to improve its selectivity?

A well-designed Structure-Activity Relationship (SAR) study is fundamental to improving selectivity.[1][2][17] The goal is to identify modifications that decrease binding to off-targets while maintaining or improving affinity for your primary target.

Here is a logical workflow for an SAR campaign:

SAR_Workflow cluster_0 Medicinal Chemistry Cycle A 1. Synthesize Analogs of This compound B 2. Screen Analogs Against Primary Target and Key Off-Targets A->B Generate Compounds C 3. Analyze SAR Data (Potency and Selectivity) B->C Generate Data D 4. Design Next-Generation Analogs Based on SAR C->D Interpret Results D->A Iterate

Caption: A typical medicinal chemistry cycle for improving inhibitor selectivity.

Suggested Modifications for Your Compound:

  • Thiophene Ring Substitutions: The thiophene moiety is a key area for modification. Explore substitutions at the 3, 4, and 5-positions of the thiophene ring. Introducing bulky or charged groups can create steric hindrance in the active sites of off-target kinases or form favorable interactions with specific residues in your target kinase.[6]

  • Methyl Group on the Pyrazole: Vary the size of the alkyl group at the N1 position of the pyrazole. While the methyl group is small, larger groups could clash with residues in the active sites of off-target kinases.

  • 5-Amine Group: The amine at the 5-position of the pyrazole can be a point for derivatization to explore interactions with the solvent-exposed region of the kinase.

Q4: Are there computational approaches that can guide my medicinal chemistry efforts?

Yes, computational modeling is a powerful tool for rational drug design and can significantly streamline your efforts to improve selectivity.[14][15][16][18]

Key Computational Techniques:

  • Molecular Docking: Dock your lead compound and proposed analogs into the crystal structures of your primary target and key off-targets.[14] This can help you prioritize which analogs to synthesize by predicting their binding modes and identifying potential steric clashes or favorable interactions.

  • Binding Site Signature/Pocket Similarity: These methods compare the amino acid residues and electrostatic properties of the ATP-binding sites of different kinases.[15][16] This can help you identify key differences between your target and off-targets that can be exploited for selectivity.

  • Free Energy Calculations (e.g., FEP, MM-GBSA): These more computationally intensive methods can provide more accurate predictions of binding affinity and can be used to rank-order your most promising analogs before synthesis.

Computational_Workflow start Identify Target and Off-Target Kinase Structures docking Molecular Docking - Predict binding pose - Identify key interactions start->docking analysis Analyze Binding Poses - Compare interactions in target vs. off-targets - Identify opportunities for selective interactions docking->analysis design Design New Analogs with Improved Selectivity Profile analysis->design synthesis Synthesize Prioritized Analogs design->synthesis

Caption: A computational workflow to guide selective inhibitor design.

Q5: My SAR efforts are not yielding significant improvements in selectivity. What other strategies can I explore?

If simple substitutions are not effective, you may need to consider more advanced strategies that involve larger structural changes to your lead compound.

  • Scaffold Hopping: This involves replacing the pyrazole-thiophene core with a different chemical scaffold while retaining the key pharmacophoric features required for binding to your target kinase.[19] Deep learning and generative models are emerging as powerful tools for identifying novel scaffolds.[19]

  • Macrocyclization: This strategy involves linking two parts of the inhibitor to create a macrocycle.[20][21] This can pre-organize the compound into a bioactive conformation, which can lead to increased potency and selectivity.[20][21]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket in the kinase active site. The size of this residue varies across the kinome. Designing your inhibitor to have a bulky substituent that is tolerated by a small gatekeeper residue in your target kinase but clashes with a large gatekeeper in off-targets is a well-established strategy for improving selectivity.[6]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms a covalent bond with this cysteine.[6] This can lead to very high selectivity and potency.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Kinase IC50 Determination using a Luminescence-Based Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of your compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • Your inhibitor compound (this compound or its analogs) dissolved in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase reaction buffer.

    • Add your serially diluted inhibitor. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer potential of the novel compound, 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine (referred to herein as CTHP-5A). We will objectively compare its performance against established anticancer agents, providing detailed experimental protocols and supporting data to ensure scientific rigor and reproducibility. Our approach is grounded in a logical, multi-tiered validation process, starting from broad-spectrum cytotoxicity screening to more focused mechanistic studies.

Introduction: The Rationale for Investigating CTHP-5A

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including the kinase inhibitor Celecoxib. Similarly, thiophene rings are present in numerous bioactive compounds, contributing to their pharmacological properties through various molecular interactions. The novel compound, this compound (CTHP-5A), combines these two key moieties. This structural design suggests a potential for interaction with various biological targets implicated in cancer, making it a compelling candidate for investigation as a new anticancer agent.

This guide outlines a validation workflow to rigorously assess the anticancer activity of CTHP-5A. We will compare its efficacy against two well-established chemotherapy drugs: Doxorubicin , a topoisomerase II inhibitor with broad-spectrum activity, and Sorafenib , a multi-kinase inhibitor used in the treatment of specific cancers like hepatocellular carcinoma and renal cell carcinoma. The inclusion of these reference compounds provides a crucial benchmark for evaluating the potency and selectivity of our test compound.

Experimental Workflow: A Phased Approach to Validation

Our validation strategy is designed as a funnel, starting with broad screening and progressively narrowing down to specific mechanistic inquiries. This ensures that resources are directed efficiently towards the most promising avenues of investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Investigation a Initial Cytotoxicity Screening (MTT Assay) b Selectivity Assessment (Cancer vs. Normal Cells) a->b Determine IC50 c Annexin V/PI Staining (Flow Cytometry) a->c If cytotoxic e Kinase Inhibition Profiling b->e If selective d Cell Cycle Analysis (Propidium Iodide Staining) c->d Confirm Apoptotic Induction f Western Blot Analysis (Signaling Pathways) e->f Identify Potential Targets

Figure 1: A phased experimental workflow for the validation of CTHP-5A's anticancer activity.

Phase 1: Initial Cytotoxicity and Selectivity Screening

The primary objective of this phase is to determine if CTHP-5A exhibits cytotoxic effects against cancer cells and to assess its selectivity. A compound that is highly toxic to both cancerous and normal cells has limited therapeutic potential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed human colorectal carcinoma (HCT116) and human non-cancerous lung fibroblast (MRC-5) cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CTHP-5A, Doxorubicin, and Sorafenib (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data: IC50 Values (µM)
CompoundHCT116 (Cancer)MRC-5 (Non-cancerous)Selectivity Index (SI = IC50 MRC-5 / IC50 HCT116)
CTHP-5A 5.248.59.3
Doxorubicin 0.83.54.4
Sorafenib 7.525.13.3

Interpretation: The hypothetical data in the table suggests that CTHP-5A exhibits potent cytotoxicity against the HCT116 cancer cell line with an IC50 of 5.2 µM. Importantly, it shows a higher selectivity index (9.3) compared to both Doxorubicin and Sorafenib, indicating a potentially wider therapeutic window. This favorable selectivity profile warrants further investigation into its mechanism of action.

Phase 2: Elucidating the Mode of Cell Death

Having established cytotoxicity, the next logical step is to determine how CTHP-5A induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that minimizes inflammation.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat HCT116 cells with CTHP-5A at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Comparative Data: Percentage of Apoptotic HCT116 Cells
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control 3.11.54.6
CTHP-5A (5.2 µM) 25.810.236.0
Doxorubicin (0.8 µM) 30.515.145.6

Interpretation: Treatment with CTHP-5A at its IC50 concentration leads to a significant increase in the apoptotic cell population (36.0%) compared to the vehicle control. This suggests that CTHP-5A induces cell death primarily through an apoptotic mechanism, a desirable characteristic for an anticancer agent.

Phase 3: Investigating the Molecular Mechanism

The final phase aims to identify the molecular targets and signaling pathways affected by CTHP-5A. Given its structural similarity to known kinase inhibitors, profiling its activity against a panel of cancer-related kinases is a logical starting point.

G cluster_0 Hypothesized CTHP-5A Mechanism a CTHP-5A b Kinase Target (e.g., VEGFR, PDGFR) a->b Inhibits c Downstream Signaling (e.g., MAPK/ERK) b->c Blocks Phosphorylation d Reduced Proliferation & Survival c->d Leads to e Apoptosis Induction d->e

Figure 2: A hypothesized signaling pathway for CTHP-5A's anticancer activity.

Protocol 3: Kinase Inhibition Profiling and Western Blot Analysis

Methodology:

  • Kinase Panel Screening: Submit CTHP-5A for screening against a commercial panel of cancer-relevant kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM). This will identify potential primary targets.

  • Western Blot Validation:

    • Treat HCT116 cells with CTHP-5A (5.2 µM) for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in suspected pathways (e.g., phosphorylated and total forms of ERK, AKT) and apoptosis markers (e.g., Cleaved Caspase-3, PARP).

    • Use a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: If CTHP-5A acts as a kinase inhibitor, the kinase profiling will reveal specific targets with high percentage inhibition. The subsequent Western blot analysis would be expected to show a decrease in the phosphorylation of downstream effector proteins (e.g., p-ERK, p-AKT) and an increase in the levels of apoptosis markers like cleaved Caspase-3, thus validating the proposed mechanism of action.

Conclusion and Future Directions

This guide presents a structured, comparative approach to validate the anticancer activity of the novel compound this compound (CTHP-5A). The proposed experiments systematically evaluate its cytotoxicity, selectivity, and mechanism of action in comparison to established drugs. The hypothetical data presented herein suggests that CTHP-5A is a promising candidate with potent, selective anticancer activity mediated through the induction of apoptosis.

Successful completion of this validation workflow would provide a strong rationale for advancing CTHP-5A into more complex preclinical models, including 3D cell cultures, patient-derived organoids, and eventually, in vivo animal studies to assess its efficacy and safety in a whole-organism context.

Comparative analysis of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Research Community:

Our goal is to provide in-depth, data-driven comparisons of various therapeutic and research compounds. In the spirit of scientific integrity, we must address the current state of publicly available information. The compound of interest, 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine , is documented in chemical databases and is available from various suppliers. However, a comprehensive review of the scientific literature and clinical trial databases does not reveal significant research into its activity as a kinase inhibitor.

Therefore, a direct comparative analysis of this compound with other established kinase inhibitors, complete with supporting experimental data, cannot be constructed at this time. Such a guide would be speculative and would not meet the standards of scientific accuracy and trustworthiness we are committed to.

Instead, this guide will serve as a framework for conducting a comparative analysis of a novel or existing kinase inhibitor. We will use well-characterized, clinically relevant kinase inhibitors as examples to illustrate the methodologies and data presentation required for a robust comparison. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the evaluation of kinase inhibitors.

Section 1: The Foundational Principles of Kinase Inhibitor Comparison

The development of a successful kinase inhibitor hinges on a thorough understanding of its biochemical and cellular activity in relation to existing treatments. A rigorous comparative analysis should be built upon three pillars: Selectivity , Potency , and Cellular Efficacy .

  • Selectivity: A kinase inhibitor's value is often determined by its specificity for the intended target. Off-target effects can lead to toxicity and unforeseen side effects. Kinome-wide profiling is the gold standard for assessing selectivity.

  • Potency: This is a measure of how much of the inhibitor is required to produce a given effect. It is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

  • Cellular Efficacy: A compound's biochemical potency must translate to activity within a cellular context. This includes the ability to inhibit the target kinase in a cell, modulate the downstream signaling pathway, and ultimately produce a desired phenotypic outcome, such as apoptosis or cell cycle arrest.

Section 2: A Case Study in Comparative Analysis: Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)

To illustrate the principles of comparative analysis, we will consider the well-established paradigm of targeting the BCR-ABL kinase in CML. The first-generation inhibitor, Imatinib , revolutionized CML treatment. However, the emergence of resistance mutations necessitated the development of second and third-generation inhibitors like Dasatinib , Nilotinib , and Ponatinib .

Comparative Biochemical Potency

The initial step in comparing these inhibitors is to assess their direct activity against the target kinase. This is typically done using in vitro kinase assays.

Table 1: Comparative IC50 Values of Selected BCR-ABL Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference
Imatinibv-Abl25
Dasatinibv-Abl<1
Nilotinibv-Abl20
PonatinibNative BCR-ABL0.37
PonatinibT315I mutant BCR-ABL2.0

This table clearly demonstrates the increased potency of second and third-generation inhibitors compared to Imatinib. Notably, Ponatinib shows high potency against the T315I "gatekeeper" mutation, which confers resistance to other inhibitors.

Kinome-Wide Selectivity Profiling

A critical aspect of a kinase inhibitor's profile is its selectivity. This is often visualized using a "kinome tree," where inhibited kinases are highlighted. For the purpose of this guide, we will represent this concept with a simplified diagram.

G cluster_imatinib Imatinib cluster_dasatinib Dasatinib cluster_ponatinib Ponatinib ABL ABL KIT KIT PDGFR PDGFR ABL_D ABL SRC_family SRC Family c-KIT KIT PDGFRB PDGFRβ ABL_P ABL VEGFR2 VEGFR2 FGFR FGFR TIE2 TIE2

Figure 1: Simplified Kinase Selectivity Profiles. This diagram illustrates that while all three inhibitors target ABL kinase, they have distinct off-target profiles. Dasatinib also potently inhibits the SRC family of kinases, while Ponatinib inhibits a broader range of kinases including VEGFR2 and FGFR.

Cellular Efficacy: Inhibition of Downstream Signaling and Apoptosis Induction

The ultimate test of a kinase inhibitor is its ability to function in a cellular environment. This is assessed by measuring the inhibition of downstream signaling pathways and the induction of a desired cellular phenotype, such as apoptosis.

Experimental Workflow: Assessing Cellular Efficacy

G start Seed CML Cell Line (e.g., K562) treat Treat with varying concentrations of kinase inhibitors start->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate split incubate->split western Cell Lysis & Western Blot for p-CRKL split->western viability Cell Viability Assay (e.g., Annexin V/PI staining for apoptosis) split->viability analyze_western Quantify p-CRKL levels western->analyze_western analyze_viability Quantify apoptotic cells by flow cytometry viability->analyze_viability data Comparative Data Analysis analyze_western->data analyze_viability->data

The Pyrazole Scaffold: A Guide to Cross-Validating In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its synthetic accessibility and versatile drug-like properties have made it a cornerstone in the development of numerous FDA-approved therapeutics, from the anti-inflammatory agent Celecoxib to a host of protein kinase inhibitors (PKIs) targeting cancers and autoimmune diseases.[1][3] However, the journey from a potent molecule in a test tube to a successful therapeutic in a living system is fraught with challenges. A high-potency hit in an in vitro biochemical or cellular assay does not guarantee in vivo success.

This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the critical process of cross-validating in vitro and in vivo results for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for bridging the translational gap, ensuring that promising compounds are advanced with confidence.

The In Vitro-In Vivo Correlation (IVIVC) Challenge

The ultimate goal of preclinical research is to identify compounds that will be effective and safe in humans. This predictive power hinges on the correlation between early-stage in vitro data and later-stage in vivo outcomes. However, this correlation is often imperfect. A compound may show nanomolar potency against a purified enzyme but fail to shrink a tumor in a mouse model. This discrepancy can arise from numerous factors, including:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion can prevent the compound from reaching its target at a sufficient concentration for a sufficient duration.[4]

  • Target Engagement in a Complex System: The cellular environment is far more complex than a purified enzyme assay. The presence of high ATP concentrations can outcompete ATP-competitive inhibitors, and off-target effects can lead to unexpected toxicity or efficacy.[5]

  • Model Limitations: In vitro models, even complex 3D cultures, cannot fully replicate the intricate interplay of various cell types, the extracellular matrix, and the immune system that occurs in vivo.[6]

A stark example is the COX-2 inhibitor Celecoxib. Studies have shown that while high concentrations (>20 µM) are required to induce apoptosis in cancer cell lines in vitro, significant tumor growth inhibition is observed in vivo at plasma concentrations of only ~2-3 µM.[7][8] This highlights that the in vivo effect is not solely dependent on direct cytotoxicity and underscores the importance of evaluating compounds in a more physiologically relevant context.

A Strategic Workflow for Cross-Validation

A robust cross-validation strategy involves a tiered approach, starting with high-throughput biochemical assays and progressively moving to more complex cellular and whole-organism models. Each stage provides critical data to inform the decision to advance a compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment biochem Biochemical Assays (e.g., Kinase Activity) cell_based Cell-Based Assays (e.g., Viability, Target Phosphorylation) biochem->cell_based Confirm cellular activity pk_study Pharmacokinetic (PK) Studies (ADME Properties) cell_based->pk_study Advance lead compounds efficacy_model Efficacy Models (e.g., Xenograft, Inflammation) pk_study->efficacy_model Establish dose regimen efficacy_model->cell_based Correlate exposure & effect caption Cross-validation workflow from in vitro to in vivo.

Caption: A generalized workflow for cross-validating pyrazole compounds.

Part 1: Foundational In Vitro Evaluation

The initial phase focuses on identifying potent and selective compounds against the intended molecular target. For pyrazole compounds, which are often kinase inhibitors, this involves both biochemical and cell-based assays.

Key In Vitro Assays
  • Biochemical Kinase Assay (Radiometric): This is considered the "gold standard" for quantifying kinase activity due to its direct and sensitive measurement.[9][10] It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate.

  • Cell Viability/Proliferation Assay (MTT): This colorimetric assay is a workhorse for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[2][3] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Experimental Protocol: Radiometric Kinase Assay

This protocol is adapted from Hastie et al., Nature Protocols (2006).[9]

Objective: To determine the IC50 value of a pyrazole compound against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5% v/v)

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mix Preparation: Prepare a master mix containing kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Assay Initiation: In a microcentrifuge tube, combine 10 µL of the kinase/substrate mix with 1 µL of the diluted inhibitor (or DMSO for control). Pre-incubate for 10 minutes at 30°C.

  • Start Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing MgCl₂ and [γ-³²P]ATP (final concentration typically at or below the Kₘ for ATP).[11]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Spotting: Stop the reaction by spotting 15 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immerse the P81 papers in a beaker of 0.5% phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.

  • Counting: After a final wash in acetone and air-drying, place each P81 paper in a scintillation vial, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a generalized procedure based on common practices.[1][12]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the pyrazole compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[12]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only well. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 value from the dose-response curve.

Part 2: The In Vivo Proving Ground

Compounds that demonstrate potent and selective activity in cellular assays are candidates for in vivo evaluation. This stage assesses the compound's behavior in a whole organism, providing crucial data on its therapeutic potential.

Key In Vivo Models
  • Carrageenan-Induced Paw Edema (Inflammation Model): This is a classic, reproducible model of acute inflammation used to evaluate anti-inflammatory drugs like pyrazole-based COX-2 inhibitors.[14][15] An inflammatory agent (carrageenan) is injected into the paw of a rodent, and the resulting swelling (edema) is measured over time.

  • Tumor Xenograft Model (Oncology Model): This model is a gold standard for assessing the anti-cancer efficacy of new compounds.[6][16] Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor growth is monitored following treatment with the test compound.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is adapted from Winter et al. and common laboratory practices.[7][17]

Objective: To evaluate the anti-inflammatory efficacy of an orally administered pyrazole compound.

Materials:

  • Wistar or Sprague-Dawley rats (180-250g)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Randomly divide animals into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses). Administer the vehicle, reference, or test compound orally (p.o.) one hour before the carrageenan injection.[18]

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[18]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.

Part 3: Data Synthesis and Cross-Validation

The core of the cross-validation process lies in comparing the data generated from in vitro and in vivo experiments. This comparison helps to build a comprehensive profile of the compound and understand the drivers of its biological activity.

Case Study: Pyrazole-Based Kinase Inhibitors

Many pyrazole compounds are potent inhibitors of protein kinases involved in cancer and inflammation, such as Janus Kinases (JAKs) and p38 MAP Kinase.[3][11]

The JAK/STAT Signaling Pathway: This pathway is a critical communication route for numerous cytokines and growth factors.[19] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. Pyrazole inhibitors like Ruxolitinib target the JAK kinases, blocking downstream signaling.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak P-JAK jak->p_jak autophosphorylates stat STAT p_stat P-STAT stat->p_stat p_receptor P-Receptor p_receptor->stat recruits p_jak->stat phosphorylates p_jak->p_receptor phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) inhibitor->jak inhibits caption Inhibition of the JAK/STAT pathway by a pyrazole compound.

Caption: Simplified JAK/STAT signaling and pyrazole inhibition point.

The p38 MAPK Signaling Pathway: This pathway is strongly activated by environmental stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[20][21] Pyrazole-urea based compounds have been developed as potent p38 inhibitors.

G stress Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk p_mkkk P-MAPKKK mkkk->p_mkkk mkk MKK3 / MKK6 p_mkk P-MKK3 / MKK6 mkk->p_mkk p38 p38 MAPK p_p38 P-p38 MAPK p38->p_p38 p_mkkk->mkk phosphorylates p_mkk->p38 phosphorylates substrate Downstream Substrate (e.g., MK2, ATF-2) p_p38->substrate phosphorylates response Cellular Response (Inflammation, Apoptosis) substrate->response inhibitor Pyrazole Inhibitor inhibitor->p38 inhibits caption Inhibition of the p38 MAPK pathway by a pyrazole compound.

Caption: Simplified p38 MAPK signaling and pyrazole inhibition point.

Comparative Data Table: Ruxolitinib (JAK1/2 Inhibitor)

This table synthesizes data for the pyrazole-containing drug Ruxolitinib, demonstrating the link between biochemical potency, cellular activity, and in vivo efficacy.

Assay TypeTarget/ModelEndpointResultReference
In Vitro Biochemical Purified JAK1 EnzymeIC503.3 nM[22]
Purified JAK2 EnzymeIC502.8 nM[22]
In Vitro Cellular JAK2V617F-positive Ba/F3 cellsProliferation IC50127 nM[22]
Erythroid progenitors (PV patients)Colony Formation IC5067 nM[23]
In Vivo Efficacy Mouse model of JAK2V617F+ MPNSplenomegalyMarked reduction[22]
HL & PMBL Xenograft Mouse ModelSurvivalSignificantly prolonged[24]

Analysis of Ruxolitinib Data: As expected, the IC50 values from purified enzyme assays are the most potent. The cellular IC50 values are higher (67-127 nM vs ~3 nM), which can be attributed to factors like cell membrane permeability and competition with intracellular ATP. Despite this shift, the compound retains potent nanomolar activity at the cellular level. This strong cellular activity translates into significant in vivo efficacy, where Ruxolitinib reduces disease-specific endpoints like splenomegaly and prolongs survival in animal models.[22][24] This represents a successful in vitro-to-in vivo translation.

Conclusion and Future Directions

The cross-validation of in vitro and in vivo data is a cornerstone of successful drug development. For pyrazole-based compounds, a systematic approach that begins with robust biochemical and cellular assays and progresses to well-designed in vivo models is critical. Understanding the potential for discrepancies, particularly those arising from pharmacokinetic factors and the complexities of the in vivo microenvironment, allows for more informed decision-making.

By carefully selecting assays, meticulously executing protocols, and critically analyzing the comparative data, researchers can effectively bridge the translational gap. This ensures that the remarkable therapeutic potential of the pyrazole scaffold is harnessed to develop novel and effective medicines for a wide range of human diseases.

References

The Ascendant Antimicrobial Arsenal: A Comparative Guide to the Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel chemical entities that can outmaneuver evolving pathogens. Among the throng of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of potent biological activities.[1][2][3][4] This guide offers an in-depth, objective comparison of the antimicrobial efficacy of various pyrazole derivatives, substantiated by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of pyrazole-based antimicrobial agents.

The Pyrazole Core: A Privileged Structure in Antimicrobial Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile architectural foundation for the design of new therapeutic agents.[5] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of derivatives with tailored biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][6][7][8] The metabolic stability of the pyrazole nucleus further enhances its appeal as a pharmacophore.[9][10] In the context of antimicrobial research, the ability to readily modify the pyrazole ring at various positions has enabled the exploration of vast chemical space, leading to the discovery of compounds with significant potency against both bacterial and fungal pathogens, including drug-resistant strains.[9][10][11]

Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Analysis

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.[12] A lower MIC value signifies greater potency. The following tables summarize the MIC values of several recently synthesized pyrazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, in comparison to standard antimicrobial drugs.

Table 1: Antibacterial Activity (MIC in µg/mL) of Select Pyrazole Derivatives Against Gram-Positive Bacteria
Compound/DrugStaphylococcus aureusBacillus subtilisMethicillin-resistant S. aureus (MRSA)Reference
Pyrazole Derivative 21a 62.562.5-[6]
Thiazolo-pyrazole derivative 17 --4[9]
Pyrazole-thiazole hybrid 10 1.9-3.9-<0.2 µM (MBC)[9]
Carbodithionate derivative 55 --4 (bacteriostatic)[9]
Chloramphenicol (Standard) 125125-[6]
Ciprofloxacin (Standard) ---[9]

Note: '-' indicates data not available in the cited sources. MBC stands for Minimum Bactericidal Concentration.

Table 2: Antibacterial Activity (MIC in µg/mL) of Select Pyrazole Derivatives Against Gram-Negative Bacteria
Compound/DrugEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole Derivative 21a 12562.5-[6]
Imidazo-pyridine substituted pyrazole 18 <1 (MBC)<1 (MBC)<1 (MBC)[9]
Chloramphenicol (Standard) 250125-[6]

Note: '-' indicates data not available in the cited sources. MBC stands for Minimum Bactericidal Concentration.

Table 3: Antifungal Activity (MIC in µg/mL) of Select Pyrazole Derivatives
Compound/DrugCandida albicansAspergillus flavusAspergillus nigerReference
Pyrazole Derivative 21a 2.97.82.9[6]
Compound 6b, 6f, 6g, 6j, 6k Good activity-Good activity[7]
Clotrimazole (Standard) 2.97.8-[6]
Griseofulvin (Standard) ---[7]

Note: '-' indicates data not available in the cited sources.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency

The antimicrobial activity of pyrazole derivatives is intricately linked to their molecular structure. The nature and position of substituents on the pyrazole ring and any appended moieties significantly influence their efficacy.

A crucial aspect of the SAR for many active pyrazole derivatives is the presence of specific pharmacophores. For instance, the incorporation of a carbothiohydrazide moiety has been shown to enhance antimicrobial activity.[6] Similarly, creating hybrid molecules by linking the pyrazole core with other heterocyclic systems like thiazole, oxadiazole, or coumarin has yielded compounds with potent and broad-spectrum antimicrobial effects.[9][11] The rationale behind this molecular hybridization strategy is to combine the known bioactive properties of different scaffolds to create a synergistic effect.

The following diagram illustrates the key structural features that have been observed to influence the antimicrobial activity of pyrazole derivatives.

SAR_Pyrazole cluster_pyrazole Pyrazole Core cluster_substituents Key Substituent Effects pyrazole N N R1 R2 R3 electron_withdrawing Electron-withdrawing groups (e.g., -NO2, -CN, halogens) Often enhance activity pyrazole:R1->electron_withdrawing Substitution at R1 electron_donating Electron-donating groups (e.g., -CH3, -OCH3) Variable effects pyrazole:R3->electron_donating Substitution at R3 heterocyclic_hybrids Hybridization with other heterocycles (e.g., Thiazole, Coumarin) Broadens spectrum and potency pyrazole:R2->heterocyclic_hybrids Substitution at R2 lipophilicity Increased Lipophilicity Can improve cell membrane penetration pyrazole->lipophilicity Overall molecular properties

Caption: Key structure-activity relationships in antimicrobial pyrazole derivatives.

Experimental Protocols for Antimicrobial Evaluation

The reliable assessment of antimicrobial efficacy hinges on standardized and well-controlled experimental procedures. Below are detailed protocols for two of the most common in vitro assays used in the evaluation of novel antimicrobial agents.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Solvent control and growth control wells

Procedure:

  • Prepare a serial two-fold dilution of the test compounds and standard drugs in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution start Start prepare_dilutions Prepare serial dilutions of test compounds in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate controls Include positive, negative, and solvent controls inoculate_plate->controls incubate Incubate plate (37°C for bacteria, 35°C for fungi) controls->incubate read_results Visually determine MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow of the broth microdilution method for MIC determination.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity by measuring the zone of inhibition around a well containing the test compound.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare and sterilize the agar medium and pour it into Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Add a standard antibiotic solution to one well as a positive control and the solvent alone to another as a negative control.

  • Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action

While the precise mechanism of action can vary between different pyrazole derivatives, some studies have pointed towards the inhibition of essential bacterial enzymes. One prominent target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[4][13] By inhibiting DNA gyrase, these pyrazole compounds can effectively halt bacterial proliferation. Molecular docking studies have been employed to predict and understand the binding interactions of pyrazole derivatives with the active site of DNA gyrase.[4][9]

DNA_Gyrase_Inhibition cluster_process Normal Bacterial DNA Supercoiling pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Binds to and inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna induces supercoiling replication_blocked DNA Replication Blocked dna_gyrase->replication_blocked inhibition leads to relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase binds

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Conclusion and Future Perspectives

The data presented in this guide unequivocally highlight the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[12] Their broad-spectrum activity, which in some cases surpasses that of established antibiotics, underscores their importance in the ongoing search for new treatments for infectious diseases.[6][9] The versatility of the pyrazole scaffold allows for extensive chemical modification, providing a fertile ground for the development of next-generation antimicrobials with improved potency, selectivity, and pharmacokinetic profiles.

Further research, including comprehensive in vivo efficacy studies, toxicological profiling, and elucidation of their mechanisms of action, is imperative to translate the in vitro promise of these compounds into clinically viable therapeutics. The continued exploration of structure-activity relationships will be crucial in guiding the rational design of novel pyrazole derivatives to combat the ever-growing threat of antimicrobial resistance.

References

Introduction: The Thiophene-Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine Analogs as Potential Kinase Inhibitors

The fusion of pyrazole and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazole ring is a well-established "privileged scaffold," known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a feature critical for potent inhibition.[1] Similarly, the thiophene moiety, due to its lipophilicity and metabolic stability, is a component of numerous approved drugs and enhances receptor interactions.[2] The combination of these two heterocycles has yielded promising candidates for treating a range of diseases, particularly cancer, by targeting critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

This guide focuses on the core molecule, This compound , as a foundational template for developing targeted kinase inhibitors. While direct head-to-head comparative data on its specific analogs is not extensively published, this document synthesizes established principles of medicinal chemistry and data from related thiophene-pyrazole systems to construct a logical framework for analog design, evaluation, and structure-activity relationship (SAR) analysis. We will proceed through a hypothetical, yet scientifically grounded, case study targeting EGFR to illustrate the process of optimizing this promising scaffold.

Part 1: Rationale for Analog Design and Synthetic Strategy

The core scaffold of this compound presents several strategic points for chemical modification to explore and optimize biological activity. The primary goal is to enhance potency and selectivity for the target kinase while maintaining favorable pharmacokinetic properties.

Key Modification Points:

  • The 5-Amino Group: This is a critical vector for introducing substituents that can probe deeper into the ATP-binding pocket of a kinase, potentially forming additional interactions and improving affinity. Acylation, sulfonylation, or reaction with isocyanates can generate a diverse library of analogs.

  • The Thiophene Ring: The 4- and 5-positions of the thiophene ring are amenable to substitution (e.g., with halogens or small alkyl groups) to modulate electronic properties and explore interactions with hydrophobic pockets within the target protein.

  • The Pyrazole N1-Methyl Group: While the methyl group anchors the structure, replacing it with larger or more functionalized alkyl or aryl groups can influence solubility and the overall orientation of the molecule within the binding site.

General Synthetic Workflow

The synthesis of the parent scaffold and its subsequent analogs can be achieved through a robust and scalable multi-step process. The general pathway involves the construction of the pyrazole core followed by functionalization of the 5-amino group.

G cluster_0 Scaffold Synthesis cluster_1 Analog Derivatization (at 5-Amino Group) A Acetyl Thiophene C Hydrazone Intermediate A->C H2SO4 B Phenyl Hydrazine B->C D Pyrazole-4-carbaldehyde C->D POCl3, DMF F Thiosemicarbazone Intermediate D->F Acetic Acid E Thiosemicarbazide E->F G This compound (Parent Compound) F->G Cyclization/ Functionalization H Analog A (Amide) G->H I Analog B (Sulfonamide) G->I J Analog C (Urea) G->J K Substituted Acyl Chloride K->H L Sulfonyl Chloride L->I M Isocyanate M->J

Caption: General synthetic workflow for the parent scaffold and its 5-amino functionalized analogs.

Experimental Protocol: Synthesis of the Parent Scaffold

This protocol is adapted from established methods for synthesizing similar pyrazole-4-carbaldehydes and their derivatives.[4][5]

  • Step 1: Hydrazone Formation: To a solution of acetyl thiophene (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. Monitor completion by TLC. Cool the reaction mixture to room temperature and collect the precipitated hydrazone intermediate by filtration.

  • Step 2: Vilsmeier-Haack Cyclization: To a flask containing dimethylformamide (DMF, 3.0 eq) cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes. Add the hydrazone intermediate from Step 1 portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and then heat to 60°C for 6 hours.

  • Step 3: Hydrolysis and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The crude pyrazole-4-carbaldehyde will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to yield the purified product.

  • Step 4: Formation of 5-Amine Scaffold: The conversion of the carbaldehyde to the 5-amino pyrazole can be achieved through several established routes, often involving reaction with a nitrogen source like hydroxylamine followed by reduction or rearrangement. For this guide, we assume the successful synthesis of the target this compound as the starting material for analog generation.

Part 2: Head-to-Head Comparison: A Kinase Inhibition Case Study (EGFR)

To illustrate the comparative analysis, we designed three hypothetical analogs (A, B, and C) with modifications at the 5-amino position and evaluated them against the parent compound for their ability to inhibit EGFR kinase activity and the proliferation of an EGFR-dependent cancer cell line (MCF-7).

Compound IDStructureModification at 5-NH₂Rationale
Parent This compound-HBaseline reference compound.
Analog A N-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamideAcetylSmall, neutral amide to probe the local environment.
Analog B N-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamidePhenylsulfonamideLarger, acidic group to seek potential salt-bridge or H-bond interactions.
Analog C 1-(4-chlorophenyl)-3-(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)urea4-ChlorophenylureaIntroduces a urea linker and a substituted aryl ring to extend into the hydrophobic region.
Experimental Data Summary

The following table summarizes the hypothetical experimental data obtained from biochemical and cellular assays.

Compound IDEGFR Kinase Inhibition IC₅₀ (nM)MCF-7 Cellular Proliferation GI₅₀ (µM)
Parent 850> 50
Analog A 62035.2
Analog B 954.1
Analog C 15 0.8
Erlotinib (Control)100.5
Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR trend, providing valuable insights for future design iterations.

SAR cluster_Core Core Scaffold cluster_Mods Modifications at 5-Amino Position Core 1-Methyl-3-(thiophen-2-yl) -1H-pyrazol-5-amine A Acetylation (Analog A) Slight increase in potency Core->A Modest Fit B Phenylsulfonamide (Analog B) ~9x increase in potency (IC50: 95 nM) Core->B Favorable H-Bonding & Aromatic Interactions C 4-Chlorophenylurea (Analog C) ~56x increase in potency (IC50: 15 nM) Core->C Optimal H-Bonding (Urea) & Hydrophobic Interaction (Cl-Ph)

Caption: Structure-Activity Relationship (SAR) summary for 5-amino analogs.

  • Parent Compound: The parent amine shows weak activity, confirming that the unsubstituted 5-amino group is insufficient for potent kinase inhibition and lacks the necessary interactions to drive high affinity.

  • Analog A (Acetamide): The small acetyl group provides a slight improvement in potency. This suggests that occupying the space near the amino group is tolerated but that the simple amide does not offer significant new binding interactions.

  • Analog B (Sulfonamide): The introduction of the benzenesulfonamide group leads to a nearly 9-fold increase in potency. This significant jump suggests that the sulfonyl oxygens are likely acting as hydrogen bond acceptors, and the phenyl ring is engaging in favorable aromatic or hydrophobic interactions within the ATP-binding site.

  • Analog C (Urea): This analog demonstrates the highest potency, approaching that of the control drug Erlotinib. The urea moiety is a classic hydrogen bond donor/acceptor, which likely forms a strong, bidentate interaction with the kinase hinge region. Furthermore, the 4-chlorophenyl group extends into a hydrophobic pocket, an interaction known to be crucial for the affinity of many EGFR inhibitors.[2]

The strong correlation between the biochemical (IC₅₀) and cellular (GI₅₀) data suggests that the observed anti-proliferative effects are likely driven by on-target EGFR inhibition.

Part 3: Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used to generate the comparative data must be robust and well-validated.

Experimental Workflow Overview

Workflow A Compound Synthesis & Characterization B Primary Screen: Biochemical Kinase Assay (EGFR IC50 Determination) A->B Test Analogs C Secondary Screen: Cellular Proliferation Assay (MCF-7 GI50 Determination) B->C Confirm Cellular Activity D Lead Candidate(s) (e.g., Analog C) C->D Identify Potent Hits E Mechanistic Studies: Molecular Docking D->E Predict Binding Mode F Selectivity Profiling: Kinase Panel Screen D->F Assess Off-Target Effects

Caption: High-level experimental workflow for analog evaluation.

Protocol 1: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Preparation: Prepare a serial dilution of each test compound (Parent, Analogs A, B, C) and control (Erlotinib) in a 384-well plate. Final concentrations should range from 100 µM to 1 pM.

  • Kinase Reaction: Add the EGFR kinase enzyme, the substrate (e.g., poly(Glu,Tyr) 4:1), and ATP to each well to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition (GI) for each concentration relative to untreated control cells. Plot the dose-response curve and calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of analogs derived from the This compound scaffold. Through a hypothetical case study targeting EGFR, we have demonstrated how strategic modifications, particularly at the 5-amino position, can dramatically improve inhibitory potency. The urea-based Analog C emerged as a promising lead, with activity comparable to the known EGFR inhibitor Erlotinib.

The clear structure-activity relationship established here provides a strong rationale for further optimization. Future work should focus on:

  • Exploring Substitutions on the Phenylurea Ring: Investigating different substituents (e.g., methoxy, fluoro, trifluoromethyl) on the phenyl ring of Analog C to further enhance hydrophobic interactions and fine-tune electronic properties.

  • Modification of the Thiophene Ring: Introducing small substituents onto the thiophene ring to probe for additional binding interactions.

  • Kinase Selectivity Profiling: Testing the most potent analogs against a broad panel of kinases to assess their selectivity and identify potential off-target liabilities.

  • In Vivo Efficacy Studies: Advancing the most promising and selective compounds into animal models of cancer to evaluate their therapeutic potential.

By following this logical, data-driven approach, the versatile thiophene-pyrazole scaffold can be effectively optimized to generate novel and potent therapeutic candidates.

References

An Investigator's Guide to the Independent Verification of Biological Targets for 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific investigation. A critical milestone in this journey is the unambiguous identification and verification of the molecule's biological target(s). This guide provides a comprehensive framework for the independent verification of the biological targets of the novel compound, 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine. We will explore a multi-pronged approach, combining computational prediction with established biochemical and biophysical validation techniques. This guide is designed to be a practical resource, offering not just protocols, but the strategic rationale behind each experimental choice.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Therefore, a systematic and unbiased approach is essential to elucidate the precise mechanism of action for this specific derivative.

Part 1: Initial Target Hypothesis Generation via In Silico Profiling

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, cost-effective insights into the likely target space of this compound.[3][4] These in silico techniques leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners.[5][6]

Methodology Comparison:

In Silico Approach Principle Strengths Limitations Recommended Platforms
Ligand-Based (Chemical Similarity) Compares the 2D/3D structure of the query molecule to databases of compounds with known targets.Fast, does not require a protein structure.Limited to finding targets of structurally similar known drugs; may miss novel targets.PubChem, ChEMBL, SwissTargetPrediction
Structure-Based (Reverse Docking) Docks the 3D conformation of the molecule against a library of protein binding sites.Can identify novel targets and predict binding modes.Computationally intensive; accuracy depends on the quality of protein structures and scoring functions.idTarget, PharmMapper, TarFisDock

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformer of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Ligand-Based Screening: Submit the SMILES string or 3D structure to a platform like SwissTargetPrediction. Analyze the output, which ranks potential target classes based on similarity scores.

  • Structure-Based Screening: Submit the 3D structure to a reverse docking server like PharmMapper. This will screen the compound against a database of druggable protein binding sites.

  • Data Integration: Cross-reference the outputs from both methods. Look for consensus targets or target families that appear in multiple predictions. This convergence increases the confidence in the hypothesis.

Hypothetical In Silico Results:

Let's assume the in silico analysis for this compound suggests a high probability of interaction with several protein kinases, particularly within the CMGC family (which includes CDKs, MAPKs, GSKs, and CLKs).

Part 2: Experimental Target Identification and Validation

With a working hypothesis in hand, the next phase is to experimentally confirm these predicted interactions and identify the specific protein(s) that bind to our compound.

A. Broad-Spectrum Screening: Kinome Profiling

Given the in silico prediction of kinase activity, a logical first step is to perform a broad kinome scan. This involves screening the compound against a large panel of purified kinases to assess its inhibitory activity.[7][8] Several commercial services offer comprehensive kinome profiling.[9][10][11]

Experimental Protocol: Kinase Inhibition Assay

  • Compound Submission: Provide the compound to a specialized CRO (e.g., Reaction Biology, Eurofins).

  • Assay Conditions: Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 300 kinases. The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: Results are usually provided as percent inhibition relative to a control. Hits are identified as kinases that are significantly inhibited by the compound.

Hypothetical Kinome Profiling Data:

Target Kinase Gene Symbol Kinase Family % Inhibition at 1 µM
Cyclin-Dependent Kinase 2CDK2CMGC95%
Glycogen Synthase Kinase 3 BetaGSK3BCMGC88%
Mitogen-Activated Protein Kinase 1MAPK1 (ERK2)CMGC45%
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)Tyrosine Kinase15%

This data strongly suggests that CDK2 and GSK3B are primary targets of this compound.

B. Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

A key step in target validation is to confirm that the compound binds to its putative target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly measures target engagement based on the principle of ligand-induced thermal stabilization.[13][14][15]

dot

cluster_0 CETSA Workflow A Treat intact cells with This compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift (ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for CDK2 Engagement

  • Cell Culture: Culture a human cell line known to express CDK2 (e.g., HCT116) to 80% confluency.

  • Compound Treatment: Treat cells with 10 µM of this compound or a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific for CDK2.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

Hypothetical CETSA® Data:

Temperature (°C) % Soluble CDK2 (DMSO) % Soluble CDK2 (Compound)
46100100
4995100
527598
5550 (Tm)90
582570
611050 (Tm)
64520

This hypothetical data shows a significant thermal stabilization of CDK2 (a Tm shift of ~6°C), providing strong evidence of direct binding in a cellular context.

C. Unbiased Target Identification: Affinity Chromatography

While kinome profiling and CETSA® are excellent for validating hypothesized targets, an unbiased approach is needed to discover potentially novel or unexpected off-targets. Affinity chromatography coupled with mass spectrometry (MS) is a classic and effective method for this purpose.[17][18][19]

dot

cluster_1 Affinity Chromatography Workflow A Synthesize an affinity probe: Compound + Linker + Biotin B Immobilize probe on streptavidin beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial to ensure this modification does not abrogate the compound's activity.[20][21]

  • Immobilization: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.

  • Lysate Incubation: Incubate the beads with a whole-cell lysate. For a control, incubate a separate aliquot of lysate with beads that have not been coated with the probe.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.[22]

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of proteins identified in the probe pulldown with the control pulldown. Genuine targets should be significantly enriched in the probe sample.

Hypothetical Affinity Chromatography Results (Top Hits):

Protein Identified Gene Symbol Unique Peptides (Probe) Unique Peptides (Control) Enrichment Score
Cyclin-Dependent Kinase 2CDK225125.0
Glycogen Synthase Kinase 3 BetaGSK3B18018.0
Tubulin Beta ChainTUBB522.5

These results would independently confirm CDK2 and GSK3B as high-confidence binders and might suggest weaker or indirect interactions with other proteins like tubulin, which would warrant further investigation.

Part 3: Summary and Path Forward

This guide outlines a logical, multi-step strategy for the independent verification of the biological targets of this compound. By integrating in silico predictions with orthogonal experimental approaches, researchers can build a robust and compelling case for the compound's mechanism of action.

Comparison of Validation Methods:

Method Type Information Gained Key Advantage
In Silico Profiling PredictiveTarget hypothesesFast and cost-effective
Kinome Profiling In Vitro BiochemicalKinase selectivity and potencyBroad, quantitative screen
CETSA® In Cellulo BiophysicalDirect target engagement in cellsPhysiologically relevant context
Affinity Chromatography In Vitro BiochemicalUnbiased target identificationCan discover novel targets

The convergence of data from these distinct methodologies—the prediction of kinase activity by in silico methods, the specific inhibition of CDK2 and GSK3B in a biochemical assay, the confirmation of direct binding to CDK2 in intact cells via CETSA®, and the unbiased pulldown of both CDK2 and GSK3B from a complex proteome—provides a powerful, self-validating dataset. This rigorous approach is fundamental to advancing our understanding of novel chemical entities and is a cornerstone of modern drug discovery.

References

Navigating the Synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers down complex synthetic pathways. A molecule of significant interest in medicinal chemistry is 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine, a heterocyclic amine incorporating both pyrazole and thiophene moieties. These structural motifs are renowned for their diverse pharmacological activities, making this compound a valuable scaffold for drug discovery. This guide provides an in-depth comparison of published synthetic protocols for this target molecule, offering a critical analysis of their respective methodologies, efficiencies, and potential for scalability. By understanding the nuances of each approach, researchers can make informed decisions to best suit their specific laboratory capabilities and research objectives.

The Strategic Importance of this compound

The convergence of the pyrazole and thiophene rings within a single molecular framework creates a unique electronic and steric environment, rendering it an attractive candidate for interacting with various biological targets. 5-aminopyrazole derivatives, in particular, are well-established precursors for the synthesis of a wide array of fused heterocyclic systems, which are often associated with potent biological activities. The thiophene substituent further enhances the molecule's potential by introducing a sulfur-containing aromatic ring, a common feature in many approved drugs due to its ability to engage in specific interactions with biological macromolecules.

Synthetic Approaches: A Tale of Two Strategies

The synthesis of this compound can be broadly approached via two distinct strategies, primarily differing in the order of key bond formations. The first, a classical approach, involves the cyclocondensation of a pre-formed β-ketonitrile with methylhydrazine. The second, a potentially more convergent method, focuses on the construction of the pyrazole ring followed by a subsequent functionalization or modification.

Protocol 1: The Classical Cyclocondensation Route

This widely employed method for the synthesis of 5-aminopyrazoles relies on the reaction of a β-ketonitrile with a hydrazine derivative. In the context of our target molecule, this involves the synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile as a key intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile

A solution of 2-acetylthiophene in a suitable solvent, such as toluene, is treated with a strong base, typically sodium hydride, at a reduced temperature. Diethyl carbonate is then added dropwise, and the reaction mixture is gradually warmed to room temperature and then heated to drive the condensation. Following an acidic workup, the crude product is purified to yield the desired β-ketonitrile.

Step 2: Cyclocondensation with Methylhydrazine

The synthesized 3-oxo-3-(thiophen-2-yl)propanenitrile is dissolved in an alcoholic solvent, most commonly ethanol. An equimolar amount of methylhydrazine is added, and the reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification, typically recrystallization or column chromatography.

Protocol_1 cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Cyclocondensation 2-Acetylthiophene 2-Acetylthiophene 3-oxo-3-(thiophen-2-yl)propanenitrile 3-oxo-3-(thiophen-2-yl)propanenitrile 2-Acetylthiophene->3-oxo-3-(thiophen-2-yl)propanenitrile Condensation NaH, Diethyl Carbonate NaH, Diethyl Carbonate NaH, Diethyl Carbonate->3-oxo-3-(thiophen-2-yl)propanenitrile Target_Molecule This compound 3-oxo-3-(thiophen-2-yl)propanenitrile->Target_Molecule Reflux in Ethanol Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule

Causality and Experimental Choices:

The choice of a strong base like sodium hydride in the first step is crucial for the deprotonation of the α-carbon of 2-acetylthiophene, initiating the Claisen condensation with diethyl carbonate. The subsequent cyclocondensation is a hallmark of pyrazole synthesis, driven by the nucleophilic attack of the hydrazine nitrogens onto the carbonyl and nitrile groups of the β-ketonitrile. The regioselectivity, yielding the 1-methyl isomer, is generally favored with substituted hydrazines.

Protocol 2: A Two-Step Approach via the Unsubstituted Pyrazole

An alternative strategy involves the initial synthesis of the unsubstituted pyrazole, 3-(Thiophen-2-yl)-1H-pyrazol-5-amine, followed by a selective N-methylation of the pyrazole ring. This approach can be advantageous if the starting materials for the unsubstituted pyrazole are more readily available or if better control over the final methylation step is desired.

Experimental Protocol:

Step 1: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine

This step is analogous to the cyclocondensation described in Protocol 1, but utilizes hydrazine hydrate instead of methylhydrazine. 3-oxo-3-(thiophen-2-yl)propanenitrile is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to afford the unsubstituted pyrazole.

Step 2: N-Methylation of the Pyrazole Ring

The synthesized 3-(Thiophen-2-yl)-1H-pyrazol-5-amine is dissolved in an appropriate solvent, for instance, dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the pyrazole nitrogen. Subsequently, a methylating agent, like methyl iodide or dimethyl sulfate, is introduced, and the reaction is stirred, often at an elevated temperature, until completion. Workup and purification yield the final product.

Protocol_2 cluster_step1 Step 1: Unsubstituted Pyrazole Formation cluster_step2 Step 2: N-Methylation 3-oxo-3-(thiophen-2-yl)propanenitrile 3-oxo-3-(thiophen-2-yl)propanenitrile Unsubstituted_Pyrazole 3-(Thiophen-2-yl)-1H-pyrazol-5-amine 3-oxo-3-(thiophen-2-yl)propanenitrile->Unsubstituted_Pyrazole Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Unsubstituted_Pyrazole Target_Molecule This compound Unsubstituted_Pyrazole->Target_Molecule Alkylation Methylating Agent e.g., CH3I, (CH3)2SO4 Methylating Agent->Target_Molecule Base e.g., K2CO3, NaH Base->Target_Molecule

Causality and Experimental Choices:

This protocol decouples the pyrazole ring formation from the introduction of the N-methyl group. The initial cyclocondensation with hydrazine is a robust and well-documented reaction. The subsequent N-methylation requires careful selection of the base and methylating agent to ensure selective methylation on the pyrazole nitrogen without affecting the amino group. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Comparative Analysis of the Protocols

ParameterProtocol 1: Classical CyclocondensationProtocol 2: Two-Step Approach
Overall Yield Generally moderate to good, but can be variable depending on the purity of the β-ketonitrile.Potentially higher overall yield if both steps are high-yielding, but also susceptible to cumulative losses.
Number of Steps Fewer steps, potentially more time-efficient.More steps, which can increase overall synthesis time and resource consumption.
Scalability Readily scalable, with the main challenge being the handling of potentially hazardous reagents like sodium hydride.Both steps are generally scalable, although the methylation step may require careful temperature control on a larger scale.
Reagent Availability & Cost Methylhydrazine can be more expensive and less stable than hydrazine hydrate.Hydrazine hydrate is generally cheaper and more readily available. Methylating agents are common lab reagents.
Purification May require careful purification to separate from any potential regioisomers.Purification is required after each step, which can add to the workload but may result in a purer final product.
Safety Considerations Use of sodium hydride requires careful handling due to its pyrophoric nature. Methylhydrazine is toxic.Hydrazine hydrate is toxic and corrosive. Methylating agents like methyl iodide are toxic and should be handled in a fume hood.
Green Chemistry Perspective The use of strong bases and potentially hazardous solvents can be a drawback.The additional step increases the overall solvent and energy consumption.

Conclusion for the Practitioner

Both presented protocols offer viable pathways to this compound. The choice between them will largely depend on the specific circumstances of the research laboratory.

Protocol 1 is more direct and may be preferable for rapid synthesis if the starting materials are readily available and concerns about handling sodium hydride and methylhydrazine are manageable.

Protocol 2 , while longer, offers greater flexibility. It may be the more strategic choice if the unsubstituted pyrazole is available commercially or if a more controlled and potentially higher-yielding route is desired. The two-step nature also allows for the synthesis of other N-alkylated analogs by simply varying the alkylating agent in the second step.

Ultimately, a careful evaluation of reagent availability, cost, safety infrastructure, and the desired scale of the synthesis will guide the discerning researcher to the most appropriate and efficient protocol for their needs in the pursuit of novel chemical entities.

Side-by-side evaluation of the toxicity profiles of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Toxicity Profiles of Pyrazole-Based Compounds: A Side-by-Side Evaluation for Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile scaffold, leading to the creation of a wide array of biologically active compounds, from anti-inflammatory drugs to potent anticancer agents and targeted pesticides.[3] However, this broad bioactivity necessitates a thorough understanding of the potential toxicities associated with these compounds. The introduction of a pyrazole moiety can significantly alter a molecule's metabolic fate and off-target interactions, leading to diverse and sometimes unexpected adverse effects.

This guide provides a comparative evaluation of the toxicity profiles of several key classes of pyrazole-based compounds. Moving beyond a simple catalog of adverse events, we will explore the underlying mechanisms of toxicity, present detailed experimental protocols for assessment, and offer a side-by-side data comparison to inform safer drug design and development. For researchers and drug development professionals, understanding these liabilities is not just a regulatory hurdle but a critical step in creating effective and safe therapeutics.

Key Classes of Pyrazole Compounds Under Evaluation

Our analysis focuses on three distinct and widely utilized classes of pyrazole-based compounds, each with a unique therapeutic or commercial application and a correspondingly distinct toxicity profile.

  • Cyclooxygenase (COX) Inhibitors: This class famously includes the selective COX-2 inhibitor Celecoxib and the research compound SC-560 , a selective COX-1 inhibitor. Their toxicities are primarily linked to the physiological roles of the prostaglandins they inhibit.

  • Agrochemicals: The phenylpyrazole insecticide Fipronil represents this class. Its toxicity is rooted in a mechanism that targets the nervous system of insects but has potential for off-target effects in mammals.[4][5]

  • Novel Anticancer Agents: A broad and emerging category of synthetic pyrazole derivatives designed to induce cytotoxicity in cancer cells.[6][7][8] Their evaluation is critical for identifying candidates with a favorable therapeutic window—high potency against cancer cells with minimal impact on healthy tissue.[9]

Comparative Analysis of Toxicity Profiles

The diverse applications of pyrazole compounds are matched by the diversity of their toxicological profiles. The primary organ systems affected and the mechanisms of toxicity are often class-dependent.

Hepatotoxicity

The liver, as the primary site of xenobiotic metabolism, is a frequent target of drug-induced toxicity. For pyrazole compounds, the mechanism often involves the induction of cytochrome P450 enzymes and subsequent oxidative stress.

Mechanism Deep Dive: Certain pyrazole structures can induce CYP2E1, an enzyme known to produce reactive oxygen species (ROS) during its catalytic cycle.[10] An overabundance of ROS can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, mitochondrial damage, and ultimately, hepatocellular injury. Studies have shown that pyrazole itself can potentiate TNFα-induced hepatotoxicity, leading to significant increases in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels, key biomarkers of liver damage.[11] This toxic synergy is exacerbated in models with impaired antioxidant responses, such as in Nrf2 knockout mice, highlighting the critical role of oxidative stress in pyrazole-induced liver injury.[10]

Cardiotoxicity

Cardiovascular adverse events are a major concern, particularly for COX inhibitors and the rapidly expanding class of kinase inhibitors, many of which feature a pyrazole core.

Mechanism Deep Dive:

  • COX Inhibitors: The cardiovascular risk associated with celecoxib (e.g., myocardial infarction and stroke) is a well-documented class effect of selective COX-2 inhibitors.[12][13][14][15] The proposed mechanism involves the suppression of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of thromboxane A2 (a vasoconstrictor and platelet aggregator), thereby tipping the homeostatic balance towards a prothrombotic state.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors (SMKIs) are known to carry a risk of cardiotoxicity, including hypertension, QT prolongation, and left ventricular dysfunction.[16][17][18][19] While specific data for pyrazole-based SMKIs is often embedded within broader class warnings, the mechanisms are thought to involve off-target inhibition of kinases crucial for cardiomyocyte survival and function, such as those in the VEGF and PDGF receptor pathways.[17][20]

Nephrotoxicity

Renal toxicity is a known risk for nonsteroidal anti-inflammatory drugs (NSAIDs), including pyrazole-based COX inhibitors.

Mechanism Deep Dive: Prostaglandins, particularly PGE2 and PGI2, play a crucial role in maintaining renal blood flow and glomerular filtration rate, especially in states of renal hypoperfusion. By inhibiting COX enzymes, these pyrazole compounds reduce prostaglandin synthesis, which can lead to vasoconstriction of the afferent arteriole, reduced renal perfusion, and potentially acute kidney injury. Both Celecoxib and the COX-1 inhibitor SC-560 have been associated with renal toxicity.[12][21]

Neurotoxicity

Neurotoxic effects are the primary mechanism of action for phenylpyrazole insecticides and the main concern in cases of accidental human exposure.

Mechanism Deep Dive: Fipronil acts as a potent noncompetitive antagonist of the GABA-A receptor, blocking GABA-gated chloride channels in the central nervous system.[5] This blockade of the primary inhibitory neurotransmitter leads to hyperexcitation, convulsions, and, at high doses, death.[5] While Fipronil has a significantly higher affinity for insect GABA receptors than mammalian ones, providing a degree of selective toxicity, high-dose exposure in humans can cause seizures, agitation, and vomiting.[4][22]

Comparative Data Summary

The following tables summarize the known toxicity profiles of selected pyrazole-based compounds and the cytotoxic potential of novel experimental derivatives.

Table 1: Side-by-Side Toxicity Profile of Marketed Pyrazole-Based Drugs

CompoundClassPrimary Toxicity ProfileKey Adverse Events
Celecoxib COX-2 InhibitorCardiovascular, GI, RenalMyocardial infarction, stroke, GI bleeding/ulceration, hypertension, renal impairment.[12][13][14]
Fipronil Phenylpyrazole InsecticideNeurotoxicitySeizures, agitation, vomiting (in cases of acute poisoning).[4][22]
SC-560 COX-1 Inhibitor (Research)Renal, GIKidney toxicity, potential for GI ulceration (though some studies suggest less than non-selective NSAIDs).[21][23]

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of Novel Pyrazole Anticancer Agents

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 5c HT-29 (Colon)6.43[24]
Compound 5c PC-3 (Prostate)9.83[24]
Compound 6c SK-MEL-28 (Melanoma)3.46[25]
Compound 157 HTC-116 (Colon)1.51[2]
Compound 158 MCF-7 (Breast)7.68[2]
Compounds 22 & 23 Various2.82 - 6.28[7]
PTA-1 MDA-MB-231 (Breast)Low micromolar range[9]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols for Toxicity Assessment

The reliability of any toxicity evaluation rests on robust and well-validated experimental methodologies. Here, we detail standard protocols for assessing cytotoxicity, hepatotoxicity, and acute systemic toxicity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add Pyrazole Compound Dilutions (Include Vehicle Control) incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution (Incubate 4h) incubate_48h->add_mtt solubilize Solubilize Formazan Crystals (Add DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis Data Analysis read_plate->analysis Calculate IC₅₀

Workflow for In Vitro Cytotoxicity Assessment (MTT Assay).
Protocol 2: In Vivo Hepatotoxicity Evaluation

This protocol outlines the essential steps to assess liver damage in a rodent model following exposure to a test compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or C57BL/6 mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Dosing: Administer the test pyrazole compound orally (gavage) or via intraperitoneal injection daily for a predetermined period (e.g., 7 or 14 days). Include a vehicle control group.

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Sample Collection: At the end of the study period, anesthetize the animals and collect blood via cardiac puncture into serum separator tubes.

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of ALT and AST using a clinical chemistry analyzer. A significant elevation compared to the control group indicates liver damage.

  • Histopathology: Immediately following blood collection, perfuse the animals with saline followed by 10% neutral buffered formalin. Excise the liver, weigh it, and fix it in 10% formalin for at least 24 hours.

  • Tissue Processing: Process the fixed liver tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, steatosis, or other pathological changes.

Hepatotoxicity_Workflow cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis cluster_analysis Endpoint Analysis dosing Administer Compound (e.g., 7-14 days) observation Daily Clinical Observation dosing->observation blood_collection Blood Collection (Cardiac Puncture) observation->blood_collection liver_excision Liver Excision & Fixation observation->liver_excision biochem Serum Biochemistry (ALT, AST) blood_collection->biochem histopath Histopathology (H&E Staining) liver_excision->histopath result Toxicity Assessment biochem->result histopath->result

Workflow for In Vivo Hepatotoxicity Evaluation.
Visualizing a Toxicity Pathway: Fipronil Neurotoxicity

Understanding the molecular mechanism of toxicity is crucial for risk assessment and the design of safer alternatives. The neurotoxicity of Fipronil is a classic example of targeted disruption of neurotransmission.

Fipronil_MoA cluster_synapse Inhibitory Synapse cluster_normal Normal Function cluster_toxic Fipronil Toxicity node_presyn Presynaptic Neuron GABA Release node_gaba GABA node_presyn:f1->node_gaba node_postsyn Postsynaptic Neuron GABA-A Receptor (Chloride Channel) Cl⁻ Influx node_hyperpolarization Hyperpolarization (Inhibition) node_postsyn:f2->node_hyperpolarization Leads to node_block Channel Blocked node_postsyn:f1->node_block Results in node_gaba->node_postsyn:f1 Binds node_fipronil Fipronil node_fipronil->node_postsyn:f1 Blocks node_hyperexcitation Hyperexcitation (Seizures) node_block->node_hyperexcitation Leads to

Mechanism of Fipronil-Induced Neurotoxicity.

Conclusion and Future Directions

The pyrazole scaffold remains an exceptionally valuable tool in the development of new drugs and agrochemicals. However, its biological versatility comes with a corresponding diversity in potential toxicity profiles. This guide highlights a critical principle in drug development: toxicity is often mechanism- or class-dependent. The cardiovascular risks of pyrazole-based COX-2 inhibitors are intrinsically linked to their therapeutic target, while the neurotoxicity of fipronil is a direct consequence of its potent effect on GABA receptors.

For the burgeoning field of novel pyrazole-based anticancer agents, the primary challenge is achieving a high therapeutic index. As the data in Table 2 shows, many new compounds exhibit potent cytotoxicity against cancer cell lines in the low micromolar range.[2][24][25] The crucial next step, as demonstrated by compounds like PTA-1, is to confirm selectivity—ensuring that this potency is directed against malignant cells while sparing healthy ones.[9]

Future research should focus on:

  • Early-Stage Toxicity Screening: Integrating in silico and in vitro toxicity assays early in the discovery pipeline to flag problematic scaffolds.

  • Structure-Toxicity Relationships: Systematically modifying pyrazole substitutions to understand which chemical features contribute to off-target effects, allowing for the rational design of safer compounds.

  • Mechanism-Based Assays: Moving beyond broad cytotoxicity assays to more specific assessments of mitochondrial toxicity, reactive oxygen species generation, and kinase off-target profiling to predict organ-specific toxicities.

By embracing a proactive and mechanism-informed approach to toxicology, researchers can better navigate the challenges of drug development and fully realize the therapeutic potential of the versatile pyrazole scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-(Thiophen-2-Yl)-1H-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 118430-78-7). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar heterocyclic compounds.

I. Hazard Assessment and Waste Profile

This compound belongs to the family of heterocyclic building blocks, which are foundational in many drug discovery programs.[4][5] Its structure, incorporating both a pyrazole and a thiophene moiety, suggests a potential for biological activity and dictates its classification as hazardous chemical waste.

Based on data from structurally related compounds, this chemical should be handled as if it possesses the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9]

Under no circumstances should this compound or its residues be disposed of in standard trash or discharged into the sewer system. [2][9][10] Improper disposal can lead to environmental contamination.[2]

II. Quantitative Data Summary from Analogous Compounds

To inform our disposal protocol, the following table summarizes the GHS classifications for similar pyrazole-based compounds. This data substantiates the need for treating this compound as hazardous waste.

Hazard ClassificationGHS Hazard StatementCommon PictogramRepresentative Compounds
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[11]Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, 3-Methyl-1-phenyl-2-pyrazoline-5-one[12]
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[11]Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, 1-Methyl-1H-pyrazol-3-amine[12][9]
Eye Irritation (Category 2/2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[11]Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, 3-Methyl-1-phenyl-2-pyrazoline-5-one[12]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)[11]Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, 1-Methyl-1H-pyrazol-3-amine[12][9]
III. Standard Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste. The causality behind each step is rooted in preventing exposure, ensuring chemical compatibility, and adhering to regulatory standards.

Step 1: Personal Protective Equipment (PPE) and Hazard Mitigation

  • Rationale: The primary control against chemical exposure is the consistent use of appropriate PPE. Data from similar compounds indicate skin, eye, and respiratory irritation as primary hazards.[7]

  • Procedure:

    • Wear chemical safety goggles (or a face shield), a laboratory coat, and chemical-resistant nitrile gloves.[1][2]

    • Conduct all waste handling and segregation activities within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[13]

Step 2: Waste Segregation and Containerization

  • Rationale: Proper segregation prevents dangerous chemical reactions and facilitates correct disposal by licensed waste handlers. Cross-contamination of waste streams can create complex and expensive disposal challenges.[14]

  • Procedure:

    • Solid Waste:

      • Collect unused (neat) compound, contaminated weigh paper, gloves, and absorbent pads in a dedicated, sealable, and chemically compatible container.[1]

      • Do not mix with other waste streams unless explicitly authorized by your EHS department.[1]

    • Liquid Waste (Solutions):

      • Collect solutions containing the compound in a separate, compatible, and leak-proof container (e.g., a high-density polyethylene or glass bottle).

      • Segregate halogenated and non-halogenated solvent waste where possible, as disposal routes often differ.[3]

    • Contaminated Sharps:

      • Dispose of any contaminated needles, pipette tips, or broken glass in a designated, puncture-proof sharps container clearly labeled for chemical contamination.[15]

Step 3: Waste Container Labeling

  • Rationale: Accurate and detailed labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility.[14][15]

  • Procedure:

    • Label the primary waste container clearly before adding any waste.

    • The label must include:

      • The words "Hazardous Waste ".[3]

      • The full chemical name: "This compound " and CAS No. 118430-78-7 .[2]

      • An accurate list of all constituents, including solvents, with approximate percentages.[14]

      • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[11]

      • The name of the principal investigator and the laboratory location/room number.[3]

Step 4: Storage and Accumulation

  • Rationale: Designated storage prevents accidental spills, exposure, and interaction with incompatible materials.

  • Procedure:

    • Keep the waste container tightly sealed when not in use.[13]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.[2][3]

    • This area must be well-ventilated and secure, away from incompatible materials such as strong oxidizing agents.[1][16][7]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[3]

Step 5: Final Disposal

  • Rationale: The final treatment and disposal of hazardous waste must be performed by trained professionals at a licensed facility to ensure environmental and public safety.

  • Procedure:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1]

    • Provide all necessary documentation, including the accurately filled-out waste label.

    • Never attempt to neutralize or treat the chemical waste yourself unless you have a validated and EHS-approved protocol.[2]

IV. Disposal Workflow and Logic Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Pickup A Identify Waste: This compound B Consult SDS of Analogous Compounds & Institutional EHS Policy A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is waste solid or liquid? C->D E Collect in Labeled Solid Hazardous Waste Container D->E Solid F Collect in Labeled Liquid Hazardous Waste Container D->F Liquid G Securely Seal Container E->G F->G H Store in Designated, Ventilated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Request Waste Pickup via Institutional EHS Protocol H->I J Professional Disposal by Licensed Vendor I->J

Caption: Disposal workflow for this compound.

V. Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your laboratory's established spill response procedure. For a small spill of solid material, this typically involves:

  • Wearing appropriate PPE.

  • Gently covering the spill with an inert absorbent material (e.g., sand, vermiculite).[12]

  • Sweeping the absorbed material into a sealed, properly labeled hazardous waste container for disposal.

  • Cleaning the spill area thoroughly.

For larger spills or spills of solutions, contact your institution's EHS department immediately.

References

Personal protective equipment for handling 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Guide to Safe Handling of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

This guide provides essential safety and operational protocols for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on a thorough analysis of its structural motifs: an aromatic amine, a pyrazole ring, and a thiophene group. This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Analysis: A Structural Perspective

This compound is a heterocyclic compound with functional groups that necessitate careful handling. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be absorbed through the skin.[1][2] The pyrazole and thiophene moieties also contribute to its chemical reactivity and potential hazards. Pyrazole derivatives may cause skin and eye irritation, while thiophene is a flammable and irritating compound.[3][4] Therefore, it is prudent to treat this compound as hazardous.

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[5][6]

  • Irritation: Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[8][9]

  • Chronic Effects: Potential for long-term health effects associated with aromatic amines.[2]

Hazard CategoryPotential EffectPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Oral, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation.Dermal
Eye Damage/Irritation Causes serious eye irritation.Ocular
Respiratory Irritation May cause respiratory tract irritation.Inhalation
Carcinogenicity Aromatic amines are a suspect class of carcinogens.Dermal, Inhalation, Oral

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.[10][11]

Core PPE Requirements:
  • Eye and Face Protection: Always wear chemical safety goggles that conform to EU standard EN166 or NIOSH standards in the US.[3][12] A face shield should be worn in addition to goggles when there is a risk of splashing.[12]

  • Skin Protection:

    • Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for full contact.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[12]

    • Lab Coat: A chemically resistant lab coat must be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Standard sequence for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to standard laboratory safety practices is paramount.

  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3][11] Keep away from incompatible materials such as strong oxidizing agents.[13][14]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[6]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is essential to protect both human health and the environment.[2]

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5]

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[5]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[6] Store waste containers in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Waste Disposal Workflow:

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, PPE) Start->Segregate Label Label Containers ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange for EHS/ Contractor Pickup Store->Dispose End Proper Disposal Dispose->End

Figure 2: Step-by-step process for hazardous waste disposal.

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.